molecular formula C10H11BrO2 B112198 3-Bromo-4-isopropoxybenzaldehyde CAS No. 191602-84-3

3-Bromo-4-isopropoxybenzaldehyde

Cat. No.: B112198
CAS No.: 191602-84-3
M. Wt: 243.1 g/mol
InChI Key: QKKWLPJYKNZGRV-UHFFFAOYSA-N
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Description

3-Bromo-4-isopropoxybenzaldehyde (CAS 191602-84-3) is a high-value benzaldehyde derivative with a molecular weight of 243.10 g/mol and the molecular formula C 10 H 11 BrO 2 . This compound serves as a versatile chemical building block and key intermediate in advanced organic synthesis, particularly in the development of complex, biologically active molecules . Its structure features a reactive aldehyde group, a bromine atom at the 3-position, and a bulky isopropoxy group at the 4-position . The electron-donating isopropoxy group and the electron-withdrawing bromine atom create a unique electronic environment on the aromatic ring, which significantly influences the compound's reactivity and makes it a valuable scaffold for structure-activity relationship (SAR) studies . A prominent application of this compound and its structural analogues is their role as key intermediates in the synthesis of active pharmaceutical ingredients (APIs), such as the gout medication Febuxostat . Furthermore, research into 4-(diethylamino)benzaldehyde analogues indicates that the introduction of a 3-bromo substituent can lead to potent and selective inhibitors of enzymes like aldehyde dehydrogenase (ALDH), highlighting the value of this bromo-alkoxybenzaldehyde motif in medicinal chemistry and cancer research . The compound should be stored sealed in a dry environment at 2-8°C . ATTENTION: This product is for research use only. It is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKWLPJYKNZGRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397057
Record name 3-Bromo-4-isopropoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191602-84-3
Record name 3-Bromo-4-isopropoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 3-Bromo-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-isopropoxybenzaldehyde is an aromatic aldehyde containing a bromine atom and an isopropoxy group on the benzene ring. This substitution pattern makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. Its unique electronic and steric properties, conferred by the bromo and isopropoxy substituents, influence its reactivity and potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its known physicochemical properties, synthesis, and safety information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is available from commercial suppliers, a complete, experimentally verified dataset is not extensively published in peer-reviewed literature.

Table 1: Summary of Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₂[1]
Molecular Weight 243.10 g/mol [1]
CAS Number 191602-84-3[1][2]
Appearance Not specified (likely a solid)Inferred
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available
SMILES O=CC1=CC=C(OC(C)C)C(Br)=C1[1]

Note: "Data not available" indicates that the information could not be found in publicly accessible databases and literature at the time of this report. Researchers are advised to determine these properties experimentally as needed.

Spectral Data

Spectral analysis is crucial for the structural confirmation of this compound. While specific spectra for this compound are available from some commercial suppliers, they are not widely published.[1] Below is a summary of expected spectral characteristics.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton (likely a singlet between 9.5 and 10.5 ppm), the aromatic protons (in the range of 6.5-8.0 ppm, with splitting patterns dictated by their coupling), the methine proton of the isopropoxy group (a septet around 4.5-5.0 ppm), and the methyl protons of the isopropoxy group (a doublet around 1.2-1.5 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for the carbonyl carbon of the aldehyde (typically 185-195 ppm), the aromatic carbons (110-160 ppm), and the carbons of the isopropoxy group (methine carbon around 65-75 ppm and methyl carbons around 20-25 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong characteristic absorption band for the aldehyde C=O stretch, typically in the region of 1680-1710 cm⁻¹. Other significant peaks would include C-H stretches for the aromatic and aliphatic portions, C-O-C stretching for the ether linkage, and C-Br stretching.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of the aldehyde group and cleavage of the isopropoxy group.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the etherification of 3-bromo-4-hydroxybenzaldehyde with an isopropyl halide. The following is a general experimental protocol based on analogous reactions.

Reaction Scheme:

Materials:

  • 3-Bromo-4-hydroxybenzaldehyde

  • 2-Bromopropane (or 2-iodopropane)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or Dimethylformamide (DMF) as solvent

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of 3-bromo-4-hydroxybenzaldehyde in a suitable solvent (e.g., acetone or DMF) in a round-bottom flask, add a molar excess of a base such as potassium carbonate.

  • Stir the mixture at room temperature under an inert atmosphere for a short period to facilitate the formation of the phenoxide.

  • Add a slight molar excess of 2-bromopropane to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure this compound.

Characterization:

The identity and purity of the synthesized compound should be confirmed using the spectral methods outlined in Section 3 (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and by melting point analysis if the product is a solid.

Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants 3-Bromo-4-hydroxybenzaldehyde + 2-Bromopropane + Base (e.g., K2CO3) Reaction Reaction at Reflux Reactants->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Cooling Cool to RT Reaction->Cooling Filtration Filtration Cooling->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Purification_Method Column Chromatography or Recrystallization Crude_Product->Purification_Method Pure_Product Pure 3-Bromo-4- isopropoxybenzaldehyde Purification_Method->Pure_Product Characterization NMR, IR, MS, Melting Point Pure_Product->Characterization

References

3-Bromo-4-isopropoxybenzaldehyde CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-4-isopropoxybenzaldehyde

This technical guide provides a comprehensive overview of this compound, a key organic building block for researchers, scientists, and professionals in drug development. The document details its chemical identity, structural properties, a plausible synthetic pathway with a detailed experimental protocol, and its potential applications in medicinal chemistry, supported by data on related compounds.

Chemical Identity and Properties

This compound is a substituted aromatic aldehyde. Its structure features a benzene ring functionalized with a bromo group, an isopropoxy group, and an aldehyde group. This combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules.

Compound Identification

The following table summarizes the key identifiers for this compound.

IdentifierValue
CAS Number 191602-84-3[1]
Molecular Formula C₁₀H₁₁BrO₂[1]
Molecular Weight 243.10 g/mol [1]
IUPAC Name This compound
Canonical SMILES CC(C)OC1=C(C=C(C=C1)C=O)Br[2]
InChI Key RRCMWLNCKWZOAW-UHFFFAOYSA-N[2]
MDL Number MFCD02629653[1]
Physicochemical Properties

Key physical and chemical properties are presented below. This data is essential for handling, storage, and application in experimental settings.

PropertyValue
Appearance Solid
Storage Temperature 2-8°C, Sealed in dry conditions[1]
Purity Typically available at ≥95%

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available precursor like 4-hydroxybenzaldehyde. A logical and commonly employed synthetic route involves two key transformations: electrophilic bromination of the aromatic ring followed by Williamson ether synthesis to introduce the isopropoxy group.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Williamson Ether Synthesis A 4-Hydroxybenzaldehyde B 3-Bromo-4-hydroxybenzaldehyde A->B Electrophilic Aromatic Substitution reagent1 + Br₂ C This compound B->C Nucleophilic Substitution reagent2 + 2-Bromopropane, K₂CO₃, Acetone

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol outlines a plausible method for the synthesis, based on established chemical principles and procedures for analogous compounds.[3][4][5]

Step 1: Synthesis of 3-Bromo-4-hydroxybenzaldehyde

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The setup should be placed in an ice bath to maintain low temperatures.

  • Reaction Mixture: 4-hydroxybenzaldehyde (1.0 mole) is dissolved in a suitable solvent such as chloroform (600 mL) in the flask.[5] The solution is cooled to 0°C with continuous stirring.

  • Bromination: A solution of bromine (1.05 moles) in chloroform is added dropwise from the dropping funnel over 2 hours, ensuring the reaction temperature does not exceed 5°C.[5]

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is diluted with petroleum ether to precipitate the product. The solid precipitate is filtered, washed with cold water, and dried under vacuum to yield crude 3-bromo-4-hydroxybenzaldehyde.[4]

  • Purification: The crude product can be recrystallized from water or an ethanol/water mixture to obtain the purified compound.

Step 2: Synthesis of this compound

  • Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a magnetic stirrer.

  • Reaction Mixture: 3-Bromo-4-hydroxybenzaldehyde (1.0 mole), anhydrous potassium carbonate (1.5 moles), and acetone (or DMSO) as the solvent are added to the flask.[3]

  • Alkylation: 2-Bromopropane (1.2 moles) is added to the mixture.[3] The reaction mixture is heated to reflux and stirred for 18-24 hours.[3]

  • Reaction Monitoring: The reaction is monitored by TLC to confirm the disappearance of the starting material.

  • Workup: After cooling to room temperature, the inorganic salts are filtered off. The solvent is removed from the filtrate by rotary evaporation. The resulting residue is dissolved in a suitable organic solvent like ethyl acetate and washed with brine.[3]

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel to yield this compound.[3]

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate in the synthesis of novel compounds with potential therapeutic activities. The benzaldehyde functional group is readily converted into other functionalities, while the bromo- and isopropoxy-substituents allow for fine-tuning of steric and electronic properties, such as lipophilicity and metabolic stability, which are critical in drug design.

Derivatives of structurally similar bromo-hydroxybenzaldehydes have demonstrated significant biological activities, highlighting the potential of this chemical scaffold.

  • Anticancer and Antibacterial Agents: Schiff bases derived from bromo-hydroxybenzaldehydes have been complexed with metals to create compounds with notable antibacterial and anticancer properties.[6]

  • Antioxidant and Cytoprotective Effects: A related natural product, 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB), has been shown to protect human keratinocytes from oxidative damage induced by PM2.5 and UVB radiation.[7][8] This protection is mediated through the activation of key cytoprotective signaling pathways.[8]

  • Modulation of Signaling Pathways: Studies on 3-BDB reveal its ability to modulate cellular signaling pathways critical for cell survival and inflammation. It has been shown to protect against myocardial ischemia and reperfusion injury by activating the Akt-PGC1α-Sirt3 pathway.[9] Furthermore, it upregulates the Nrf2/HO-1 pathway, a major regulator of the antioxidant response, providing defense against oxidative stress.[8]

The role of the Nrf2/HO-1 pathway is particularly significant for drug development in areas of inflammation, neurodegeneration, and cancer.

G cluster_0 Cellular Response to Oxidative Stress BDB 3-Bromo-4,5-dihydroxybenzaldehyde (Related Compound) Akt_ERK Akt / ERK Activation BDB->Akt_ERK Induces Stress Oxidative Stress (e.g., H₂O₂, UVB) Stress->Akt_ERK Protection Cytoprotection & Antioxidant Effects Stress->Protection Causes Damage Nrf2_Keap1 Nrf2-Keap1 Complex Akt_ERK->Nrf2_Keap1 Phosphorylates & Induces Nrf2 Dissociation Nrf2 Nrf2 Translocation to Nucleus Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Binding Nrf2->ARE HO1 HO-1 Gene Expression ARE->HO1 Activates HO1->Protection Mediates

Caption: Nrf2/HO-1 signaling pathway activated by a related compound.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. Based on safety data for structurally similar compounds, the following precautions should be observed.

Hazard ClassPrecautionary Statement
Acute Toxicity / Irritation May cause skin, eye, and respiratory irritation.[10] Harmful if swallowed.
Handling Use in a well-ventilated place.[11] Wear suitable protective clothing, gloves, and eye/face protection.[11][12] Avoid formation and inhalation of dust.[11]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
First Aid (Skin) Wash with plenty of soap and water.[12]
First Aid (Inhalation) Remove person to fresh air and keep comfortable for breathing.[12]

References

Spectroscopic and Structural Elucidation of 3-Bromo-4-isopropoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 3-Bromo-4-isopropoxybenzaldehyde, a key intermediate in the synthesis of various organic molecules. Due to the limited availability of direct experimental data, this document presents a detailed analysis based on established spectroscopic principles and data from analogous compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds, including 4-isopropoxybenzaldehyde and 3-bromo-4-methoxybenzaldehyde.[1][2]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.85Singlet1HAldehyde (-CHO)
~8.05Doublet1HAr-H (ortho to -CHO)
~7.80Doublet of doublets1HAr-H (ortho to -CHO, meta to -O-iPr)
~7.00Doublet1HAr-H (meta to -CHO)
~4.70Septet1H-OCH(CH₃)₂
~1.40Doublet6H-OCH(CH₃)₂

Predicted based on data for 4-isopropoxybenzaldehyde and 3-bromo-4-methoxybenzaldehyde.[1][2]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~191Aldehyde Carbonyl (C=O)
~160Ar-C (C-O)
~135Ar-C (C-CHO)
~133Ar-C (C-H)
~128Ar-C (C-H)
~115Ar-C (C-Br)
~112Ar-C (C-H)
~72-OCH(CH₃)₂
~22-OCH(CH₃)₂

Predicted based on data for 4-isopropoxybenzaldehyde and 3-bromo-4-methoxybenzaldehyde.[1][2]

Table 3: Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~2980-2930MediumC-H stretch (aliphatic)
~2870, ~2770MediumC-H stretch (aldehyde)
~1700StrongC=O stretch (aldehyde)
~1590, ~1500Medium-StrongC=C stretch (aromatic)
~1260StrongC-O-C stretch (aryl ether)
~1120StrongC-O stretch (isopropyl)
~650MediumC-Br stretch

Predicted based on data for 4-isopropoxybenzaldehyde and 3-bromo-4-methoxybenzaldehyde.[1][3]

Table 4: Predicted Mass Spectrometry Data
m/zRelative IntensityAssignment
244/246High[M]⁺˙ (Molecular ion with Br isotopes)
201/203Medium[M - C₃H₇]⁺
173/175Medium[M - C₃H₇ - CO]⁺
121High[M - Br - C₃H₇O]⁺

Predicted based on the molecular weight of C₁₀H₁₁BrO₂ and fragmentation patterns of similar compounds.[4]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation : Utilize a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition : Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition : Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing : Process the interferogram to obtain the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization : Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis : Scan a mass-to-charge (m/z) range of approximately 50-500 amu.

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow and Structural Characterization

The synthesis and characterization of this compound would typically follow a logical workflow to ensure the purity and confirm the identity of the final product.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion start Starting Materials (e.g., 3-bromo-4-hydroxybenzaldehyde) reaction Alkylation Reaction (e.g., with 2-bromopropane) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis final_product Pure this compound data_analysis->final_product

References

Navigating the Solubility of 3-Bromo-4-isopropoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-isopropoxybenzaldehyde is a substituted aromatic aldehyde with potential applications in organic synthesis and pharmaceutical development. A thorough understanding of its solubility in various solvents is paramount for its effective handling, reaction optimization, purification, and formulation. This technical guide provides a comprehensive overview of the predicted solubility of this compound in a range of common laboratory solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative predictions based on chemical structure and general solubility principles. Furthermore, it furnishes a detailed experimental protocol for the precise determination of its solubility, empowering researchers to generate the specific data required for their work.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValue/Information
CAS Number 191602-84-3[1]
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Appearance Expected to be a solid at room temperature
Structure A benzene ring substituted with a bromine atom, an isopropoxy group, and an aldehyde group.

The presence of a polar aldehyde group and ether linkage suggests the potential for dipole-dipole interactions and hydrogen bonding with protic solvents. However, the bulky, non-polar isopropoxy group and the bromine atom, along with the aromatic ring, contribute to its lipophilic character. This duality in its structure dictates its solubility profile.

Predicted Solubility in Common Solvents

Based on the principle of "like dissolves like," the following table provides a qualitative prediction of the solubility of this compound in a variety of common laboratory solvents. It is important to note that these are estimations, and experimental verification is crucial for precise applications.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterInsolubleThe large hydrophobic aromatic ring, bromine, and isopropoxy group outweigh the polarity of the aldehyde group.
MethanolSolubleThe aldehyde group can hydrogen bond with methanol, and the overall polarity is reasonably matched.
EthanolSolubleSimilar to methanol, ethanol's alkyl chain is compatible with the isopropoxy group.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleA strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dimethylformamide (DMF)SolubleSimilar to DMSO, its high polarity can accommodate the solute's polar and non-polar features.
AcetoneSolubleA good general solvent for many organic compounds; its polarity is intermediate.
AcetonitrileModerately SolubleLess polar than DMSO and DMF, may have slightly lower dissolving power for this compound.
Non-Polar HexaneSlightly Soluble/InsolubleThe polarity of the aldehyde group will limit solubility in highly non-polar aliphatic solvents.
TolueneModerately SolubleThe aromatic nature of toluene provides favorable interactions with the benzene ring of the solute.
Dichloromethane (DCM)SolubleA versatile solvent with a moderate polarity that can effectively solvate the molecule.
Diethyl EtherModerately SolubleThe ether linkage is compatible, but the overall polarity is relatively low.

Experimental Determination of Solubility

For accurate and reliable solubility data, experimental determination is essential. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.

Materials and Equipment
  • This compound

  • Selected solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The following diagram illustrates the workflow for the isothermal shake-flask solubility determination method.

G Experimental Workflow for Solubility Determination prep Preparation of Supersaturated Solution equil Equilibration at Constant Temperature prep->equil Place in shaker sample Sampling and Filtration equil->sample Extract aliquot dilute Dilution of Saturated Solution sample->dilute Prepare for analysis analysis Analysis (e.g., HPLC) dilute->analysis Inject into instrument calc Calculation of Solubility analysis->calc Use calibration curve

Caption: Workflow for the isothermal shake-flask method.

Detailed Protocol
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Calibration Curve: Analyze the standard solutions using a validated analytical method (e.g., HPLC) and construct a calibration curve by plotting the instrument response (e.g., peak area) against concentration.

  • Preparation of Saturated Solutions: Add an excess amount of solid this compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure that the dissolution equilibrium is reached.

  • Sampling and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

  • Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

  • Analysis: Analyze the diluted sample using the same analytical method used for the calibration curve.

  • Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the solubility in the original saturated solution by accounting for the dilution factor.

Factors Influencing Solubility

The solubility of this compound is influenced by a combination of factors related to both the solute and the solvent, as well as external conditions.

G Factors Influencing Solubility solubility Solubility of this compound solute Solute Properties solubility->solute solvent Solvent Properties solubility->solvent conditions External Conditions solubility->conditions polarity_solute Polarity (Aldehyde) solute->polarity_solute h_bond_solute Hydrogen Bonding Capability solute->h_bond_solute size_solute Molecular Size/Shape solute->size_solute lipo_solute Lipophilicity (Aromatic Ring, Isopropoxy, Bromine) solute->lipo_solute polarity_solvent Polarity solvent->polarity_solvent h_bond_solvent Hydrogen Bonding Capability solvent->h_bond_solvent dielectric Dielectric Constant solvent->dielectric temp Temperature conditions->temp pressure Pressure (for gases) conditions->pressure ph pH (for ionizable compounds) conditions->ph

Caption: Key factors affecting the solubility of an organic compound.

Conclusion

References

An In-Depth Technical Guide to 3-Bromo-4-isopropoxybenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-4-isopropoxybenzaldehyde is an aromatic organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a substituted benzaldehyde, makes it a valuable intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, a plausible synthesis protocol, and a discussion of its potential, though not yet fully explored, role in drug discovery.

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers, primarily catering to the research and development market. While availability can fluctuate, the following companies have been identified as potential sources. Researchers are advised to contact these suppliers directly for the most current information on stock, pricing, and available analytical data.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
BLD Pharm191602-84-3C₁₀H₁₁BrO₂243.10Offers the compound for research use.[1]
Sigma-Aldrich400070-31-7 (for a related compound)C₁₁H₁₃BrO₃273.12This CAS number corresponds to 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde, a structurally similar compound. They state that analytical data is not collected for this specific product.[2]
Echemi1289069-40-4 (for an isomer)Not specifiedNot specifiedLists 4-Bromo-3-isopropoxybenzaldehyde.

Note: The level of analytical detail provided by suppliers can vary. It is crucial to request a Certificate of Analysis (CoA) to obtain precise information on purity, physical properties, and potential impurities before purchase and use in experimental settings.

Physicochemical Properties

Detailed experimental data for this compound is not widely published. However, based on its chemical structure, the following properties can be predicted.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₂BLD Pharm[1]
Molecular Weight 243.10 g/mol BLD Pharm[1]
IUPAC Name This compound---
SMILES CC(C)OC1=C(C=C(C=C1)C=O)Br---
Physical Form Likely a solid at room temperatureInferred from similar compounds

Synthesis Protocol: A Plausible Route via Williamson Ether Synthesis

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products reactant1 3-Bromo-4-hydroxybenzaldehyde product This compound reactant1->product Williamson Ether Synthesis reactant2 2-Bromopropane reactant2->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., DMF) solvent->product side_product Byproducts

A plausible synthetic pathway for this compound.

Experimental Protocol:

This protocol is a generalized procedure based on the Williamson ether synthesis and should be optimized for specific laboratory conditions.

Materials:

  • 3-Bromo-4-hydroxybenzaldehyde[8]

  • 2-Bromopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a solution of 3-Bromo-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2-bromopropane (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used.

Potential Applications in Drug Discovery: A Theoretical Perspective

Direct experimental evidence for the biological activity or involvement in specific signaling pathways of this compound is not available in the current body of scientific literature. However, by examining the biological activities of structurally related compounds, we can hypothesize potential areas of interest for future research.

Many substituted benzaldehydes exhibit a wide range of biological activities, and the introduction of a bromine atom and an isopropoxy group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. For instance, the structurally related compound, 3-Bromo-4,5-dihydroxybenzaldehyde, has been shown to possess antioxidant and anti-inflammatory properties.[9][10][11][12]

Hypothetical Signaling Pathway Involvement:

Given the anti-inflammatory effects of similar brominated phenolic compounds, it is plausible that this compound could modulate inflammatory signaling pathways. A hypothetical mechanism could involve the inhibition of pro-inflammatory transcription factors such as NF-κB.

G cluster_nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor adaptor MyD88 receptor->adaptor kinase_cascade IKK Complex adaptor->kinase_cascade nf_kb_complex NF-κB/IκBα Complex kinase_cascade->nf_kb_complex phosphorylates IκBα nf_kb NF-κB nf_kb_complex->nf_kb releases nucleus Nucleus nf_kb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nf_kb->gene_expression activates target_molecule This compound (Hypothetical) target_molecule->kinase_cascade Inhibition?

A hypothetical anti-inflammatory mechanism of action.

Structure-Activity Relationship (SAR) Considerations:

The development of new therapeutic agents often relies on understanding the relationship between a molecule's structure and its biological activity.[13][14] For a series of benzaldehyde derivatives, key structural features to consider for optimization would include:

  • The position and nature of the halogen: Bromine at the 3-position influences the electronic properties of the aromatic ring.

  • The nature of the alkoxy group: The isopropoxy group at the 4-position can affect lipophilicity and interactions with a biological target.

  • The aldehyde functional group: This group can participate in hydrogen bonding or covalent interactions with a target protein.

Experimental Workflow for Screening:

For researchers interested in exploring the biological activities of this compound, a general experimental workflow is proposed below.

G start Synthesize and Purify This compound in_vitro In Vitro Screening (e.g., enzyme assays, cell-based assays) start->in_vitro sar Structure-Activity Relationship (SAR) Studies in_vitro->sar in_vivo In Vivo Studies (e.g., animal models) in_vitro->in_vivo Active compounds lead_opt Lead Optimization sar->lead_opt lead_opt->in_vitro preclinical Preclinical Development in_vivo->preclinical

A general workflow for drug discovery and development.

Conclusion

This compound is a commercially available, yet understudied, chemical intermediate. While detailed analytical and biological data are sparse, its synthesis is achievable through established methods like the Williamson ether synthesis. Based on the biological activities of structurally related compounds, it holds potential as a scaffold for the development of novel therapeutic agents, particularly in the area of anti-inflammatory drug discovery. Further research is warranted to fully elucidate its chemical properties and explore its potential applications in medicinal chemistry and beyond.

References

Synthesis of 3-Bromo-4-isopropoxybenzaldehyde: A Technical Guide to Starting Materials and Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic pathway for 3-Bromo-4-isopropoxybenzaldehyde, a key intermediate in the development of various pharmaceutical compounds. This document outlines the readily available starting materials, detailed experimental protocols, and quantitative data to support research and development efforts in medicinal chemistry and process development.

Core Synthetic Pathway: From 4-Hydroxybenzaldehyde to this compound

The most prevalent and economically viable synthetic route to this compound commences with the commercially available starting material, 4-hydroxybenzaldehyde. The synthesis proceeds through a two-step process: electrophilic bromination followed by Williamson ether synthesis.

Step 1: Bromination of 4-Hydroxybenzaldehyde

The initial step involves the regioselective bromination of 4-hydroxybenzaldehyde at the position ortho to the activating hydroxyl group. This electrophilic aromatic substitution reaction yields the key intermediate, 3-bromo-4-hydroxybenzaldehyde.

Step 2: Isopropylation of 3-Bromo-4-hydroxybenzaldehyde

The subsequent step is the O-alkylation of the phenolic hydroxyl group of 3-bromo-4-hydroxybenzaldehyde with an isopropyl source, typically via a Williamson ether synthesis. This reaction furnishes the desired product, this compound.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the primary synthetic route for this compound.

StepStarting MaterialProductReagentsSolventYield (%)Purity (%)Reference
1. Bromination4-Hydroxybenzaldehyde3-Bromo-4-hydroxybenzaldehydeBromine, Hydrogen Peroxide, Sulfuric AcidDichloroethane88-90Chromatographically Pure[1]
2. Isopropylation (analogous)3-Hydroxybenzaldehyde3-Isopropoxybenzaldehyde2-Bromopropane, Potassium t-butoxideDMSO57Not Specified[2]
2. Oxyalkylation (analogous)3-Bromo-4-hydroxybenzonitrile3-Bromo-4-isobutoxybenzonitrile1-Bromo-2-methylpropane, K2CO3, KIAcetone89.3Not Specified[3]

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-4-hydroxybenzaldehyde

This protocol is adapted from a high-yield procedure for the bromination of 4-hydroxybenzaldehyde.[1]

Materials:

  • 4-Hydroxybenzaldehyde

  • Dichloroethane

  • 25% Aqueous Sulfuric Acid

  • Bromine

  • 28% Hydrogen Peroxide

  • Ice water

Procedure:

  • To a stirred mixture of 12.21 g (0.1 mol) of 4-hydroxybenzaldehyde, 42 ml of dichloroethane, and 16 ml of a 25% aqueous solution of sulfuric acid, cooled to 0°C, add a solution of 8.8 g (0.055 mol) of bromine in 20 ml of dichloroethane over 2 hours.

  • Maintain the temperature at 0°C and add 6.0 ml of 28% hydrogen peroxide (0.055 mol) to the reaction mixture over 1 hour.

  • Continue stirring at 0°C for an additional 2 hours.

  • Filter the resulting precipitate, wash with ice water, and dry to a constant weight.

  • The expected yield of 3-bromo-4-hydroxybenzaldehyde is approximately 17.7 g (88.0%).[1]

Protocol 2: Synthesis of this compound

This protocol is a proposed method based on analogous Williamson ether synthesis procedures.[2][3]

Materials:

  • 3-Bromo-4-hydroxybenzaldehyde

  • Acetone (anhydrous)

  • Potassium Carbonate (anhydrous)

  • 2-Bromopropane (Isopropyl bromide)

  • Potassium Iodide (catalytic amount)

Procedure:

  • In a round-bottom flask, suspend 3-bromo-4-hydroxybenzaldehyde (1 equivalent) and anhydrous potassium carbonate (2-3 equivalents) in anhydrous acetone.

  • Add a catalytic amount of potassium iodide.

  • To the stirred suspension, add 2-bromopropane (1.2-1.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Synthetic Pathway and Workflow Diagrams

The following diagrams illustrate the synthetic pathway and a general experimental workflow for the synthesis of this compound.

Synthesis_Pathway 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 3-Bromo-4-hydroxybenzaldehyde 3-Bromo-4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde->3-Bromo-4-hydroxybenzaldehyde Bromination (Br2, H2O2, H2SO4) This compound This compound 3-Bromo-4-hydroxybenzaldehyde->this compound Isopropylation (2-Bromopropane, Base)

Synthetic pathway for this compound.

Experimental_Workflow cluster_bromination Step 1: Bromination cluster_isopropylation Step 2: Isopropylation Reaction Setup Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Monitoring Reaction Monitoring Reagent Addition->Reaction Monitoring Workup & Isolation_1 Workup & Isolation_1 Reaction Monitoring->Workup & Isolation_1 Intermediate Product Intermediate Product Workup & Isolation_1->Intermediate Product 3-Bromo-4-hydroxybenzaldehyde Reaction Setup_2 Reaction Setup_2 Intermediate Product->Reaction Setup_2 Reagent Addition_2 Reagent Addition_2 Reaction Setup_2->Reagent Addition_2 Reaction Monitoring_2 Reaction Monitoring_2 Reagent Addition_2->Reaction Monitoring_2 Workup & Purification Workup & Purification Reaction Monitoring_2->Workup & Purification Final Product Final Product Workup & Purification->Final Product This compound

General experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Formation of 3-Bromo-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and mechanism of formation for 3-Bromo-4-isopropoxybenzaldehyde, a valuable intermediate in the development of various pharmaceutical compounds. This document details the underlying chemical principles, experimental protocols, and relevant data to support research and development in this area.

Introduction

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive aldehyde group and specific substitution pattern on the benzene ring, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic activities. The formation of this compound primarily involves a two-step process: the synthesis of the precursor 4-isopropoxybenzaldehyde followed by its regioselective bromination.

Synthesis Pathway Overview

The overall synthesis of this compound is typically achieved in two sequential steps:

  • Williamson Ether Synthesis: Formation of 4-isopropoxybenzaldehyde from 4-hydroxybenzaldehyde and an isopropyl halide.

  • Electrophilic Aromatic Substitution: Bromination of 4-isopropoxybenzaldehyde to introduce a bromine atom at the C-3 position of the benzene ring.

A logical workflow for the synthesis is presented below.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Electrophilic Aromatic Bromination 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde 4-isopropoxybenzaldehyde 4-isopropoxybenzaldehyde 4-hydroxybenzaldehyde->4-isopropoxybenzaldehyde Reaction Isopropyl_halide 2-Iodopropane or 2-Bromopropane Isopropyl_halide->4-isopropoxybenzaldehyde Reactant Base_Solvent Base (e.g., K2CO3) Solvent (e.g., DMF, 2-butanone) Base_Solvent->4-isopropoxybenzaldehyde Conditions This compound This compound 4-isopropoxybenzaldehyde->this compound Reaction Brominating_agent Brominating Agent (e.g., Br2, NBS) Brominating_agent->this compound Reagent Solvent_Catalyst Solvent (e.g., CH2Cl2, Acetic Acid) (Optional Catalyst) Solvent_Catalyst->this compound Conditions

Caption: Overall synthetic workflow for this compound.

Mechanism of Formation

The key transformation in the synthesis of this compound is the electrophilic aromatic substitution (EAS) reaction. The regioselectivity of this bromination is dictated by the electronic effects of the substituents on the aromatic ring: the isopropoxy group (-OCH(CH₃)₂) and the aldehyde group (-CHO).

  • Isopropoxy Group (-OR): This is an activating group and an ortho, para-director. The lone pairs of electrons on the oxygen atom can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions. This makes these positions more susceptible to attack by an electrophile.

  • Aldehyde Group (-CHO): This is a deactivating group and a meta-director. The carbonyl group is electron-withdrawing, both by induction and resonance, which decreases the electron density of the aromatic ring, making it less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

In 4-isopropoxybenzaldehyde, the powerful ortho, para-directing effect of the activating isopropoxy group dominates the directing effect of the deactivating aldehyde group. Therefore, the incoming electrophile (Br⁺) is directed to the positions ortho to the isopropoxy group (C-3 and C-5). Due to steric hindrance from the bulky isopropoxy group, substitution is favored at the less hindered C-3 position.

The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or sigma complex.

Caption: Electrophilic aromatic substitution mechanism for the bromination of 4-isopropoxybenzaldehyde.

Experimental Protocols

Synthesis of 4-isopropoxybenzaldehyde

A common method for the synthesis of 4-isopropoxybenzaldehyde is the Williamson ether synthesis.[1][2]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
4-hydroxybenzaldehyde122.1220 g0.164
Anhydrous K₂CO₃138.2125 g0.181
2-Iodopropane169.9927 g0.159
Potassium Iodide (KI)166.000.5 g0.003
2-Butanone72.11300 mL-
Diethyl ether74.12As needed-
Aq. Sodium Hydroxide40.00As needed-
Brine-As needed-
Magnesium Sulfate120.37As needed-

Procedure:

  • A mixture of 4-hydroxybenzaldehyde (20 g), anhydrous potassium carbonate (25 g), potassium iodide (0.5 g), and 2-iodopropane (27 g) in 2-butanone (300 ml) is heated overnight under reflux with stirring.[1]

  • After cooling, the mixture is filtered and the solvent is evaporated to dryness.

  • The residue is dissolved in diethyl ether and washed with aqueous sodium hydroxide and then with brine.

  • The organic layer is dried over magnesium sulfate, filtered, and the solvent is evaporated.

  • The resulting residue is purified by distillation to yield 4-isopropoxybenzaldehyde as an oil.

Quantitative Data:

ProductYieldBoiling Point
4-isopropoxybenzaldehyde77%[2]108-112 °C at 3 mmHg[1]
Synthesis of this compound

The following is a plausible experimental protocol for the bromination of 4-isopropoxybenzaldehyde, adapted from procedures for similar compounds.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
4-isopropoxybenzaldehyde164.2010 g0.061
Bromine (Br₂)159.819.75 g (3.1 mL)0.061
Dichloromethane (CH₂Cl₂)84.93100 mL-
Aq. Sodium Thiosulfate158.11As needed-
Aq. Sodium Bicarbonate84.01As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Dissolve 4-isopropoxybenzaldehyde (10 g) in dichloromethane (100 mL) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (9.75 g) in dichloromethane (20 mL) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.

  • Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data (Estimated):

ProductExpected Yield
This compound80-90%

Note: The yield is an estimation based on similar bromination reactions of substituted benzaldehydes.

Characterization Data

The structure of this compound can be confirmed by various spectroscopic methods.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8 ppm), the aromatic protons (in the range of 7-8 ppm), the methine proton of the isopropoxy group (a septet around 4.7 ppm), and the methyl protons of the isopropoxy group (a doublet around 1.4 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (around 190 ppm), the aromatic carbons (in the range of 110-160 ppm), and the carbons of the isopropoxy group.

  • IR Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl group of the aldehyde (around 1700 cm⁻¹) and characteristic bands for the C-O stretching of the ether and the C-Br bond.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound.

Conclusion

The formation of this compound is a well-established process rooted in the principles of Williamson ether synthesis and electrophilic aromatic substitution. The regioselectivity of the bromination step is a clear demonstration of the directing effects of substituents on an aromatic ring. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate the efficient and safe synthesis of this important chemical intermediate for applications in drug discovery and development.

References

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 3-Bromo-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde functional group in 3-Bromo-4-isopropoxybenzaldehyde. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules with potential applications in medicinal chemistry. This document details key reactions of the aldehyde moiety, including condensation reactions (Knoevenagel), olefination reactions (Wittig), oxidation, reduction, and reductive amination. Experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its use in research and development. Furthermore, the potential biological significance of derivatives of this compound is discussed, drawing parallels with structurally related molecules that exhibit noteworthy anti-inflammatory and antioxidant properties.

Introduction

This compound is a substituted aromatic aldehyde whose synthetic utility is enhanced by the presence of three key functional groups: an aldehyde, a bromine atom, and an isopropoxy ether. The aldehyde group, the primary focus of this guide, is a reactive electrophilic site susceptible to a wide array of chemical transformations. This reactivity, modulated by the electronic effects of the bromo and isopropoxy substituents on the benzene ring, makes it a valuable building block in the synthesis of diverse molecular scaffolds. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the chemical behavior of the aldehyde group in this specific molecule.

Chemical Reactivity of the Aldehyde Group

The aldehyde group in this compound is a primary site for nucleophilic attack and can participate in a variety of condensation and redox reactions.

Condensation Reactions

The electrophilic carbon of the aldehyde is susceptible to attack by nucleophiles, leading to the formation of new carbon-carbon bonds.

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst. This reaction is a reliable method for the synthesis of α,β-unsaturated compounds. For instance, the reaction of a substituted benzaldehyde with malononitrile in a green solvent system of water and glycerol can proceed in high yield.

  • General Reaction Scheme:

dot graph Knoevenagel_Condensation { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Knoevenagel_Condensation_Workflow

Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile

AldehydeCatalyst/SolventTimeYield (%)Reference
BenzaldehydeWater/Glycerol24 h99
4-ChlorobenzaldehydeWater/Glycerol24 h95
4-BromobenzaldehydeWater/Glycerol24 h92
4-Hydroxy-3-methoxybenzaldehydeWater/Glycerol24 h84

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add malononitrile (1.0 eq) to the solution.

  • Catalyst: Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent). The reaction is highly versatile, and the stereochemistry of the resulting alkene can often be controlled by the nature of the ylide and the reaction conditions.

  • General Reaction Scheme:

dot graph Wittig_Reaction { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Wittig_Reaction_Workflow

Table 2: Wittig Reaction of Aldehydes with Stabilized Ylides in Aqueous Media

AldehydeYlide PrecursorTimeYield (%)E/Z Ratio
BenzaldehydeBrCH₂CO₂Et40 min9898:2
4-ChlorobenzaldehydeBrCH₂CO₂Et40 min9998:2
4-NitrobenzaldehydeBrCH₂CO₂Et1 h9598:2
2-ThiophenecarboxaldehydeBrCH₂CO₂Et3 h8595:5

Experimental Protocol: Wittig Reaction (General)

  • Ylide Formation: In a suitable solvent (e.g., THF or an aqueous medium for stabilized ylides), treat the corresponding phosphonium salt with a strong base (e.g., n-BuLi, NaH, or NaHCO₃ for stabilized ylides) to generate the phosphonium ylide in situ.

  • Reaction with Aldehyde: Add this compound (1.0 eq) to the ylide solution at an appropriate temperature (ranging from low temperatures for unstabilized ylides to room temperature or reflux for stabilized ylides).

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl) and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to separate the desired alkene from triphenylphosphine oxide.

Oxidation

The aldehyde group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents.

  • General Reaction Scheme:

dot graph Oxidation_Reaction { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Oxidation_Workflow

Experimental Protocol: Oxidation to Carboxylic Acid (General)

  • Setup: Dissolve this compound in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

  • Oxidation: Add a solution of potassium permanganate (KMnO₄) dropwise at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitoring: Stir the reaction mixture until the purple color of the permanganate disappears, indicating its consumption. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy any excess KMnO₄. Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Isolation: Filter the solid product, wash with cold water, and dry. The product can be further purified by recrystallization.

Reduction

The aldehyde group is easily reduced to a primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄).

  • General Reaction Scheme:

dot graph Reduction_Reaction { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Reduction_Workflow

Table 3: Reduction of Carbonyl Compounds with NaBH₄/Wet SiO₂

SubstrateTimeYield (%)
Benzaldehyde1 min98
4-Chlorobenzaldehyde1 min97
4-Nitrobenzaldehyde1.5 min96
Cinnamaldehyde2 min95

Experimental Protocol: Reduction to Benzyl Alcohol

  • Setup: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (0.25-0.5 eq) portion-wise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 30 minutes to a few hours).

  • Work-up: Quench the reaction by slowly adding water or a dilute acid (e.g., 1 M HCl). Remove the organic solvent under reduced pressure.

  • Isolation: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the alcohol, which can be purified by chromatography if necessary.

Reductive Amination

Reductive amination is a two-step, one-pot reaction that converts an aldehyde into an amine. The aldehyde first reacts with an amine to form an imine, which is then reduced in situ to the corresponding amine.

  • General Reaction Scheme:

dot graph Reductive_Amination { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Reductive_Amination_Workflow

Table 4: Reductive Amination of Aldehydes with Anilines using NaBH₄/DOWEX®

AldehydeAmineTimeYield (%)
BenzaldehydeAniline20 min91
Benzaldehyde4-Bromoaniline20 min93
4-BromobenzaldehydeAniline20 min88
4-Methylbenzaldehyde4-Bromoaniline30 min93

Experimental Protocol: Reductive Amination (General)

  • Setup: In a flask, dissolve this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloroethane).

  • Imine Formation: Stir the mixture at room temperature for a period to allow for the formation of the imine intermediate. The addition of a catalytic amount of acetic acid can accelerate this step.

  • Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

  • Reaction: Continue stirring at room temperature until the reaction is complete as indicated by TLC.

  • Work-up: Quench the reaction with water or a basic aqueous solution (e.g., saturated NaHCO₃). Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over a drying agent, and concentrate. Purify the crude product by column chromatography.

Role in Drug Discovery and Development

While specific studies on the biological activity of this compound are not extensively reported, its structural analogues have shown significant promise in medicinal chemistry. The bromo- and alkoxy-substituted phenyl motif is present in a variety of bioactive molecules.

Anti-inflammatory and Antioxidant Potential

Structurally related compounds, such as 3-bromo-4,5-dihydroxybenzaldehyde (BDB), have been shown to possess potent anti-inflammatory and antioxidant properties. BDB has been demonstrated to protect skin cells from oxidative damage via the Nrf2/HO-1 pathway and to improve cardiac function by inhibiting macrophage infiltration. It also attenuates allergic contact dermatitis by promoting the generation of regulatory T cells. These findings suggest that derivatives of this compound could be explored for similar activities.

Signaling_Pathway

Conclusion

This compound is a valuable synthetic intermediate with a highly reactive aldehyde group that can be readily transformed into a variety of other functional groups and molecular scaffolds. The condensation, olefination, oxidation, reduction, and reductive amination reactions described in this guide highlight the versatility of this compound. The biological activities of structurally similar molecules suggest that derivatives of this compound may hold potential as therapeutic agents, particularly in the areas of inflammation and oxidative stress-related diseases. This technical guide provides a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic and medicinal chemistry endeavors.

Spectroscopic Data (Reference)

Table 5: Reference Spectroscopic Data

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
4-Isopropoxybenzaldehyde9.88 (s, 1H), 7.82 (d, 2H), 6.96 (d, 2H), 4.68 (sept, 1H), 1.38 (d, 6H)190.8, 163.5, 131.9, 130.3, 115.3, 70.4, 21.9Not available
3-Bromo-4-hydroxybenzonitrile8.21 (d, 1H), 7.97 (dd, 1H), 7.13 (d, 1H)Not availableNot available

Note: The provided spectroscopic data is for structurally related compounds and should be used for reference purposes only.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Bromo-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species with an organohalide, proving indispensable in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. 3-Bromo-4-isopropoxybenzaldehyde is a valuable building block in drug discovery, and its functionalization via Suzuki coupling allows for the synthesis of a diverse range of biaryl and heteroaryl structures. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki coupling reactions.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocols

While specific literature on the Suzuki coupling of this compound is not abundant, the following protocols are based on well-established procedures for structurally similar aryl bromides, such as 4-bromobenzaldehyde, and are expected to provide good to excellent yields.[1][2]

Protocol 1: General Suzuki Coupling with Arylboronic Acids

This protocol is suitable for the coupling of this compound with a variety of aryl- and heteroarylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos or XPhos (2-6 mol%)

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., sodium carbonate, cesium carbonate) (2-3 equivalents)

  • Solvent: 1,4-Dioxane/water or Toluene/ethanol/water mixture

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate and hexanes for extraction and chromatography

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the phosphine ligand (e.g., SPhos, 0.04 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Quantitative Data

The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of aryl bromides structurally similar to this compound. These data can serve as a guide for optimizing the reaction of interest.

Table 1: Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde with Phenylboronic Acid [2]

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ / PPh₃Na₂CO₃ (2M aq.)1-Propanol/WaterReflux0.75~96
Pd/CK₂CO₃Ethanol/Water80295
Pd(PPh₃)₄K₂CO₃Toluene/Water1001288

Table 2: Influence of Base and Solvent on Yield

BaseSolventTemperature (°C)Time (h)Yield (%)
K₃PO₄1,4-Dioxane/Water9012High
Cs₂CO₃DMF1008High
NaHCO₃Toluene/Ethanol/Water8516Moderate to High

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Biaryl Transmetalation Transmetalation PdII_Biaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' PdII_Biaryl->Product ArylHalide Ar-X (this compound) ArylHalide->Pd0 BoronicAcid Ar'-B(OR)₂ BoronicAcid->PdII_Aryl Base Base Base->PdII_Aryl

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base catalyst Add Catalyst System: - Palladium Source - Ligand reagents->catalyst inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (Monitor by TLC/LC-MS) solvent->heat cool Cool to Room Temperature heat->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Isolated Product purify->product

Caption: Experimental workflow for a typical Suzuki coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the derivatization of this compound, providing access to a wide array of substituted biaryl compounds that are of significant interest in drug discovery and development. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity. The protocols and data presented herein serve as a comprehensive guide for researchers to facilitate the efficient synthesis of novel compounds based on the this compound scaffold.

References

Application Notes: 3-Bromo-4-isopropoxybenzaldehyde as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Bromo-4-isopropoxybenzaldehyde as a key starting material and intermediate in the synthesis of various pharmaceutical compounds. Its unique substitution pattern, featuring a reactive aldehyde, a bromine atom amenable to cross-coupling reactions, and an isopropoxy group, makes it a valuable scaffold for the construction of complex molecular architectures.

Introduction

This compound is a substituted aromatic aldehyde that serves as a crucial building block in medicinal chemistry. The aldehyde functionality allows for a wide range of classical transformations to build carbon-carbon and carbon-nitrogen bonds. The bromo substituent is strategically positioned for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. The isopropoxy group modulates the electronic properties and lipophilicity of the molecule, which can be advantageous for optimizing the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

This document outlines key applications of this compound in the synthesis of pharmaceutical intermediates, with a particular focus on the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[1][2][3][4] Detailed experimental protocols for representative transformations are provided to guide researchers in their synthetic endeavors.

Key Synthetic Applications and Protocols

The reactivity of the aldehyde and the bromo substituent are the cornerstones of the synthetic utility of this compound. Below are detailed protocols for key transformations that highlight its versatility.

Conversion to 3-Bromo-4-isopropoxybenzonitrile: A Gateway to Thiazole-based Intermediates

A crucial transformation for the synthesis of certain pharmaceutical intermediates, such as those for Febuxostat, is the conversion of the aldehyde to a nitrile. This can be achieved through a two-step process involving the formation of an oxime followed by dehydration.

Experimental Protocol: Synthesis of 3-Bromo-4-isopropoxybenzonitrile

  • Oxime Formation:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of formic acid and water.

    • Add hydroxylamine hydrochloride (1.1 eq) and sodium formate (1.1 eq).

    • Heat the mixture to 100 °C and stir for 4 hours.

    • After cooling to room temperature, pour the reaction mixture into ice water to precipitate the oxime.

    • Filter the solid, wash with water, and dry under vacuum.

  • Dehydration to Nitrile:

    • In a separate flask, add acetic anhydride (3.0 eq) and heat to reflux.

    • Add the dried oxime in portions to the refluxing acetic anhydride.

    • Continue to reflux for 2-3 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

    • The nitrile product will precipitate. Filter the solid, wash thoroughly with water, and dry.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Reaction StepStarting MaterialKey ReagentsTypical YieldReference
Oxime FormationThis compoundHydroxylamine HCl, Sodium Formate>90%Adapted from general procedures
DehydrationThis compound oximeAcetic Anhydride85-95%Adapted from general procedures
Synthesis of a Key Febuxostat Intermediate

With the nitrile in hand, the synthesis can proceed towards a key intermediate of Febuxostat, 2-(3-cyano-4-isopropoxyphenyl)-4-methylthiazole-5-carboxylic acid. This involves the formation of a thioamide followed by a Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-(3-Cyano-4-isopropoxyphenyl)-4-methylthiazole-5-carboxylate

  • Thioamide Formation:

    • Dissolve 3-Bromo-4-isopropoxybenzonitrile (1.0 eq) in N,N-dimethylformamide (DMF).

    • Add sodium hydrosulfide (NaSH) (2.0 eq) and magnesium chloride (1.0 eq).

    • Stir the mixture at room temperature for 18 hours.

    • Pour the reaction mixture into ice water to precipitate the thioamide.

    • Filter the solid, wash with water, and dry.

  • Hantzsch Thiazole Synthesis:

    • Dissolve the thioamide (1.0 eq) in ethanol.

    • Add ethyl 2-chloroacetoacetate (1.0 eq).

    • Reflux the mixture for 16 hours.

    • Cool the reaction to room temperature to allow the product to crystallize.

    • Filter the solid, wash with cold ethanol, and dry to obtain the ethyl ester of the thiazole intermediate.

IntermediateStarting MaterialKey ReagentsTypical YieldReference
3-Bromo-4-isopropoxythiobenzamide3-Bromo-4-isopropoxybenzonitrileNaSH, MgCl2~60-70%Adapted from similar syntheses
Ethyl 2-(3-cyano-4-isopropoxyphenyl)-4-methylthiazole-5-carboxylate3-Bromo-4-isopropoxythiobenzamideEthyl 2-chloroacetoacetate~80-90%Adapted from similar syntheses

G A This compound B 3-Bromo-4-isopropoxybenzonitrile A->B Oxime formation, Dehydration C 3-Bromo-4-isopropoxythiobenzamide B->C Thioamidation (NaSH) D Ethyl 2-(3-cyano-4-isopropoxyphenyl)-4-methylthiazole-5-carboxylate (Febuxostat Intermediate) C->D Hantzsch Thiazole Synthesis (Ethyl 2-chloroacetoacetate) E Febuxostat D->E Hydrolysis

Reductive Amination for the Synthesis of Novel Amines

The aldehyde group of this compound is a prime handle for reductive amination, allowing for the introduction of a wide variety of primary and secondary amines to generate novel substituted benzylamines. These products can serve as intermediates for a range of pharmacologically active molecules.

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add the desired primary or secondary amine (1.1 eq).

  • If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reactant 1Reactant 2Reducing AgentTypical YieldReference
This compoundVarious AminesNaBH(OAc)₃70-90%[1]
Knoevenagel Condensation for the Formation of α,β-Unsaturated Systems

The Knoevenagel condensation provides a route to α,β-unsaturated compounds, which are versatile intermediates in their own right, for instance in the synthesis of coumarins and other heterocyclic systems.

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • Dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq) in a solvent such as ethanol or toluene.

  • Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq).

  • Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, filter the solid, wash with cold solvent, and dry.

  • If no precipitation occurs, remove the solvent under reduced pressure and purify the residue by column chromatography.

Reactant 1Reactant 2CatalystTypical YieldReference
This compoundMalononitrilePiperidine85-95%Adapted from general procedures
This compoundEthyl CyanoacetatePiperidine80-90%Adapted from general procedures
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The bromine atom on the aromatic ring is a handle for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures, which are prevalent in many pharmaceutical agents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a Schlenk flask, combine this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Reactant 1Reactant 2CatalystTypical YieldReference
This compoundPhenylboronic AcidPd(PPh₃)₄70-90%Adapted from general procedures

Application in Febuxostat and the Xanthine Oxidase Inhibition Pathway

Febuxostat is a prime example of a drug whose synthesis can be envisioned utilizing intermediates derived from this compound. Febuxostat functions by inhibiting xanthine oxidase, a key enzyme in the purine catabolism pathway that is responsible for the production of uric acid.[2][3][5] Elevated levels of uric acid can lead to the deposition of urate crystals in joints and tissues, causing the painful arthritic condition known as gout.

By non-competitively blocking the molybdenum-pterin center of both the oxidized and reduced forms of xanthine oxidase, febuxostat prevents the conversion of hypoxanthine to xanthine and subsequently to uric acid, thereby lowering the concentration of uric acid in the blood.[6]

G cluster_0 Purine Catabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Catalysis UricAcid Uric Acid Xanthine->UricAcid Catalysis XanthineOxidase Xanthine Oxidase Febuxostat Febuxostat Febuxostat->XanthineOxidase Inhibition

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its multiple reactive sites allow for a diverse range of chemical transformations, providing access to complex molecular scaffolds. The application of this compound in the synthesis of Febuxostat intermediates underscores its importance in modern drug discovery and development. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this compound and to develop novel therapeutic agents.

References

Application Notes and Protocols: Synthetic Routes to Derivatives of 3-Bromo-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-4-isopropoxybenzaldehyde is a versatile synthetic intermediate, valuable in the development of pharmaceuticals and functional materials. Its structure incorporates several key features: a reactive aldehyde for subsequent modifications, a bromine atom that serves as a handle for cross-coupling reactions, and an isopropoxy group that enhances solubility and modulates electronic properties. This document provides detailed protocols for the synthesis of the core molecule and its derivatization through common and powerful synthetic methodologies, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Part 1: Synthesis of this compound

The most direct route to the title compound begins with the commercially available 4-hydroxybenzaldehyde. The synthesis involves a two-step process: regioselective bromination followed by Williamson ether synthesis.

G cluster_0 Workflow: Synthesis of this compound A 4-Hydroxybenzaldehyde B 3-Bromo-4-hydroxybenzaldehyde A->B Step 1: Bromination (Br2, Chloroform) C This compound B->C Step 2: Etherification (2-Bromopropane, K2CO3, DMF) G cluster_1 Workflow: Suzuki-Miyaura Coupling cluster_1a Reaction Conditions A This compound C Catalytic Cycle A->C B Aryl/Vinyl Boronic Acid or Ester B->C D 3-(Aryl/Vinyl)-4-isopropoxybenzaldehyde C->D C-C Bond Formation Cond1 Cond2 Cond1->Cond2 Cond3 Cond2->Cond3 G cluster_2 Workflow: Buchwald-Hartwig Amination cluster_2a Reaction Conditions A This compound C Catalytic Cycle A->C B Primary or Secondary Amine (R1R2NH) B->C D 3-(R1R2N)-4-isopropoxybenzaldehyde C->D C-N Bond Formation Cond1 Cond2 Cond1->Cond2 Cond3 Cond2->Cond3 Cond4 Cond3->Cond4

Application of 3-Bromo-4-isopropoxybenzaldehyde in Medicinal Chemistry: A Focus on IRAK-4 Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-isopropoxybenzaldehyde is a substituted benzaldehyde derivative that serves as a valuable intermediate in the synthesis of complex heterocyclic molecules for medicinal chemistry applications. Its utility is particularly highlighted in the development of kinase inhibitors, which are a cornerstone of modern targeted therapies. This document provides an overview of its application, focusing on its role in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors, a promising class of anti-inflammatory agents. While specific quantitative biological data for final compounds derived from this intermediate is not publicly available in the reviewed literature, this note details the synthetic protocols for the intermediate and the general strategic approach for its use in drug discovery.

Application in the Synthesis of IRAK-4 Inhibitors

Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a serine/threonine kinase that plays a crucial role in the innate immune response. It acts as a central signaling molecule downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of the IRAK-4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain types of cancer. Consequently, the development of small molecule inhibitors of IRAK-4 is an active area of research in medicinal chemistry.

This compound has been identified as a key building block in the synthesis of bicyclic-fused heteroaryl and aryl compounds designed as IRAK-4 inhibitors. The aldehyde functional group provides a reactive handle for the construction of various heterocyclic ring systems, while the bromo and isopropoxy substituents can be strategically utilized to modulate the physicochemical properties and biological activity of the final compounds.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthetic procedure described in patent WO2015150995A1.

Materials:

  • 3-Bromo-4-hydroxybenzaldehyde

  • Potassium carbonate (K₂CO₃)

  • 2-Bromopropane

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of 3-bromo-4-hydroxybenzaldehyde (1 equivalent) in anhydrous DMSO, add potassium carbonate (1.24 equivalents).

  • To this mixture, add 2-bromopropane (1.1 equivalents) and stir the reaction mixture at approximately 55°C overnight.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • If the reaction is incomplete, an additional portion of 2-bromopropane may be added, and the reaction continued for a few more hours.

  • Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by a suitable method, such as column chromatography on silica gel, to afford this compound.

General Workflow for the Synthesis of IRAK-4 Inhibitors

The following workflow illustrates the general strategy for utilizing this compound in the synthesis of bicyclic IRAK-4 inhibitors.

G cluster_0 Synthesis of Intermediate cluster_1 Construction of Bicyclic Core cluster_2 Final Compound Synthesis Start 3-Bromo-4-hydroxybenzaldehyde Step1 Alkylation with 2-Bromopropane Start->Step1 K2CO3, DMSO Intermediate This compound Step1->Intermediate Step2 Condensation / Cyclization Reactions Intermediate->Step2 With suitable reagents Core Bicyclic Heteroaryl/Aryl Core Step2->Core Step3 Functional Group Interconversion / Coupling Core->Step3 Final IRAK-4 Inhibitor Step3->Final

Caption: General synthetic workflow for IRAK-4 inhibitors.

Signaling Pathway

The following diagram illustrates the central role of IRAK-4 in the TLR/IL-1R signaling pathway, which ultimately leads to the activation of transcription factors like NF-κB and AP-1, and the production of pro-inflammatory cytokines. Inhibition of IRAK-4 kinase activity is a key therapeutic strategy to block these inflammatory cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK-4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK-1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 Activation TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Cascade TAK1->MAPK NFkB NF-κB IKK->NFkB Activation AP1 AP-1 MAPK->AP1 Activation Inflammation Pro-inflammatory Gene Expression (Cytokines, Chemokines) NFkB->Inflammation AP1->Inflammation IRAK4_Inhibitor IRAK-4 Inhibitor (Derived from This compound) IRAK4_Inhibitor->IRAK4

Caption: IRAK-4 signaling pathway and point of inhibition.

Data Presentation

As of the date of this document, specific examples of bicyclic-fused heteroaryl or aryl IRAK-4 inhibitors synthesized from this compound with corresponding publically available quantitative biological data (e.g., IC₅₀ values) could not be identified in the reviewed scientific literature and patent databases. Research in this area is often proprietary, and such data may be disclosed at a later stage in development.

Conclusion

This compound is a key synthetic intermediate for the development of novel IRAK-4 inhibitors. Its chemical structure allows for versatile modifications to construct complex heterocyclic systems with potential therapeutic applications in inflammatory and autoimmune diseases. The provided protocols and diagrams offer a foundational understanding for researchers interested in utilizing this building block for the design and synthesis of next-generation kinase inhibitors. Further disclosure of specific compounds and their biological activities will be crucial to fully realize the potential of this chemical entity in medicinal chemistry.

Application Notes and Protocols for the Reaction of 3-Bromo-4-isopropoxybenzaldehyde with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 3-bromo-4-isopropoxybenzaldehyde in various palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable precursor for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the bromine atom allows for the strategic introduction of a wide range of substituents through the formation of new carbon-carbon and carbon-heteroatom bonds. The isopropoxy and aldehyde functionalities offer further sites for chemical modification, making this compound a strategic starting material for the development of novel compounds, including potential therapeutic agents.

Overview of Key Cross-Coupling Reactions

This compound is an excellent substrate for several types of organometallic cross-coupling reactions. The electron-withdrawing nature of the aldehyde group can influence the reactivity of the C-Br bond, and the steric hindrance from the adjacent isopropoxy group should be considered when optimizing reaction conditions. The most relevant transformations include the Suzuki-Miyaura, Sonogashira, Stille, Heck, Negishi, Kumada, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for the formation of C(sp²)-C(sp²) bonds, coupling an organoboron reagent with an organic halide. This reaction is widely used due to the stability and low toxicity of the boronic acid reagents and the tolerance of a broad range of functional groups.

Quantitative Data Summary: Suzuki-Miyaura Coupling
ParameterTypical ConditionsNotes
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃Catalyst choice can be critical; pre-catalysts may require activation.
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands are often effective.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base is crucial for the transmetalation step.
Solvent Toluene/H₂O, Dioxane/H₂O, DMFBiphasic solvent systems are common.
Temperature 80-120 °CTemperature depends on the reactivity of the coupling partners.
Typical Yield 70-95%Yields are generally high for a wide range of substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium carbonate (2.0 equivalents)

  • Toluene

  • Water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add toluene and water (e.g., in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-B(OR)2 + Base Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Ar-R Ar-R Reductive_Elimination->Ar-R

Suzuki-Miyaura Catalytic Cycle

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[1][2] This reaction is highly valuable for the synthesis of substituted alkynes.

Quantitative Data Summary: Sonogashira Coupling
ParameterTypical ConditionsNotes
Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄A palladium(0) or palladium(II) source can be used.
Co-catalyst CuICopper(I) iodide is the standard co-catalyst.
Base Et₃N, i-Pr₂NHAn amine base is required, often used as the solvent.
Solvent THF, DMF, TolueneCo-solvents can be used with the amine base.
Temperature Room Temperature to 80 °CMany reactions proceed at room temperature.
Typical Yield 80-98%Yields are typically high.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene (1.1 equivalents)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene (1.1 eq) via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Cu-C≡CR Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Reductive_Elimination Reductive_Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Ar-C≡CR Ar-C≡CR Reductive_Elimination->Ar-C≡CR CuX CuX Alkyne_Coordination Alkyne_Coordination CuX->Alkyne_Coordination Cu-C≡CR Cu-C≡CR Alkyne_Coordination->Cu-C≡CR R-C≡CH + Base Cu-C≡CR->CuX

Sonogashira Catalytic Cycle

Stille Coupling

The Stille reaction involves the coupling of an organostannane with an organic halide. A key advantage is the stability of organotin reagents to air and moisture, and the reaction's tolerance of a wide array of functional groups.[3]

Quantitative Data Summary: Stille Coupling
ParameterTypical ConditionsNotes
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Pd(0) catalysts are commonly used.
Ligand PPh₃, AsPh₃, P(furyl)₃The choice of ligand can significantly affect the reaction rate.
Solvent Toluene, THF, DMFAnhydrous and degassed solvents are essential.
Temperature 80-120 °CElevated temperatures are often required.
Typical Yield 60-90%Yields can be high but depend on the purity of the organostannane.
Experimental Protocol: Stille Coupling of this compound with Tributyl(phenyl)stannane

Materials:

  • This compound

  • Tributyl(phenyl)stannane (1.1 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous and degassed toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq) and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed toluene via syringe.

  • Add tributyl(phenyl)stannane (1.1 eq) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography.

Other Relevant Reactions

  • Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene.[4][5]

  • Negishi Coupling: Utilizes an organozinc reagent, which is more reactive than organoboranes and organostannanes, often allowing for milder reaction conditions.[6][7]

  • Kumada Coupling: Employs a Grignard reagent as the organometallic partner, offering a cost-effective method.[8][9]

  • Buchwald-Hartwig Amination: A powerful method for the formation of C-N bonds by coupling the aryl bromide with an amine.[10][11]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Reagents Add Aryl Halide, Organometallic Reagent, Base Start->Reagents Catalyst Add Catalyst and Ligand Reagents->Catalyst Solvent Add Anhydrous, Degassed Solvent Catalyst->Solvent Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Solvent->Inert_Atmosphere Heating Heat to Desired Temperature Inert_Atmosphere->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Aqueous Work-up and Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Product Final Product Purification->Product

References

Application Notes and Protocols for the Wittig Reaction with 3-Bromo-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-bromo-4-isopropoxy-stilbene via the Wittig reaction, starting from 3-Bromo-4-isopropoxybenzaldehyde. The Wittig reaction is a versatile and widely used method in organic synthesis for the formation of carbon-carbon double bonds, offering high regioselectivity.[1] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification of the target stilbene derivative.

Experimental Protocols

The synthesis of the target stilbene derivative is achieved through the reaction of this compound with a phosphorus ylide generated in situ from benzyltriphenylphosphonium chloride. Two common protocols are presented, one employing a strong base in anhydrous conditions and an alternative using a milder base in a two-phase system.

Protocol A: Using n-Butyllithium in Anhydrous Tetrahydrofuran (THF)

This method is suitable for achieving high yields and is performed under an inert atmosphere to prevent the reaction of the strong base with atmospheric moisture and carbon dioxide.

1. Ylide Generation:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 equivalents).

  • Add anhydrous THF via syringe.

  • Cool the resulting suspension to 0 °C in an ice-water bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A distinct color change, typically to a deep red or orange, will be observed, indicating the formation of the phosphorus ylide.

  • Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.[2]

2. Reaction with Aldehyde:

  • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide suspension at 0 °C using a dropping funnel or syringe over a period of 15-20 minutes.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

3. Work-up and Purification:

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (three times the volume of THF used).

  • Combine the organic layers and wash them sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • The crude product, which contains the desired stilbene and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent such as ethanol.[1][3]

Protocol B: Using Sodium Hydroxide in a Two-Phase System

This protocol offers a simpler setup and avoids the use of pyrophoric reagents, making it potentially more suitable for larger-scale synthesis.[4]

1. Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stir bar, add benzyltriphenylphosphonium chloride (1.2 equivalents) and this compound (1.0 equivalent).

  • Add dichloromethane (DCM) to dissolve the solids.

  • Stir the mixture vigorously.[2]

2. Reaction:

  • Slowly add a 50% aqueous sodium hydroxide (NaOH) solution (an excess, typically 5-10 equivalents) dropwise to the rapidly stirred reaction mixture.[2]

  • Continue vigorous stirring for a period of 30 minutes to several hours. The reaction progress can be monitored by TLC.[5][6] A color change in the reaction mixture is often observed.[6]

3. Work-up and Purification:

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the organic phase under reduced pressure.

  • The crude product can be purified by recrystallization from a solvent like 95% ethanol to separate the stilbene product from the triphenylphosphine oxide byproduct.[4]

Data Presentation

The following table summarizes the key quantitative data for a typical Wittig reaction involving a substituted benzaldehyde, based on literature precedents for similar substrates.[7][8] The exact values for the reaction with this compound may vary.

ParameterValueReference
Reactants
This compound1.0 equivalentN/A
Benzyltriphenylphosphonium chloride1.1 - 1.2 equivalents[2]
Base (n-BuLi or NaOH)1.05 - 10 equivalents[2]
Solvent
Anhydrous THF or DichloromethaneVaries with scale[2]
Reaction Conditions
Temperature0 °C to Room Temperature[2]
Reaction Time1 - 24 hours[2][9]
Product
Expected Yield70-95% (Varies with protocol and purity)[7]
E/Z Isomer RatioVaries depending on ylide stability and reaction conditions[10]

Visualizations

Experimental Workflow Diagram

Wittig_Reaction_Workflow cluster_ylide_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification ylide_start Benzyltriphenylphosphonium chloride in Solvent add_base Add Base (e.g., n-BuLi or NaOH) ylide_start->add_base ylide_formation Ylide Formation (Stirring) add_base->ylide_formation reaction_mix Reaction Mixture (Stirring) ylide_formation->reaction_mix aldehyde This compound in Solvent aldehyde->reaction_mix quench Quench Reaction reaction_mix->quench extract Extraction quench->extract dry Drying extract->dry concentrate Concentration dry->concentrate purify Purification (Chromatography/Recrystallization) concentrate->purify product Pure Stilbene Product purify->product

Caption: Experimental workflow for the Wittig reaction.

Signaling Pathway (Reaction Mechanism)

Wittig_Mechanism ylide Phosphorus Ylide (Wittig Reagent) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane Nucleophilic Attack aldehyde 3-Bromo-4-isopropoxy- benzaldehyde aldehyde->oxaphosphetane alkene 3-Bromo-4-isopropoxy-stilbene (Product) oxaphosphetane->alkene Decomposition tppo Triphenylphosphine Oxide (Byproduct) oxaphosphetane->tppo

Caption: Simplified mechanism of the Wittig reaction.

References

The Versatile Role of 3-Bromo-4-isopropoxybenzaldehyde in the Synthesis of Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Bromo-4-isopropoxybenzaldehyde is a substituted aromatic aldehyde that holds significant potential as a versatile starting material in the synthesis of a wide array of heterocyclic compounds. Its unique structural features, including a reactive aldehyde group, a bromine atom amenable to further functionalization, and an isopropoxy moiety, make it an attractive building block for the construction of novel molecular architectures with potential applications in medicinal chemistry and materials science. This document provides an overview of potential synthetic routes and generalized protocols for the utilization of this compound in the synthesis of various heterocyclic systems.

I. Synthesis of Substituted Pyridines via Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a robust one-pot multicomponent reaction for the preparation of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines. This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.

Reaction Scheme:

Hantzsch_Synthesis reactant1 This compound product_intermediate Dihydropyridine Intermediate reactant1->product_intermediate reactant2 β-Ketoester (2 equiv.) reactant2->product_intermediate reactant3 Ammonia Source reactant3->product_intermediate product_final Substituted Pyridine product_intermediate->product_final Oxidation oxidant Oxidizing Agent oxidant->product_final

Figure 1: General workflow for the Hantzsch Pyridine Synthesis.

Experimental Protocol (General):

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and a β-ketoester (e.g., ethyl acetoacetate, 2.0 eq.) in a suitable solvent such as ethanol.

  • Addition of Ammonia Source: Add an ammonia source, such as ammonium acetate or a solution of ammonia in ethanol.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation of Dihydropyridine: Upon completion, cool the reaction mixture to room temperature. The dihydropyridine intermediate may precipitate and can be collected by filtration. If it does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

  • Aromatization: Dissolve the isolated dihydropyridine in a suitable solvent (e.g., acetic acid) and treat it with an oxidizing agent (e.g., nitric acid, ceric ammonium nitrate, or manganese dioxide) to afford the corresponding pyridine derivative.

  • Purification: The final product is purified by recrystallization or column chromatography.

Expected Product Profile:

Reactant 1Reactant 2Reactant 3Product Class
This compoundEthyl acetoacetateAmmonium acetate4-(3-Bromo-4-isopropoxyphenyl)-3,5-diethoxycarbonyl-2,6-dimethylpyridine

II. Synthesis of α,β-Unsaturated Systems via Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.

Reaction Scheme:

Knoevenagel_Condensation reactant1 This compound product α,β-Unsaturated Product reactant1->product reactant2 Active Methylene Compound reactant2->product catalyst Base Catalyst catalyst->product

Figure 2: General workflow of the Knoevenagel Condensation.

Experimental Protocol (General):

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, toluene, or dichloromethane), add an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 1.0-1.2 eq.).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine, triethylamine, or ammonium acetate.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC.

  • Work-up: Once the reaction is complete, the mixture is cooled, and the product often precipitates. The solid can be collected by filtration and washed with a cold solvent. If the product does not precipitate, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Expected Product Profile:

Reactant 1Active Methylene CompoundCatalystProduct Class
This compoundMalononitrilePiperidine2-(3-Bromo-4-isopropoxybenzylidene)malononitrile
This compoundEthyl cyanoacetatePiperidineEthyl 2-cyano-3-(3-bromo-4-isopropoxyphenyl)acrylate

III. Synthesis of 2-Aminothiophenes via Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. It involves the condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base.

Reaction Scheme:

Gewald_Reaction reactant1 This compound product 2-Aminothiophene Derivative reactant1->product reactant2 α-Cyanoester reactant2->product reactant3 Elemental Sulfur reactant3->product catalyst Base Catalyst catalyst->product

Figure 3: General workflow for the Gewald Aminothiophene Synthesis.

Experimental Protocol (General):

  • Reaction Setup: In a suitable flask, combine this compound (1.0 eq.), an α-cyanoester (e.g., ethyl cyanoacetate, 1.0 eq.), and elemental sulfur (1.1 eq.) in a solvent such as ethanol or dimethylformamide (DMF).

  • Base Addition: Add a base, typically a secondary amine like morpholine or piperidine, to catalyze the reaction.

  • Reaction: Heat the reaction mixture, usually to around 50-80 °C, and stir until the starting materials are consumed, as indicated by TLC.

  • Work-up: After cooling, the reaction mixture is poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude 2-aminothiophene derivative can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Expected Product Profile:

Reactant 1Reactant 2Reactant 3BaseProduct Class
This compoundEthyl cyanoacetateElemental SulfurMorpholineEthyl 2-amino-4-(3-bromo-4-isopropoxyphenyl)thiophene-3-carboxylate

IV. Synthesis of Quinolines

Several classical named reactions can be envisioned for the synthesis of quinoline derivatives starting from or incorporating this compound. These include the Combes, Doebner-von Miller, and Friedländer syntheses.

A. Combes Quinoline Synthesis

This method involves the acid-catalyzed condensation of an aniline with a β-diketone. While this compound is not a direct reactant, it could be used to synthesize a necessary chalcone intermediate which then acts as the β-diketone equivalent.

B. Doebner-von Miller Reaction

This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. This compound can be converted to the corresponding α,β-unsaturated aldehyde or ketone (chalcone) via an aldol condensation, which can then be reacted with an aniline.

C. Friedländer Annulation

The Friedländer synthesis is a condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. While this compound itself is not a 2-aminoaryl aldehyde, it could be a precursor to such a molecule through further functionalization.

General Workflow for Quinoline Synthesis (via Chalcone Intermediate):

Quinoline_Synthesis start This compound intermediate Chalcone Intermediate start->intermediate Aldol Condensation product Quinoline Derivative intermediate->product reactant Aniline Derivative reactant->product

Figure 4: Potential pathway to quinolines from this compound.

This compound represents a promising and versatile building block for the synthesis of a variety of heterocyclic compounds. The presence of multiple reactive sites allows for its participation in a range of classical and multicomponent reactions. While specific literature precedents for its use are limited, the general protocols outlined in these application notes provide a solid foundation for researchers to explore and develop novel synthetic routes to valuable heterocyclic scaffolds. Further investigation and optimization of reaction conditions are necessary to fully elucidate the synthetic utility of this compound.

Protecting Group Strategies for 3-Bromo-4-isopropoxybenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the protection and deprotection of the aldehyde functional group in 3-Bromo-4-isopropoxybenzaldehyde. The selection of an appropriate protecting group is critical in multi-step syntheses to ensure the chemoselective modification of other functional groups within the molecule. The strategies outlined below are designed to be robust and adaptable for various synthetic routes.

Introduction

This compound is a versatile building block in organic synthesis, featuring an electrophilic aldehyde, a nucleophilic isopropoxy ether, and an aryl bromide moiety that can participate in cross-coupling reactions. To selectively perform reactions at the aryl bromide (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) or other positions without interference from the reactive aldehyde, a temporary protection of the formyl group is often necessary. The most common and effective protecting groups for aldehydes are acetals and dithioacetals, owing to their stability under a wide range of reaction conditions.

Choosing a Protecting Group

The choice between an acetal (typically a 1,3-dioxolane) and a dithioacetal (typically a 1,3-dithiane) depends on the downstream reaction conditions.

  • 1,3-Dioxolane (Acetal): This is the most common protecting group for aldehydes. It is stable to basic, nucleophilic, and reducing conditions.[1][2] Deprotection is readily achieved under acidic conditions.[3] This strategy is suitable for reactions involving organometallic reagents (e.g., Grignard reagents, organolithiums), hydride reductions, and basic hydrolysis.

  • 1,3-Dithiane (Dithioacetal): Dithioacetals are significantly more robust and are stable to both acidic and basic conditions.[4] This enhanced stability makes them suitable for a broader range of transformations. Deprotection of dithioacetals requires specific reagents, often involving oxidative or mercury-based methods.[4]

The electron-donating nature of the isopropoxy group in this compound can facilitate acetal formation. The following sections provide detailed protocols for the formation and cleavage of both 1,3-dioxolane and 1,3-dithiane protecting groups.

Experimental Protocols

Protocol 1: Protection of this compound as a 1,3-Dioxolane

This protocol describes the formation of 2-(3-bromo-4-isopropoxyphenyl)-1,3-dioxolane using ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TSA) with azeotropic removal of water.

Reaction:

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add this compound (1.0 eq).

  • Add toluene to dissolve the aldehyde.

  • Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or the reaction is complete as monitored by TLC (Thin Layer Chromatography).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the p-TSA.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of 2-(3-bromo-4-isopropoxyphenyl)-1,3-dioxolane

This protocol outlines the acidic hydrolysis of the 1,3-dioxolane to regenerate the aldehyde.

Reaction:

Materials:

  • 2-(3-bromo-4-isopropoxyphenyl)-1,3-dioxolane

  • Acetone (or THF) and water

  • Hydrochloric acid (HCl) or p-Toluenesulfonic acid (p-TSA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-(3-bromo-4-isopropoxyphenyl)-1,3-dioxolane (1.0 eq) in a mixture of acetone (or THF) and water.

  • Add a catalytic amount of hydrochloric acid (e.g., 1M HCl) or p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Protocol 3: Protection of this compound as a 1,3-Dithiane

This protocol describes the formation of 2-(3-bromo-4-isopropoxyphenyl)-1,3-dithiane using 1,3-propanedithiol and a Lewis acid catalyst.

Reaction:

Materials:

  • This compound

  • 1,3-Propanedithiol

  • Boron trifluoride etherate (BF₃·OEt₂) or another suitable Lewis acid

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add 1,3-propanedithiol (1.2 eq).

  • Slowly add boron trifluoride etherate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Protocol 4: Deprotection of 2-(3-bromo-4-isopropoxyphenyl)-1,3-dithiane

This protocol describes the oxidative cleavage of the 1,3-dithiane to regenerate the aldehyde using an iodine-based reagent.

Reaction:

Materials:

  • 2-(3-bromo-4-isopropoxyphenyl)-1,3-dithiane

  • N-Iodosuccinimide (NIS)

  • Silver nitrate (AgNO₃)

  • Acetonitrile and water

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-(3-bromo-4-isopropoxyphenyl)-1,3-dithiane (1.0 eq) in a mixture of acetonitrile and water.

  • Add N-Iodosuccinimide (2.5 eq) and silver nitrate (2.5 eq).

  • Stir the reaction mixture at room temperature, protecting it from light.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the protection and deprotection of substituted benzaldehydes. Yields for this compound are expected to be in a similar range but may require optimization.

Table 1: Protection of Substituted Benzaldehydes

Protecting GroupReagents and CatalystSolventTemperatureTime (h)Typical Yield (%)
1,3-DioxolaneEthylene glycol, p-TSATolueneReflux2-685-95
1,3-Dithiane1,3-Propanedithiol, BF₃·OEt₂CH₂Cl₂0 °C to RT1-480-90

Table 2: Deprotection of Protected Substituted Benzaldehydes

Protected GroupReagentsSolventTemperatureTime (h)Typical Yield (%)
1,3-Dioxolane1M HClAcetone/H₂ORT1-390-98
1,3-DithianeNIS, AgNO₃Acetonitrile/H₂ORT0.5-280-90

Mandatory Visualization

ProtectionDeprotectionWorkflow cluster_protection Protection Strategies cluster_deprotection Deprotection Strategies Start This compound Acetal 2-(3-bromo-4-isopropoxyphenyl)-1,3-dioxolane Start->Acetal Ethylene glycol, p-TSA, Toluene, Reflux Dithioacetal 2-(3-bromo-4-isopropoxyphenyl)-1,3-dithiane Start->Dithioacetal 1,3-Propanedithiol, BF3.OEt2, CH2Cl2 Acetal_de 2-(3-bromo-4-isopropoxyphenyl)-1,3-dioxolane Dithioacetal_de 2-(3-bromo-4-isopropoxyphenyl)-1,3-dithiane End This compound Acetal_de->End Aqueous Acid (e.g., HCl) Dithioacetal_de->End Oxidative Cleavage (e.g., NIS, AgNO3)

Caption: Workflow for the protection and deprotection of this compound.

AcetalFormationMechanism cluster_mechanism Acetal Formation Mechanism Aldehyde Aldehyde (R-CHO) ProtonatedAldehyde Protonated Aldehyde Aldehyde->ProtonatedAldehyde + H+ Hemiacetal Hemiacetal ProtonatedAldehyde->Hemiacetal + Diol OxoniumIon Oxonium Ion Hemiacetal->OxoniumIon + H+, - H2O Acetal Acetal OxoniumIon->Acetal Intramolecular cyclization H_plus H+ Acetal->H_plus - H+ (catalyst regeneration) Diol Diol (HO-R'-OH) Water H2O

Caption: Simplified mechanism of acid-catalyzed acetal formation.

References

Application Notes and Protocols: Catalytic Conversion of 3-Bromo-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-4-isopropoxybenzaldehyde is a versatile aromatic compound that serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure, featuring an aldehyde, a bromine atom, and an isopropoxy group, provides multiple reactive sites for functionalization. The bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, making this compound a valuable building block for researchers in medicinal chemistry and materials science. These reactions enable the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the construction of pharmaceutical agents and other high-value chemicals. This document provides detailed protocols for several key catalytic conversions of this compound, with a focus on applications relevant to drug development professionals.

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-X (where X is N, O, S, etc.) bonds. For an aryl bromide like this compound, the general mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Palladium(0) complex. This is followed by transmetalation with a coupling partner and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[1][2][3][4][5] The choice of ligand, base, and solvent is critical for achieving high yields and selectivity.[6][7][8]

Palladium Catalytic Cycle cluster_legend Legend pd0 Pd(0)Ln pd2_complex Ar-Pd(II)L2-X pd0->pd2_complex ox_add_label Oxidative Addition pd2_partner Ar-Pd(II)L2-R pd2_complex->pd2_partner trans_label Transmetalation pd2_partner->pd0 Product (Ar-R) Released product Ar-R pd2_partner->product red_elim_label Reductive Elimination ox_add_label->pd2_complex Ar-X trans_label->pd2_partner R-M red_elim_label->pd0 Ar Aryl Group (from this compound) X X = Br R_M R-M = Coupling Partner (e.g., R-B(OH)2, R-C≡CH, R-NH2) L L = Ligand (e.g., Phosphine)

Figure 1. Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for creating a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester.[3][4] This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a broad range of functional groups.[4][9] For this compound, this allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the C3 position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Entry Pd Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Ref
1 Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Toluene/H₂O 100 12 >95 [6][10]
2 Pd(PPh₃)₄ (3) - Na₂CO₃ DME/H₂O 80 16 85-95 [10]
3 PdCl₂(dppf) (2) - K₂CO₃ Dioxane 90 8 90-98 [5]

| 4 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | THF | RT | 24 | >90 |[4] |

Note: Yields are representative for typical aryl bromides and may vary for the specific substrate.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • Toluene and deionized water (e.g., 10:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the palladium catalyst (Pd(OAc)₂) and the phosphine ligand (SPhos).

  • Seal the flask with a septum, and evacuate and backfill with inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvents (toluene and water) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11][12] It is a reliable method for synthesizing arylalkynes and conjugated enynes. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[11][13]

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides

Entry Pd Catalyst (mol%) Cu Co-catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Ref
1 Pd(PPh₃)₂Cl₂ (2) CuI (4) Et₃N THF 65 3-6 85-95 [14][15]
2 Pd(PPh₃)₄ (3) CuI (5) Diisopropylamine Toluene 50 12 80-90 [12][15]
3 Pd(OAc)₂ (1) CuI (2) Piperidine DMF RT 24 >90 [13]

| 4 | PdCl₂(dppf) (2) | CuI (3) | Cs₂CO₃/Et₃N | Dioxane | 80 | 8 | 88-96 |[13] |

Note: Yields are representative for typical aryl bromides and may vary for the specific substrate.

Detailed Protocol: Sonogashira Coupling

This protocol outlines a general procedure for coupling this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) or another suitable amine base

  • Anhydrous solvent (e.g., THF or DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., Et₃N).

  • Add the terminal alkyne dropwise to the stirring mixture at room temperature.

  • Heat the reaction to the desired temperature (e.g., 65 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst and salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the alkynylated product.[15]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[2][16] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[16] It requires a palladium catalyst, a suitable phosphine ligand, and a strong base.[2][7]

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Entry Pd Precatalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Ref
1 Pd₂(dba)₃ (1) BINAP (1.5) NaOt-Bu Toluene 80 6-18 90-99 [2][7]
2 Pd(OAc)₂ (2) XPhos (4) K₃PO₄ t-BuOH 110 12 >90 [16]
3 G3-XPhos (1) - LHMDS Dioxane 100 4 >95 [8]

| 4 | Pd₂(dba)₃ (1.5) | JohnPhos (3) | K₂CO₃ | Dioxane | 100 | 24 | 85-95 |[17] |

Note: Yields are representative for typical aryl bromides and may vary for the specific substrate.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • BINAP (0.015 equiv) or other suitable ligand

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with NaOt-Bu.

  • Add the palladium precatalyst and the ligand.

  • Add this compound and a magnetic stir bar.

  • Seal the tube with a septum, remove from the glovebox (if used), and add anhydrous toluene followed by the amine via syringe.

  • Place the reaction tube in a preheated oil bath at 80-100 °C.

  • Stir until the reaction is complete as determined by LC-MS or GC-MS analysis.

  • Cool the mixture to room temperature, then quench by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography to isolate the arylamine.

Application in Drug Development: Synthesis of Vilanterol

This compound and its derivatives are key intermediates in the synthesis of various pharmaceuticals. One notable example is the synthesis of Vilanterol, an ultra-long-acting β₂-adrenergic agonist used in the treatment of COPD and asthma.[18][19] The synthesis of Vilanterol involves multiple steps where cross-coupling chemistry could be applied to construct the complex biaryl ether backbone.

Vilanterol acts by stimulating β₂-adrenoceptors in the lungs, which activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to the relaxation of bronchial smooth muscle and bronchodilation.[18][19]

Vilanterol Signaling Pathway vilanterol Vilanterol receptor β₂-Adrenoceptor vilanterol->receptor binds & activates g_protein Gs Protein receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase activates camp cAMP adenylyl_cyclase->camp catalyzes atp ATP atp->camp converted by pka Protein Kinase A (PKA) camp->pka activates relaxation Bronchial Smooth Muscle Relaxation pka->relaxation leads to

Figure 2. Simplified signaling pathway of Vilanterol leading to bronchodilation.

General Experimental Workflow

A successful catalytic conversion requires careful attention to experimental setup and execution, particularly the exclusion of oxygen and moisture for many catalyst systems.

Experimental Workflow arrow start Start: Reagent Preparation (Weighing solids, measuring liquids) setup Reaction Setup (Dry glassware, inert atmosphere) start->setup addition Reagent Addition (Substrates, catalyst, base, solvent) setup->addition reaction Reaction Execution (Heating, stirring) addition->reaction monitoring Monitoring (TLC, LC-MS, GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Reaction Workup (Quenching, extraction, washing) monitoring->workup Proceed if complete purification Purification (Column chromatography, recrystallization) workup->purification analysis Analysis & Characterization (NMR, MS, etc.) purification->analysis end End: Pure Product analysis->end

Figure 3. General workflow for a typical palladium-catalyzed cross-coupling experiment.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-4-isopropoxybenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 3-Bromo-4-isopropoxybenzaldehyde by recrystallization. As specific solubility data for this compound is not extensively available in the literature, the information provided is based on the general principles of recrystallization and data from structurally similar aromatic aldehydes.[1][2] Researchers should consider this a starting point for method development.

Frequently Asked Questions (FAQs)

Q1: What is the critical first step for purifying this compound by recrystallization?

A1: The most critical first step is solvent screening. The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. This differential solubility is essential for obtaining a high recovery of the purified product. A good practice is to test the solubility of a small amount of the crude material in various solvents.

Q2: Which solvents are recommended as a starting point for the recrystallization of this compound?

A2: Based on the properties of similar aromatic aldehydes, good single-solvent systems to investigate include alcohols such as ethanol, methanol, or isopropanol.[3] Mixed-solvent systems can also be effective. Common pairs include a "good" solvent in which the compound is soluble (like ethyl acetate or acetone) and a "poor" or "anti-solvent" in which it is much less soluble (like heptane or hexane).[4]

Q3: The crude product is not dissolving completely, even after heating and adding solvent. What should I do?

A3: This issue can arise from two main causes:

  • Insufficient Solvent: Continue to add small portions of the hot solvent to the mixture with stirring until the solid dissolves. The goal is to use the minimum amount of hot solvent necessary to fully dissolve the compound to ensure a good yield upon cooling.[5]

  • Insoluble Impurities: If a portion of the solid material does not dissolve even with the addition of more hot solvent, it is likely an insoluble impurity. In this case, you should perform a hot filtration to remove these solid impurities before allowing the solution to cool.[1]

Q4: The solution has cooled, but no crystals have formed. What is the problem?

A4: The absence of crystal formation upon cooling often indicates a supersaturated solution where the crystallization process has not been initiated, or the solution is too dilute.[6]

  • Induce Crystallization: Try scratching the inner wall of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide a nucleation site for crystal growth.[5] Alternatively, if available, add a "seed crystal" of pure this compound.

  • Too Much Solvent: If induction methods fail, you have likely used too much solvent. Gently heat the solution to evaporate a portion of the solvent to increase the concentration of the product. Then, allow the solution to cool again.[6][7]

  • Insufficient Cooling: After cooling to room temperature, place the flask in an ice-water bath to further decrease the solubility of your compound and promote crystallization.[1]

Q5: My product has separated as an oil instead of forming crystals. How can I resolve this?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid above its melting point or due to a high concentration of impurities.

  • Re-dissolve and Slow Cooling: Heat the solution to re-dissolve the oil. You may need to add a small amount of additional solvent. Allow the solution to cool much more slowly. Insulating the flask can help to promote the gradual formation of crystals instead of an oil.[6]

  • Adjust Solvent System: Oiling out can be more common in mixed solvent systems. Try adjusting the solvent ratio or selecting a different solvent system entirely.

Q6: My final product is still colored. How can I remove colored impurities?

A6: If the crude product contains colored impurities, they can often be removed by treating the hot solution with activated charcoal.

  • Charcoal Treatment: After dissolving the crude compound in the hot solvent, remove the flask from the heat and add a very small amount of activated charcoal. Swirl the mixture and gently boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Remove the charcoal by hot filtration before allowing the solution to cool. Be cautious, as using too much charcoal can lead to the loss of your desired product.

Q7: The yield of my purified product is very low. What are the common causes?

A7: A low yield can result from several factors during the recrystallization process:[7]

  • Excess Solvent: Using too much solvent will result in a significant amount of your product remaining in the mother liquor after cooling.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: The solution may not have been cooled for a sufficient duration or to a low enough temperature to maximize crystal formation.

  • Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to minimize the dissolution of your purified product.

Data Presentation

Table 1: Potential Solvents for Recrystallization of this compound

SolventBoiling Point (°C)PolarityRationale / Comments
Ethanol78Polar ProticA common and effective solvent for recrystallizing aromatic compounds.[3]
Methanol65Polar ProticSimilar to ethanol, but its lower boiling point can be advantageous.
Isopropanol82Polar ProticAnother good option for single-solvent recrystallization.
Ethyl Acetate / Heptane77 / 98Moderate / NonpolarA potential mixed-solvent system. Dissolve in hot ethyl acetate and add hot heptane until cloudy.
Toluene / Hexane111 / 69Nonpolar / NonpolarAnother possible mixed-solvent system for less polar compounds.
Water100Very PolarUnlikely to be a good single solvent for this organic compound, but could potentially be used as an anti-solvent with a water-miscible organic solvent like ethanol or acetone.[4]

Note: The suitability of these solvents should be confirmed experimentally.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent (e.g., ethanol) and begin heating the mixture on a hot plate with stirring.

  • Saturation: Continue to add the solvent in small portions until the solid has just completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice-water bath for at least 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate) in an Erlenmeyer flask with stirring.

  • Induce Precipitation: While the solution is still hot, slowly add a "poor" solvent (e.g., heptane) dropwise with continuous stirring until the solution becomes faintly cloudy.

  • Redissolution: If excessive cloudiness or precipitation occurs, add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Workflow

G start Crude 3-Bromo-4- isopropoxybenzaldehyde dissolve Dissolve in minimum hot solvent start->dissolve cool Cool solution slowly, then in ice bath dissolve->cool oiling_out Product 'Oiled Out'? cool->oiling_out crystals_form Crystals Form? filter_dry Filter, Wash (cold solvent), and Dry crystals_form->filter_dry Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out->crystals_form No oiled_out_yes Oiled Out oiling_out->oiled_out_yes Yes low_yield Low Yield? filter_dry->low_yield pure_product Purified Product induce 1. Scratch flask 2. Add seed crystal no_crystals->induce induce->crystals_form Still No Crystals? too_much_solvent Too much solvent likely. Evaporate some solvent and re-cool. induce->too_much_solvent too_much_solvent->cool reheat 1. Reheat to dissolve oil 2. Add more 'good' solvent 3. Cool very slowly oiled_out_yes->reheat reheat->cool low_yield->pure_product No check_mother_liquor Check mother liquor. If cloudy or yields more solid on evaporation, too much solvent was used. low_yield->check_mother_liquor Yes check_mother_liquor->pure_product Note for next time

References

Technical Support Center: Optimizing the Synthesis of 3-Bromo-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Bromo-4-isopropoxybenzaldehyde. The information is presented in a question-and-answer format to directly address potential challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and logical synthetic pathway involves a two-step process:

  • Williamson Ether Synthesis: This step involves the formation of the isopropoxy ether linkage by reacting 4-hydroxybenzaldehyde with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base.

  • Electrophilic Aromatic Bromination: The resulting 4-isopropoxybenzaldehyde is then brominated to introduce a bromine atom at the 3-position on the aromatic ring. The isopropoxy group is an ortho-, para-director, and since the para position is blocked by the aldehyde group, the bromination selectively occurs at one of the ortho positions (position 3).

Q2: What are the critical parameters to control for a high yield in the Williamson ether synthesis step?

A2: To maximize the yield of 4-isopropoxybenzaldehyde, it is crucial to control the following parameters:

  • Choice of Base: A moderately strong base, such as potassium carbonate (K₂CO₃), is commonly used to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde.

  • Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is typically employed to facilitate the reaction.

  • Reaction Temperature: The reaction is often carried out at an elevated temperature (reflux) to ensure a reasonable reaction rate.

  • Purity of Reagents: The use of dry solvent and high-purity starting materials is essential to prevent side reactions.

Q3: Which brominating agent is most suitable for the bromination of 4-isopropoxybenzaldehyde?

A3: Several brominating agents can be used, and the choice depends on the desired reactivity and safety considerations. Common options include:

  • Molecular Bromine (Br₂): This is a highly effective but also hazardous reagent that requires careful handling.

  • N-Bromosuccinimide (NBS): NBS is a safer alternative to liquid bromine and is a versatile reagent for electrophilic bromination.

  • In situ generated Bromine: A mixture of an oxidizing agent like hydrogen peroxide (H₂O₂) and a bromide source such as hydrobromic acid (HBr) can generate bromine in the reaction mixture, offering a greener and safer approach.[1]

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of both the etherification and bromination steps. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guides

Step 1: Williamson Ether Synthesis of 4-Isopropoxybenzaldehyde
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation Incomplete deprotonation of 4-hydroxybenzaldehyde.Use a stronger base (e.g., sodium hydride, though with caution) or ensure the current base (e.g., K₂CO₃) is anhydrous and used in sufficient excess (e.g., 1.5-2.0 equivalents).
Low reaction temperature.Increase the reaction temperature to the reflux temperature of the chosen solvent.
Poor quality of the isopropyl halide.Use a fresh, high-purity bottle of 2-bromopropane or 2-iodopropane.
Presence of Unreacted 4-Hydroxybenzaldehyde Insufficient amount of base or isopropyl halide.Use a slight excess (1.1-1.2 equivalents) of the isopropyl halide and a larger excess of the base.
Short reaction time.Extend the reaction time and continue to monitor by TLC until the starting material is consumed.
Formation of Side Products Side reactions of the aldehyde group.Protect the aldehyde group as an acetal before the etherification, followed by deprotection. However, this adds extra steps to the synthesis.
O-vs. C-alkylation.O-alkylation is generally favored for phenols under these conditions. Using a polar aprotic solvent helps to favor O-alkylation.
Step 2: Bromination of 4-Isopropoxybenzaldehyde
ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of this compound Inactive brominating agent.Use a fresh bottle of NBS or ensure the in situ generation of bromine is efficient.
Inappropriate reaction temperature.The reaction temperature should be carefully controlled. For highly activated systems, lower temperatures (e.g., 0 °C) may be required to prevent side reactions.
Insufficient amount of brominating agent.Use a slight excess of the brominating agent (e.g., 1.1 equivalents).
Formation of Dibrominated Byproducts Excess brominating agent.Use a stoichiometric amount or only a slight excess of the brominating agent.
High reaction temperature.Perform the reaction at a lower temperature to improve selectivity.
Reaction Does Not Go to Completion Deactivation of the aromatic ring.The isopropoxy group is activating, so this is less likely. However, ensure proper mixing and sufficient reaction time.
Insufficient catalyst (if applicable).If a Lewis acid catalyst is used with a less reactive brominating agent, ensure it is active and used in the correct amount.
Charring or Decomposition Reaction conditions are too harsh.Use a milder brominating agent (e.g., NBS instead of Br₂). Lower the reaction temperature.

Data Presentation

The following tables provide a summary of representative reaction conditions and yields for reactions analogous to the synthesis of this compound. This data can be used as a starting point for optimization.

Table 1: Representative Conditions for Williamson Ether Synthesis of Alkoxybenzaldehydes

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-Hydroxybenzaldehyde2-IodopropaneK₂CO₃AcetoneReflux12-16~90Adapted from similar syntheses
3-Hydroxybenzaldehyde1-BromopropaneK₂CO₃DMF203688[2]
4-Hydroxybenzonitrile1-Bromo-2-methylpropaneK₂CO₃AcetoneReflux889.3[3]

Table 2: Representative Conditions for the Bromination of Activated Benzaldehydes

Starting MaterialBrominating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
4-HydroxybenzaldehydeBr₂/H₂O₂Dichloroethane/H₂O/H₂SO₄0286-88[4]
4-FluorobenzaldehydeBr₂/Cl₂Methylene Chloride20-25291.5[5]
VanillinHBr/H₂O₂Aqueous HBr5-60-High[1]
4-FluorobenzaldehydeNaBr/NaOClDichloromethane/H₂O/HCl20-25191.9[6]

Experimental Protocols

Protocol 1: Synthesis of 4-Isopropoxybenzaldehyde (Williamson Ether Synthesis)

This protocol is a representative procedure based on established methods for similar compounds.

  • Reagents and Setup:

    • 4-Hydroxybenzaldehyde (1.0 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

    • 2-Bromopropane (1.2 eq)

    • Acetone, anhydrous

    • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Procedure: a. To the round-bottom flask, add 4-hydroxybenzaldehyde and anhydrous acetone. b. Stir the mixture until the aldehyde is completely dissolved. c. Add anhydrous potassium carbonate to the solution. d. Slowly add 2-bromopropane to the reaction mixture. e. Heat the mixture to reflux and maintain for 12-16 hours. f. Monitor the reaction progress by TLC. g. Once the reaction is complete, cool the mixture to room temperature. h. Filter off the potassium carbonate and wash the solid with acetone. i. Remove the acetone from the filtrate under reduced pressure to obtain the crude product. j. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) or by vacuum distillation to yield 4-isopropoxybenzaldehyde as a colorless oil.

Protocol 2: Synthesis of this compound (Electrophilic Aromatic Bromination)

This protocol is a representative procedure based on established methods for brominating activated aromatic aldehydes.

  • Reagents and Setup:

    • 4-Isopropoxybenzaldehyde (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

    • Round-bottom flask equipped with a magnetic stirrer and protected from light.

  • Procedure: a. Dissolve 4-isopropoxybenzaldehyde in DMF or acetonitrile in the round-bottom flask. b. Cool the solution to 0 °C in an ice bath. c. In portions, add N-bromosuccinimide to the stirred solution while maintaining the temperature at 0 °C. d. Allow the reaction mixture to stir at 0 °C for 1-2 hours and then let it warm to room temperature. e. Monitor the reaction progress by TLC. f. Once the reaction is complete, pour the reaction mixture into ice-cold water. g. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). h. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. i. Remove the solvent under reduced pressure to obtain the crude product. j. Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Electrophilic Bromination start1 4-Hydroxybenzaldehyde reagents1 K2CO3, 2-Bromopropane Acetone, Reflux start1->reagents1 workup1 Filtration & Solvent Removal reagents1->workup1 intermediate Crude 4-Isopropoxybenzaldehyde workup1->intermediate purification1 Purification (Column Chromatography) intermediate->purification1 product1 4-Isopropoxybenzaldehyde purification1->product1 start2 4-Isopropoxybenzaldehyde reagents2 NBS DMF, 0°C to RT start2->reagents2 workup2 Aqueous Workup & Extraction reagents2->workup2 intermediate2 Crude this compound workup2->intermediate2 purification2 Purification (Recrystallization) intermediate2->purification2 final_product This compound purification2->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_ether Williamson Ether Synthesis Issues cluster_bromination Bromination Issues start Low Product Yield incomplete_deprotonation Incomplete Deprotonation? start->incomplete_deprotonation Step 1 low_temp Low Temperature? start->low_temp Step 1 bad_reagents Poor Reagent Quality? start->bad_reagents Step 1 inactive_bromine Inactive Brominating Agent? start->inactive_bromine Step 2 side_products Side Products Formed? start->side_products Step 2 harsh_conditions Reaction Too Harsh? start->harsh_conditions Step 2 solution_base Use stronger/more base incomplete_deprotonation->solution_base solution_temp_ether Increase to reflux low_temp->solution_temp_ether solution_reagents_ether Use fresh reagents bad_reagents->solution_reagents_ether solution_bromine Use fresh NBS inactive_bromine->solution_bromine solution_side_products Lower temperature Use stoichiometric reagent side_products->solution_side_products solution_harsh Use milder conditions harsh_conditions->solution_harsh

Caption: Troubleshooting logic for low yield in the synthesis.

References

common impurities in 3-Bromo-4-isopropoxybenzaldehyde and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-4-isopropoxybenzaldehyde. The information provided is intended to help identify and resolve common issues related to impurities and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources and types of impurities in this compound?

Impurities in this compound can originate from the starting materials, byproducts of the synthesis, or degradation of the product. The synthesis of this compound typically involves the bromination of a substituted phenol followed by etherification.

Common Impurities May Include:

  • Unreacted Starting Materials: Such as 4-isopropoxybenzaldehyde or 3-bromo-4-hydroxybenzaldehyde.

  • Over-brominated Species: Di-brominated products can form if the reaction conditions for bromination are not carefully controlled.

  • Isomeric Byproducts: Depending on the synthetic route, other positional isomers of the bromo- and isopropoxy- groups on the benzaldehyde may be present.

  • Oxidation Product: Benzaldehydes are susceptible to oxidation to the corresponding carboxylic acid, in this case, 3-bromo-4-isopropoxybenzoic acid. This is a very common impurity in aged samples of benzaldehydes.[1]

  • Residual Solvents: Solvents used during the synthesis and purification process (e.g., dichloromethane, ethyl acetate, hexanes) may be present in the final product.

Q2: My this compound has a yellowish tint. What is the likely cause and how can I remove it?

A yellowish discoloration in benzaldehyde compounds is often indicative of the presence of oxidized impurities or polymeric byproducts formed during synthesis or storage.

Troubleshooting Steps:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or toluene). Add a small amount of activated carbon (1-2% by weight), stir the mixture for 15-30 minutes, and then filter it through a pad of celite. This is often effective in removing colored impurities.

  • Recrystallization: This is a highly effective method for removing colored impurities, which often remain in the mother liquor. A suitable solvent system must be identified.

Q3: My compound fails to crystallize and remains an oil. What can I do?

The presence of impurities is a common reason for a compound failing to crystallize.

Troubleshooting Steps:

  • Increase Purity: First, attempt to purify the oil using column chromatography to remove impurities that may be inhibiting crystallization.

  • Solvent Screening for Recrystallization:

    • In small test tubes, attempt to dissolve a small amount of the oil in various solvents (e.g., hexanes, heptane, ethanol, isopropanol, or mixtures like ethyl acetate/hexanes).

    • Heat the solutions gently to facilitate dissolution, then allow them to cool slowly to room temperature, followed by cooling in an ice bath.

    • The ideal solvent will dissolve the compound when hot but lead to crystal formation when cold.

Troubleshooting Guides

Issue 1: Sub-optimal Purity after Synthesis

If the initial purity of your this compound is low, a purification step is necessary. The two most common methods are column chromatography and recrystallization.

Method 1: Purification by Column Chromatography

This technique is useful for separating the desired product from impurities with different polarities.

Experimental Protocol:

  • Stationary Phase: Silica gel is the most common stationary phase for this type of compound.

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical for good separation. Use thin-layer chromatography (TLC) to identify a suitable solvent system. A good starting point is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or dichloromethane. The ideal eluent system should provide a retention factor (Rf) of 0.2-0.4 for the desired compound on the TLC plate.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution and Fraction Collection: Begin eluting the column with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

DOT Script for Column Chromatography Workflow

G start Crude this compound tlc TLC analysis to determine optimal solvent system (e.g., Hexane:Ethyl Acetate) start->tlc pack Pack silica gel column with chosen eluent tlc->pack load Load crude product onto the column pack->load elute Elute with solvent system and collect fractions load->elute monitor Monitor fractions by TLC elute->monitor combine Combine pure fractions monitor->combine evaporate Evaporate solvent under reduced pressure combine->evaporate end Pure this compound evaporate->end

Caption: Workflow for purification by column chromatography.

Method 2: Purification by Recrystallization

If the product is a solid, recrystallization is an excellent method for achieving high purity.

Experimental Protocol:

  • Solvent Selection: The key is to find a solvent that dissolves the compound well at high temperatures but poorly at room temperature. Screen various solvents such as ethanol, isopropanol, hexanes, or solvent mixtures.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product until it completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

DOT Script for Recrystallization Workflow

G start Crude solid this compound dissolve Dissolve in minimum amount of hot solvent start->dissolve filter Hot filtration to remove insoluble impurities (optional) dissolve->filter cool Cool slowly to room temperature, then in an ice bath filter->cool collect Collect crystals by vacuum filtration cool->collect wash Wash crystals with small amount of cold solvent collect->wash dry Dry crystals under vacuum wash->dry end Pure this compound dry->end

Caption: Workflow for purification by recrystallization.

Issue 2: Assessing Product Purity

It is crucial to assess the purity of the final product. Several analytical techniques can be employed for this purpose.

Analytical TechniqueInformation Provided
Thin-Layer Chromatography (TLC) A quick and simple method to qualitatively assess the number of components in a sample. A single spot suggests a high degree of purity.
High-Performance Liquid Chromatography (HPLC) Provides quantitative data on the purity of the sample and can be used to detect and quantify impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for identifying and quantifying volatile impurities, such as residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities by comparing the spectra to a reference.
Melting Point Analysis A sharp melting point range close to the literature value is indicative of high purity. Impurities will typically broaden and depress the melting point.

DOT Script for Purity Assessment Logic

G start Purified this compound analytical Perform Purity Analysis (e.g., HPLC, NMR, MP) start->analytical decision Purity Meets Specification? analytical->decision pass Product is ready for use decision->pass Yes fail Further Purification Required decision->fail No repurify Re-purify using an alternative method (e.g., Recrystallization if Chromatography was used first) fail->repurify repurify->analytical

Caption: Logical workflow for product purity assessment.

References

troubleshooting failed reactions involving 3-Bromo-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3-Bromo-4-isopropoxybenzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of cross-coupling chemistry, used to form a carbon-carbon bond between the aryl bromide of this compound and an organoboron compound. Despite its robustness, challenges such as low yield and catalyst deactivation can arise.

Troubleshooting Guide & FAQs

Q1: My Suzuki coupling reaction shows low to no conversion of the starting material. What are the potential causes?

A1: Low or no conversion is a common issue that can stem from several factors:

  • Inactive Catalyst: The Palladium(0) active species may not have formed correctly, or the catalyst may have degraded due to exposure to air or moisture. Ensure you are using a fresh, high-quality catalyst and that the reaction is performed under an inert atmosphere (Argon or Nitrogen).[1]

  • Poor Ligand Choice: The electron-rich nature of this compound can make the initial oxidative addition step challenging. Using bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can significantly accelerate this step compared to standard ligands like PPh₃.[2][3]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and often interdependent. For instance, using potassium carbonate (K₂CO₃) with a solvent system like THF/water is a common starting point.[1] If solubility is an issue, switching to DMF or dioxane may help.[4] Some reactions using anhydrous K₃PO₄ may require trace amounts of water to proceed effectively.[3]

  • Reagent Purity: Impurities in the boronic acid or starting material can poison the catalyst. Additionally, boronic acids can degrade upon storage, leading to the formation of boroxines, which are less reactive.

Q2: I am observing significant amounts of a homocoupled byproduct from my boronic acid. How can I minimize this?

A2: Homocoupling of the boronic acid is often caused by the presence of oxygen in the reaction mixture. Thoroughly degassing your solvents and running the reaction under a strict inert atmosphere is crucial.[1] Reducing the catalyst loading or changing the ligand can sometimes mitigate this side reaction.

Q3: The reaction starts but seems to stall before completion. What could be happening?

A3: Reaction stalling can be due to catalyst deactivation during the reaction. This can happen if byproducts, such as halides, build up and poison the catalyst.[5] In some cases, the palladium catalyst can precipitate out of the solution as "palladium black." Changing the ligand to one that forms a more stable complex or adjusting the temperature might resolve this issue.

Table 1: Common Suzuki Coupling Conditions
ParameterCondition 1Condition 2Condition 3
Palladium Source Pd(PPh₃)₄Pd(OAc)₂Pd(dppf)Cl₂
Ligand -SPhos or XPhos-
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent System Dioxane/Water (4:1)Toluene/Water (4:1)THF/Water (4:1)
Temperature 80-100 °C90-110 °C70-90 °C
Typical Loading 1-5 mol%0.5-2 mol%2-5 mol%
Key Experimental Protocol: Suzuki-Miyaura Coupling
  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand (if separate) under a positive flow of inert gas.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until TLC or LC-MS analysis indicates consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization: Suzuki Troubleshooting Logic

Suzuki_Troubleshooting Start Problem: Low/No Product Check_Catalyst 1. Check Catalyst System Start->Check_Catalyst Check_Conditions 2. Check Reaction Conditions Start->Check_Conditions Check_Reagents 3. Check Reagents Start->Check_Reagents Cat_Inert Inert Atmosphere? (Degas Solvents) Check_Catalyst->Cat_Inert Atmosphere Cat_Source Fresh Catalyst/Ligand? Check_Catalyst->Cat_Source Activity Cat_Ligand Use Bulky/e--Rich Ligand? (e.g., SPhos) Check_Catalyst->Cat_Ligand Kinetics Cond_Base Screen Different Base? (K2CO3, K3PO4, Cs2CO3) Check_Conditions->Cond_Base Base Cond_Solvent Change Solvent? (Solubility Issues?) Check_Conditions->Cond_Solvent Solvent Cond_Temp Adjust Temperature? Check_Conditions->Cond_Temp Temp Reagent_Purity Reagent Purity? (Boronic Acid Degradation?) Check_Reagents->Reagent_Purity

Caption: Troubleshooting decision tree for failed Suzuki-Miyaura reactions.

Section 2: Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for converting the aldehyde functionality of this compound into an alkene, typically with high (E)-stereoselectivity.[6] The reaction involves a phosphonate-stabilized carbanion.

Troubleshooting Guide & FAQs

Q1: My HWE reaction is not proceeding. Why is the phosphonate not reacting with the aldehyde?

A1: The most common reason for a failed HWE reaction is incomplete deprotonation of the phosphonate.

  • Base Strength: Ensure the base you are using is strong enough to deprotonate the phosphonate. While weaker bases like DBU or NEt₃ can work for highly activated phosphonates, reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are more generally effective.[7][8]

  • Anhydrous Conditions: The carbanion generated is highly basic and will be quenched by protic sources like water or alcohols. Ensure all glassware is flame-dried and solvents are anhydrous.

  • Steric Hindrance: While less common with aldehydes, significant steric bulk on either the phosphonate or the aldehyde can slow the reaction.

Q2: The reaction works, but the yield is low. What are some possible causes?

A2: Low yields can result from side reactions or suboptimal conditions.

  • Temperature Control: The initial deprotonation is often performed at 0 °C or lower to prevent side reactions of the phosphonate carbanion. Allowing the reaction to warm to room temperature after the addition of the aldehyde is typical.

  • Byproduct Removal: The phosphate byproduct is water-soluble and is typically removed during an aqueous workup.[6][7] Incomplete removal can complicate purification and lower the isolated yield.

Q3: How can I control the stereoselectivity of the alkene product?

A3: Standard HWE conditions usually favor the (E)-alkene.[6][9] However, selectivity can be influenced by several factors. The Still-Gennari modification, which uses phosphonates with electron-withdrawing groups and specific conditions (KHMDS/18-crown-6 in THF), can be employed to favor the (Z)-alkene.[9] The choice of cation can also play a role; for example, using sodium or lithium bases tends to give the (E)-product.[10]

Table 2: Horner-Wadsworth-Emmons Reaction Parameters
ParameterCondition 1 (Standard E-selective)Condition 2 (Still-Gennari Z-selective)
Phosphonate Triethyl phosphonoacetateBis(2,2,2-trifluoroethyl) phosphonoacetate
Base NaHKHMDS
Solvent Anhydrous THF or DMEAnhydrous THF
Additive None18-crown-6
Temperature 0 °C to Room Temp-78 °C
Expected Outcome (E)-alkene(Z)-alkene
Key Experimental Protocol: Horner-Wadsworth-Emmons Reaction
  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous solvent (e.g., THF).

  • Deprotonation: Cool the solvent to 0 °C and add the base (e.g., NaH, 1.1 eq) portion-wise. Add the phosphonate ester (1.1 eq) dropwise and stir for 30-60 minutes at 0 °C to generate the ylide.

  • Aldehyde Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until completion is confirmed by TLC.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Visualization: HWE Experimental Workflow

HWE_Workflow Start 1. Prepare Anhydrous Setup Ylide_Formation 2. Generate Ylide (Phosphonate + Base in THF at 0°C) Start->Ylide_Formation Aldehyde_Addition 3. Add Aldehyde Solution (Substrate in THF at 0°C) Ylide_Formation->Aldehyde_Addition Reaction 4. React (Warm to Room Temperature) Aldehyde_Addition->Reaction Workup 5. Aqueous Quench & Extraction Reaction->Workup Purification 6. Column Chromatography Workup->Purification

Caption: A typical experimental workflow for the HWE reaction.

Section 3: Reductive Amination

Reductive amination is a highly versatile method for converting the aldehyde group into a primary, secondary, or tertiary amine. The process involves the initial formation of an imine intermediate with an amine, followed by in-situ reduction.[11]

Troubleshooting Guide & FAQs

Q1: My reductive amination has failed, and I have only recovered the starting aldehyde and amine. What went wrong?

A1: This indicates a failure in the first step: imine formation.

  • Equilibrium: Imine formation is an equilibrium reaction that produces water.[11] If this water is not removed, the equilibrium may not favor the imine. Adding a dehydrating agent like molecular sieves or performing the reaction in a setup with a Dean-Stark trap can help drive the reaction forward.[12]

  • Acid Catalysis: The reaction is often catalyzed by a small amount of acid, such as acetic acid, which protonates the carbonyl oxygen and makes the carbonyl carbon more electrophilic.[12][13] However, too much acid can protonate the amine nucleophile, rendering it unreactive.[13]

  • Amine Salt: If your amine starting material is a hydrochloride or other salt, it must be neutralized with a non-nucleophilic base (like triethylamine) to generate the free amine before it can react.[14]

Q2: The reaction is messy, and I see a byproduct corresponding to the alcohol of my starting material. How can I prevent this?

A2: Formation of 3-Bromo-4-isopropoxybenzyl alcohol is a result of the reducing agent directly reducing the aldehyde.

  • Choice of Reducing Agent: This is a common issue with powerful reducing agents like sodium borohydride (NaBH₄).[12] It is highly recommended to use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[11] STAB is particularly effective as it reduces imines/iminium ions much faster than it reduces aldehydes, allowing for a one-pot procedure.[11][13][15]

Q3: I am trying to make a secondary amine, but I am getting a significant amount of the tertiary amine byproduct. How can I improve selectivity?

A3: The formation of a tertiary amine occurs when the desired secondary amine product reacts with another molecule of the aldehyde. This is a form of over-alkylation.[16] To minimize this, you can try slowly adding the aldehyde to the reaction mixture containing the amine and the reducing agent. This keeps the concentration of the aldehyde low at any given time, disfavoring the second reaction. Using a slight excess of the primary amine can also help.

Table 3: Common Reductive Amination Conditions
ParameterCondition 1 (One-Pot, Selective)Condition 2 (Two-Step)
Amine Primary or Secondary Amine (1.0-1.2 eq)Primary or Secondary Amine (1.0-1.2 eq)
Reducing Agent NaBH(OAc)₃ (STAB) (1.2-1.5 eq)NaBH₄ (1.5-2.0 eq)
Solvent Anhydrous DCM or DCEMethanol or Ethanol
Additive Acetic Acid (catalytic)None (or molecular sieves for imine formation)
Procedure Mix aldehyde, amine, and STAB togetherForm imine first, then add NaBH₄
Key Advantage High selectivity, simple one-pot setup[15]Uses a less expensive reducing agent
Key Experimental Protocol: One-Pot Reductive Amination with STAB
  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) and stir the mixture at room temperature for 20-30 minutes to allow for pre-formation of the imine/iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution. The reaction may be mildly exothermic.

  • Reaction: Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Separate the organic layer.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or acid/base extraction.

Visualization: Reductive Amination Pathways

Reductive_Amination Aldehyde Ar-CHO (Substrate) Imine Imine Intermediate (Ar-CH=N-R) Aldehyde->Imine Alcohol Side Product: Alcohol (Ar-CH2OH) Aldehyde->Alcohol [Reduction] (e.g., NaBH4) Amine R-NH2 Amine->Imine + H2O Product Desired Amine (Ar-CH2-NH-R) Imine->Product [Reduction] (e.g., STAB) Tertiary_Amine Side Product: Tertiary Amine (Ar-CH2)2-N-R Product->Tertiary_Amine + Ar-CHO, then [H]

Caption: Reaction pathways in reductive amination, showing desired and side products.

References

preventing de-isopropylation of 3-Bromo-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-4-isopropoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this compound, with a specific focus on preventing the unintended cleavage of the isopropoxy group (de-isopropylation).

Frequently Asked Questions (FAQs)

Q1: What is de-isopropylation and why is it a concern with this compound?

A1: De-isopropylation is the chemical process where the isopropyl group is removed from the phenoxy oxygen of this compound, resulting in the formation of 3-Bromo-4-hydroxybenzaldehyde. This is a significant concern as it is a common unwanted side reaction that can reduce the yield of the desired product and introduce impurities that may be difficult to separate. The isopropoxy group is susceptible to cleavage under certain reaction conditions, particularly in the presence of strong acids or Lewis acids.

Q2: Under what conditions is the isopropoxy group most likely to be cleaved?

A2: The isopropoxy group is most vulnerable to cleavage under strongly acidic conditions. Reagents such as hydrogen bromide (HBr), hydrogen iodide (HI), and strong Lewis acids like boron tribromide (BBr₃) and aluminum trichloride (AlCl₃) are known to readily cleave aryl ethers.[1][2] The reaction mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack on the isopropyl group.

Q3: How does the stability of the isopropoxy group compare to other alkoxy groups, such as a methoxy group?

A3: The isopropoxy group is generally more labile (more easily cleaved) than a methoxy group under acidic conditions. This is attributed to the relative stability of the departing isopropyl carbocation compared to a methyl carbocation. Consequently, reaction conditions that might be suitable for a methoxy-substituted analogue could lead to significant de-isopropylation of this compound. In some cases, Lewis acids like AlCl₃ can selectively cleave isopropyl aryl ethers while leaving methyl aryl ethers intact.[3]

Q4: Can I perform a Grignard reaction on this compound without causing de-isopropylation?

A4: Grignard reagents are strong bases and nucleophiles. While they do not typically cleave stable ether linkages like the isopropoxy group directly, the reaction conditions can be problematic. The primary concern is the presence of any acidic protons, which would quench the Grignard reagent.[4][5] If the Grignard reaction requires subsequent acidic work-up, prolonged exposure to strong acids should be avoided to prevent de-isopropylation. It is recommended to use a buffered or weakly acidic work-up, or to quickly neutralize the reaction mixture.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant de-isopropylation observed during a reaction. Use of strong Brønsted or Lewis acids in the reaction or work-up.- Avoid strong acids (e.g., HBr, HI, concentrated H₂SO₄). - If an acid catalyst is necessary, consider using a milder acid (e.g., p-toluenesulfonic acid in catalytic amounts) or performing the reaction at a lower temperature. - For work-up, use a buffered solution (e.g., saturated aqueous NH₄Cl) or a dilute solution of a weaker acid (e.g., 1M HCl) with careful monitoring of the reaction time.
De-isopropylation occurs during a reaction intended to modify the aldehyde group. The chosen reagent or reaction conditions are too harsh for the isopropoxy group.- For oxidations, consider milder reagents like manganese dioxide (MnO₂) or a Swern oxidation if starting from the corresponding alcohol. - For reductions, sodium borohydride (NaBH₄) is generally mild enough to not affect the ether linkage. - For reactions like the Wittig reaction, ensure the ylide generation and the reaction itself are performed under non-acidic conditions.
Difficulty in separating the desired product from the de-isopropylated impurity. The polarity of the product and the impurity are very similar.- Optimize the reaction to minimize the formation of the impurity. - Employ advanced chromatographic techniques, such as preparative HPLC or careful column chromatography with a shallow solvent gradient, to improve separation.
Low yield of the desired product with recovery of starting material and the de-isopropylated by-product. Incomplete reaction and partial degradation of the starting material.- Re-evaluate the reaction conditions. It may be necessary to use a more reactive, yet still selective, reagent. - Consider protecting the aldehyde group if it is interfering with the desired transformation on another part of the molecule, although this adds extra steps.

Experimental Protocols

Protocol 1: Wittig Reaction with this compound without De-isopropylation

This protocol describes a Wittig reaction to form an alkene from this compound while preserving the isopropoxy group.

Materials:

  • Methyltriphenylphosphonium bromide

  • Sodium amide (NaNH₂)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add sodium amide (1.1 equivalents) portion-wise under a nitrogen atmosphere.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure the complete formation of the ylide (a bright yellow to orange color should develop).

  • Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flask.

  • Add the aldehyde solution dropwise to the ylide solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation: Lability of Alkoxy Groups under Acidic Conditions

The following table summarizes the relative stability of different aryl alkyl ethers under various acidic conditions. This data is compiled from general principles of organic chemistry and qualitative observations from the literature.

Alkoxy GroupReagentConditionsRelative Rate of CleavageReference
Methoxy (-OCH₃)HBr (48% aq.)RefluxSlow[1][2]
Ethoxy (-OCH₂CH₃)HBr (48% aq.)RefluxModerate[1][2]
Isopropoxy (-OCH(CH₃)₂) HBr (48% aq.) Reflux Fast [1][2]
Methoxy (-OCH₃)BBr₃ (1 eq.)CH₂Cl₂, 0 °C to rtModerate[6]
Isopropoxy (-OCH(CH₃)₂) BBr₃ (1 eq.) CH₂Cl₂, 0 °C to rt Very Fast [6]
Methoxy (-OCH₃)AlCl₃ (excess)Benzene, refluxVery Slow/No Reaction[3]
Isopropoxy (-OCH(CH₃)₂) AlCl₃ (excess) Benzene, reflux Moderate to Fast [3]

Visualizations

Logical Workflow for Preventing De-isopropylation

Deisopropylation_Prevention_Workflow cluster_yes_path Acidic Conditions cluster_yes_workup Acidic Work-up start Start: Reaction with This compound check_acid Are strong Brønsted or Lewis acids required? start->check_acid yes_path Yes check_acid->yes_path Yes no_path No check_acid->no_path No consider_alternatives Consider alternative milder acids (e.g., p-TsOH, Amberlyst-15) lower_temp Lower reaction temperature consider_alternatives->lower_temp minimize_time Minimize reaction time lower_temp->minimize_time protect_aldehyde Consider protecting the aldehyde group if it's the source of instability minimize_time->protect_aldehyde workup Reaction Work-up protect_aldehyde->workup proceed_reaction Proceed with the reaction under neutral or basic conditions no_path->proceed_reaction proceed_reaction->workup check_workup_acid Is acidic work-up necessary? workup->check_workup_acid yes_workup Yes check_workup_acid->yes_workup Yes no_workup No check_workup_acid->no_workup No mild_acid_workup Use mild/buffered acid (e.g., sat. NH4Cl, dilute citric acid) short_exposure Ensure short exposure time to acid mild_acid_workup->short_exposure end End: Isolated Product short_exposure->end neutral_basic_workup Use neutral or basic work-up (e.g., water, sat. NaHCO3) no_workup->neutral_basic_workup neutral_basic_workup->end

Caption: A decision-making workflow to minimize de-isopropylation.

Signaling Pathway of Acid-Catalyzed De-isopropylation

Deisopropylation_Mechanism start This compound protonation Protonation of Ether Oxygen start->protonation + H-X protonated_ether Protonated Ether Intermediate protonation->protonated_ether nucleophilic_attack Nucleophilic Attack by X- on Isopropyl Group protonated_ether->nucleophilic_attack X- sn1_path SN1 Pathway: Formation of Isopropyl Cation nucleophilic_attack->sn1_path sn2_path SN2 Pathway: Concerted Displacement nucleophilic_attack->sn2_path products Products: 3-Bromo-4-hydroxybenzaldehyde + Isopropyl Halide/Alcohol sn1_path->products sn2_path->products

References

Technical Support Center: Scale-Up Synthesis of 3-Bromo-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 3-Bromo-4-isopropoxybenzaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of transitioning this synthesis from laboratory to pilot plant or industrial scale.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at scale?

A1: The most prevalent and scalable method is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-Bromo-4-hydroxybenzaldehyde with an isopropylating agent, such as 2-propyl bromide or 2-propyl iodide, in the presence of a base.

Q2: What are the primary challenges when scaling up the Williamson ether synthesis for this compound?

A2: Key challenges include:

  • Competing Elimination Reaction: The use of a secondary alkyl halide (isopropyl group) increases the likelihood of an E2 elimination side reaction, forming propene and unreacted starting material.[1][2]

  • Exothermic Reaction Profile: The reaction is exothermic, and improper heat management at a larger scale can lead to temperature spikes, increasing the rate of side reactions and posing safety risks.

  • Work-up and Product Isolation: Isolating the final product from the reaction mixture, which may contain unreacted starting materials, byproducts, and salts, can be challenging at scale.

  • Reagent Addition and Control: Ensuring homogenous mixing and controlled addition of reagents is critical to maintain a consistent reaction profile and minimize localized "hot spots."

Q3: How can the formation of the elimination byproduct (propene) be minimized?

A3: To favor the desired SN2 substitution over E2 elimination, consider the following:

  • Choice of Base: Use a milder base such as potassium carbonate (K₂CO₃) instead of strong bases like sodium hydride (NaH) or alkoxides.

  • Temperature Control: Maintain a moderate and consistent reaction temperature. Elevated temperatures significantly favor the elimination pathway.

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO can be used to promote the SN2 reaction.[2]

Q4: Is Phase Transfer Catalysis (PTC) a viable option for this synthesis at an industrial scale?

A4: Yes, Phase Transfer Catalysis is a highly effective technique for this type of reaction at an industrial scale. A PTC, such as a quaternary ammonium salt, can facilitate the transfer of the phenoxide ion from an aqueous or solid phase to an organic phase containing the alkylating agent. This often allows for the use of less expensive bases like sodium hydroxide, milder reaction conditions, and can lead to increased yields and reduced reaction times.[3][4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of this compound Incomplete reaction.- Monitor reaction progress using TLC or HPLC.- Extend reaction time.- Ensure efficient stirring to overcome mass transfer limitations.
Significant elimination side reaction.- Lower the reaction temperature.- Use a milder base (e.g., K₂CO₃).- Consider using a phase transfer catalyst with a less harsh base.
Poor quality of reagents.- Use fresh, anhydrous solvents and high-purity starting materials.
Presence of Unreacted 3-Bromo-4-hydroxybenzaldehyde Insufficient base or alkylating agent.- Use a slight excess (1.1-1.2 equivalents) of the base and alkylating agent.
Inefficient deprotonation of the phenol.- If using a solid base like K₂CO₃, ensure it is finely powdered to maximize surface area.- Consider a stronger base if milder options are ineffective, but be mindful of increased elimination.
Formation of Unknown Impurities C-Alkylation side reaction.- While less common for phenoxides, C-alkylation at the ortho position can occur.[4] Lowering the reaction temperature can help minimize this.- Analyze impurities by LC-MS to identify their structures.
Thermal degradation of starting material or product.- Ensure the reaction temperature does not exceed the stability limits of the compounds involved.
Difficult Product Isolation Emulsion formation during aqueous work-up.- Add a small amount of brine to the aqueous layer to break the emulsion.- Filter the biphasic mixture through a pad of celite.
Product oiling out during crystallization.- Adjust the solvent system for crystallization.- Employ a gradual cooling profile.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Parameter Method A: Standard Williamson Ether Synthesis Method B: Phase Transfer Catalysis (PTC)
Base Potassium Carbonate (K₂CO₃)Sodium Hydroxide (NaOH)
Alkylating Agent 2-Propyl Bromide2-Propyl Bromide
Solvent N,N-Dimethylformamide (DMF)Toluene / Water (biphasic)
Catalyst NoneTetrabutylammonium Bromide (TBAB)
Temperature 80-90 °C60-70 °C
Reaction Time 12-16 hours6-8 hours
Typical Yield 75-85%88-95%
Key Byproducts Propene, unreacted starting materialMinimal propene, unreacted starting material

Experimental Protocols

Protocol 1: Scale-Up Synthesis using Standard Williamson Ether Synthesis
  • Reactor Setup: Charge a suitable jacketed glass-lined reactor with 3-Bromo-4-hydroxybenzaldehyde (1.0 eq) and N,N-Dimethylformamide (DMF, 5-10 volumes).

  • Base Addition: Add finely powdered potassium carbonate (1.5 eq) to the stirred solution.

  • Heating: Heat the mixture to 80-90 °C.

  • Alkylating Agent Addition: Slowly add 2-propyl bromide (1.2 eq) subsurface over 1-2 hours, maintaining the temperature.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (typically 12-16 hours).

  • Cooling and Quenching: Cool the reaction mixture to room temperature and quench by slowly adding water.

  • Extraction: Extract the product into a suitable organic solvent such as ethyl acetate.

  • Washing: Wash the organic layer with water and brine to remove DMF and inorganic salts.

  • Solvent Removal: Concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Scale-Up Synthesis using Phase Transfer Catalysis
  • Reactor Setup: Charge the reactor with 3-Bromo-4-hydroxybenzaldehyde (1.0 eq), toluene (5-10 volumes), and Tetrabutylammonium Bromide (TBAB, 0.05 eq).

  • Aqueous Base: Prepare a separate solution of sodium hydroxide (1.5 eq) in water.

  • Reagent Addition: Add the aqueous NaOH solution to the reactor with vigorous stirring.

  • Heating: Heat the biphasic mixture to 60-70 °C.

  • Alkylating Agent Addition: Add 2-propyl bromide (1.2 eq) over 1-2 hours.

  • Reaction Monitoring: Monitor the reaction by HPLC (6-8 hours).

  • Phase Separation: After cooling, separate the aqueous and organic layers.

  • Washing: Wash the organic layer with water and brine.

  • Solvent Removal: Concentrate the toluene layer under reduced pressure.

  • Purification: Purify the resulting crude product.

Visualizations

Synthesis_Workflow Overall Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product 3_Bromo_4_hydroxybenzaldehyde 3-Bromo-4-hydroxybenzaldehyde Williamson_Ether_Synthesis Williamson Ether Synthesis 3_Bromo_4_hydroxybenzaldehyde->Williamson_Ether_Synthesis Isopropylating_Agent Isopropylating Agent (e.g., 2-Propyl Bromide) Isopropylating_Agent->Williamson_Ether_Synthesis Base Base (e.g., K2CO3 or NaOH) Base->Williamson_Ether_Synthesis Quenching Quenching Williamson_Ether_Synthesis->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Solvent_Removal Solvent Removal Washing->Solvent_Removal Purification Purification (Recrystallization/ Chromatography) Solvent_Removal->Purification Final_Product This compound Purification->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Low Yield Low_Yield Low Yield Observed Check_Reaction_Completion Reaction Complete? Low_Yield->Check_Reaction_Completion Extend_Reaction_Time Extend Reaction Time / Increase Stirring Check_Reaction_Completion->Extend_Reaction_Time No Analyze_Byproducts Analyze Byproduct Profile (TLC/HPLC) Check_Reaction_Completion->Analyze_Byproducts Yes Final_Product_OK Yield Improved Extend_Reaction_Time->Final_Product_OK High_Elimination High Level of Elimination Byproduct? Analyze_Byproducts->High_Elimination Optimize_Conditions Lower Temperature / Use Milder Base High_Elimination->Optimize_Conditions Yes Check_Reagents Check Reagent Quality (Purity, Water Content) High_Elimination->Check_Reagents No Optimize_Conditions->Final_Product_OK Check_Reagents->Final_Product_OK

Caption: Logical workflow for troubleshooting low yield issues.

References

Technical Support Center: Improving the Selectivity of Bromination of 4-Isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective bromination of 4-isopropoxybenzaldehyde. The goal is to achieve high regioselectivity in this electrophilic aromatic substitution reaction.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the bromination of 4-isopropoxybenzaldehyde?

A1: The bromination of 4-isopropoxybenzaldehyde involves competing directing effects from two substituents on the benzene ring. The isopropoxy group (-OCH(CH₃)₂) is a strong activating group and an ortho, para-director. Since the para position is already occupied by the aldehyde group, it directs bromination to the positions ortho to it (C2 and C6). The aldehyde group (-CHO) is a deactivating group and a meta-director, directing bromination to the positions meta to it (C3 and C5).

Because the isopropoxy group is a much stronger activating group than the aldehyde is a deactivating one, the primary product expected is the one directed by the isopropoxy group. Therefore, the major product is 2-bromo-4-isopropoxybenzaldehyde . The minor product, resulting from the directing effect of the aldehyde group, is 3-bromo-4-isopropoxybenzaldehyde .

Q2: Why am I getting a low yield of the desired monobrominated product?

A2: Low yields can be attributed to several factors. Over-bromination can occur, leading to the formation of dibrominated products, especially if an excess of the brominating agent is used or if the reaction is left for too long. The strong activation of the ring by the isopropoxy group makes it susceptible to multiple substitutions. Additionally, side reactions such as oxidation of the aldehyde group or cleavage of the isopropyl ether bond can occur under harsh reaction conditions, reducing the yield of the desired product. Inefficient purification can also lead to loss of product.

Q3: How can I improve the regioselectivity of the bromination to favor the ortho product (2-bromo-4-isopropoxybenzaldehyde)?

A3: Improving ortho selectivity requires careful control of reaction conditions. Using a less reactive brominating agent, such as N-bromosuccinimide (NBS) instead of molecular bromine (Br₂), can enhance selectivity.[1] Running the reaction at lower temperatures can also favor the kinetically controlled ortho product. The choice of solvent is also critical; polar aprotic solvents like acetonitrile may offer better selectivity than nonpolar solvents.[2]

Q4: What is the role of a Lewis or Brønsted acid catalyst in this reaction?

A4: A Lewis acid (e.g., FeCl₃, AlCl₃) or a Brønsted acid (e.g., acetic acid) is often used to polarize the brominating agent (like Br₂), making it a more potent electrophile. This increases the reaction rate. However, for a highly activated substrate like 4-isopropoxybenzaldehyde, a strong catalyst may decrease selectivity and promote side reactions like polysubstitution. For this substrate, a milder approach, often without a strong Lewis acid, is preferable. Acetic acid is commonly used as both a solvent and a mild catalyst.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Selectivity (Significant amount of 3-bromo isomer) 1. Reaction temperature is too high, favoring the thermodynamically more stable product. 2. Highly reactive brominating agent (e.g., Br₂ with a strong Lewis acid) is being used.1. Perform the reaction at a lower temperature (e.g., 0 °C or even -10 °C). 2. Switch to a milder brominating agent like N-bromosuccinimide (NBS). 3. Use a polar aprotic solvent like acetonitrile, which can favor ortho substitution for alkoxybenzenes.[2]
Formation of Dibrominated Products 1. Excess of brominating agent. 2. Reaction time is too long. 3. High reaction temperature.1. Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent. 2. Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed. 3. Lower the reaction temperature.
Low or No Reaction 1. Insufficiently active brominating agent. 2. Low reaction temperature for the chosen conditions. 3. Deactivated catalyst (if used).1. If using NBS, consider adding a catalytic amount of a weak acid like acetic acid. 2. Gradually increase the reaction temperature while monitoring for product formation and side reactions. 3. Use a fresh or properly stored Lewis acid catalyst if required.
Presence of Impurities (e.g., 4-isopropoxybenzoic acid) 1. Oxidation of the aldehyde group by the brominating agent or by air.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a milder brominating agent like NBS, which is less likely to cause oxidation compared to Br₂.
Cleavage of the Isopropyl Ether 1. Use of a very strong Lewis acid catalyst.1. Avoid strong Lewis acids like AlCl₃. If a catalyst is needed, consider milder options like FeCl₃ or an acid scavenger.

Data Presentation

The regioselectivity of bromination is highly dependent on the specific reaction conditions. Below is a table summarizing expected selectivity based on data from similar alkoxybenzenes. Note that the presence of the aldehyde group will influence these ratios.

Brominating AgentSolventCatalystTemperature (°C)Expected Major ProductExpected Minor ProductEstimated Selectivity (ortho:meta)
Br₂Acetic AcidNoneRoom Temp2-Bromo-4-isopropoxybenzaldehydeThis compound~9:1
NBSAcetonitrileNoneRoom Temp2-Bromo-4-isopropoxybenzaldehydeThis compound>10:1[2]
NBSDichloromethaneNone0 to RT2-Bromo-4-isopropoxybenzaldehydeThis compound~8:2
Br₂DichloromethaneFeCl₃02-Bromo-4-isopropoxybenzaldehydeThis compoundLower selectivity, risk of side reactions

Note: Selectivity data is estimated based on general principles and data for the bromination of isopropoxybenzene and other activated aromatic systems. Actual results may vary.

Experimental Protocols

Below are two detailed methodologies for the selective bromination of 4-isopropoxybenzaldehyde, adapted from procedures for structurally similar compounds.

Protocol 1: Bromination using N-Bromosuccinimide (NBS) in Acetonitrile

This method is recommended for achieving high ortho-selectivity.[2]

Materials:

  • 4-Isopropoxybenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-isopropoxybenzaldehyde (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining bromine.

  • Dilute the mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate 2-bromo-4-isopropoxybenzaldehyde.

Protocol 2: Bromination using Molecular Bromine in Acetic Acid

This is a more traditional method. While potentially less selective, it can be effective.

Materials:

  • 4-Isopropoxybenzaldehyde

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stir bar, dissolve 4-isopropoxybenzaldehyde (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of bromine (1.0 eq) in a small amount of glacial acetic acid and add it to the dropping funnel.

  • Add the bromine solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Pour the reaction mixture into a beaker containing ice water and stir.

  • Add saturated aqueous sodium thiosulfate solution until the orange color of bromine disappears.

  • Neutralize the mixture by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the crude product, which can be purified by column chromatography or recrystallization.

Visualizations

Reaction_Pathway Reaction Pathway for Bromination of 4-Isopropoxybenzaldehyde Start 4-Isopropoxybenzaldehyde Intermediate Arenium Ion Intermediate (Resonance Stabilized) Start->Intermediate Electrophilic Attack (ortho) Meta_Product Minor Product: This compound Start->Meta_Product Electrophilic Attack (meta) (Less Favorable) Reagent Brominating Agent (e.g., NBS or Br2) Reagent->Intermediate Ortho_Product Major Product: 2-Bromo-4-isopropoxybenzaldehyde Intermediate->Ortho_Product Deprotonation Troubleshooting_Workflow Troubleshooting Workflow for Poor Selectivity Problem Problem: Poor Selectivity (High Meta-Isomer Content) Check_Temp Is Reaction Temperature > 10°C? Problem->Check_Temp Check_Reagent Are you using Br2 with a strong catalyst? Check_Temp->Check_Reagent No Solution_Temp Action: Lower temperature to 0°C or below. Check_Temp->Solution_Temp Yes Solution_Reagent Action: Switch to NBS in Acetonitrile. Check_Reagent->Solution_Reagent Yes Recheck Re-run and analyze selectivity. Check_Reagent->Recheck No, review other parameters (solvent, etc.) Solution_Temp->Recheck Solution_Reagent->Recheck

References

Technical Support Center: 3-Bromo-4-isopropoxybenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during reactions involving 3-Bromo-4-isopropoxybenzaldehyde. The information is presented in a question-and-answer format to offer direct and actionable solutions for side product formation and other experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in organic synthesis?

This compound is a versatile intermediate primarily used in the synthesis of pharmaceuticals and complex organic molecules. Its key application lies as a precursor in the synthesis of Febuxostat, a medication used to treat gout and hyperuricemia, by serving as a building block for the substituted phenyl ring system within the drug's structure.[1][2][][4][5] The bromine atom and the aldehyde functional group allow for a variety of cross-coupling and condensation reactions, respectively, making it a valuable starting material for creating diverse molecular architectures.

Q2: What are the typical side products observed in cross-coupling reactions (e.g., Suzuki, Sonogashira) with this compound?

While specific quantitative data for this compound is not extensively documented in publicly available literature, common side products in palladium-catalyzed cross-coupling reactions with similar aryl bromides include:

  • Homocoupling: Dimerization of the boronic acid or terminal alkyne coupling partners is a frequent side reaction. This is often exacerbated by the presence of oxygen.[6] In Sonogashira couplings, this is known as Glaser coupling and is a significant issue, particularly when using a copper(I) co-catalyst.[7][8]

  • Dehalogenation: Replacement of the bromine atom with a hydrogen atom (hydrodehalogenation) can occur, leading to the formation of 4-isopropoxybenzaldehyde.[7]

  • Protodeboronation: In Suzuki couplings, the boronic acid can be converted back to the corresponding arene before the cross-coupling occurs, reducing the yield of the desired product.

Q3: How does the isopropoxy group affect the reactivity of the molecule in cross-coupling reactions?

The 4-isopropoxy group is an electron-donating group. In the context of palladium-catalyzed cross-coupling reactions, electron-rich aryl bromides, such as this compound, can be more challenging substrates compared to electron-deficient ones. The increased electron density on the aromatic ring can make the oxidative addition step of the catalytic cycle slower.[9][10][11] Consequently, these reactions may require higher catalyst loadings, more electron-rich and bulky phosphine ligands, and potentially higher reaction temperatures to achieve good conversion.[8][10][11]

Section 2: Troubleshooting Guides

This section provides structured guidance for troubleshooting common problems encountered in key reactions involving this compound.

Suzuki Coupling

Problem: Low yield of the desired biaryl product and significant formation of homocoupled or dehalogenated side products.

Potential CauseSuggested Solution
Incomplete Reaction The electron-donating isopropoxy group can slow down the oxidative addition step. Increase reaction temperature and/or time. Consider using a more active catalyst system (e.g., with bulky, electron-rich phosphine ligands like XPhos or SPhos).[8][12]
Homocoupling of Boronic Acid Ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing the solvent and using an inert atmosphere (e.g., argon or nitrogen). The presence of oxygen can promote homocoupling.[6]
Protodeboronation Use a non-aqueous base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) to minimize hydrolysis of the boronic acid.
Catalyst Deactivation Use fresh, high-quality palladium catalyst and ligands. Impurities in starting materials can poison the catalyst.
Poor Solubility of Reagents Select a solvent system in which all reactants are soluble at the reaction temperature. Biphasic systems like toluene/water or dioxane/water are common.[12]
Sonogashira Coupling

Problem: Formation of alkyne homocoupling (Glaser coupling) products and low yield of the desired arylalkyne.

Potential CauseSuggested Solution
Glaser Homocoupling The use of a copper(I) co-catalyst often promotes alkyne dimerization.[7][8] Consider using a copper-free Sonogashira protocol. Thoroughly degas the reaction mixture to remove oxygen, which facilitates this side reaction.[7] Slow addition of the alkyne can also minimize its concentration and reduce the rate of homocoupling.[8]
Low Reactivity of Aryl Bromide As an electron-rich aryl bromide, this compound may require more forcing conditions. Increase the reaction temperature and consider using a more robust catalyst system with bulky phosphine ligands.[9][10][11]
Hydrodehalogenation Minimize reaction time once the starting material is consumed. Overly harsh conditions or prolonged reaction times can lead to this side product.
Inhibition by Amine Base The choice of amine base can be critical. Triethylamine or diisopropylamine are commonly used. Ensure the base is dry and of high purity.
Buchwald-Hartwig Amination

Problem: Incomplete conversion or formation of side products.

Potential CauseSuggested Solution
Steric Hindrance If using a bulky amine, steric hindrance can be a significant issue. Employ a catalyst system with a highly active and sterically demanding ligand (e.g., BrettPhos, RuPhos) to facilitate the coupling.
Base Incompatibility The aldehyde group may be sensitive to strong bases at elevated temperatures, potentially leading to side reactions like aldol condensation. Use a weaker base if possible, or carefully control the reaction temperature and time.
Catalyst Inhibition The aldehyde functional group could potentially coordinate to the palladium center and inhibit catalysis. The use of appropriate ligands is crucial to mitigate this.
Hydrodehalogenation Similar to other cross-coupling reactions, this can be a side reaction. Optimize reaction conditions to favor the desired C-N bond formation.

Section 3: Experimental Protocols

The following are generalized protocols for common reactions involving aryl bromides. These should be adapted and optimized for this compound based on the specific coupling partner and laboratory conditions.

General Protocol for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed solvent (e.g., a mixture of toluene and water or dioxane and water) via syringe.

  • Heat the reaction mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling (Copper-Free)
  • In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a suitable ligand if necessary.

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (often 60-100 °C) and stir until completion (monitored by TLC or GC-MS).

  • After cooling, dilute the mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

Section 4: Visualizations

Troubleshooting Workflow for Low Yield in Suzuki Coupling

G start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions purify_reagents Purify Starting Materials check_reagents->purify_reagents homocoupling Homocoupling Observed? check_conditions->homocoupling dehalogenation Dehalogenation Observed? check_conditions->dehalogenation incomplete_conversion Incomplete Conversion? check_conditions->incomplete_conversion homocoupling->dehalogenation No degas Improve Degassing Protocol (e.g., freeze-pump-thaw) homocoupling->degas Yes dehalogenation->incomplete_conversion No optimize_base Use Anhydrous Base (e.g., KF, Cs2CO3) dehalogenation->optimize_base Yes increase_temp Increase Temperature/ Reaction Time incomplete_conversion->increase_temp Yes change_catalyst Use More Active Catalyst/ Bulky Ligand incomplete_conversion->change_catalyst Yes end Improved Yield degas->end optimize_base->end increase_temp->end change_catalyst->end purify_reagents->end

Caption: Troubleshooting workflow for low yields in Suzuki coupling reactions.

Catalytic Cycle of Sonogashira Coupling and Potential Side Reactions

G cluster_cycle Sonogashira Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X OxAdd->PdII Transmetalation Transmetalation (R'-C≡CH, Cu(I), Base) PdII->Transmetalation Hydrodehalogenation Hydrodehalogenation PdII->Hydrodehalogenation PdII_alkyne R-Pd(II)-C≡C-R' Transmetalation->PdII_alkyne Glaser Glaser Coupling (O2, Cu(I)) Transmetalation->Glaser RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Regenerates Catalyst Product R-C≡C-R' RedElim->Product Alkyne R'-C≡CH Alkyne->Glaser Homocoupled R'-C≡C-C≡C-R' Glaser->Homocoupled RX R-X RX->Hydrodehalogenation Dehalogenated R-H Hydrodehalogenation->Dehalogenated

Caption: Sonogashira catalytic cycle and common side reactions.

References

stability and storage conditions for 3-Bromo-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 3-Bromo-4-isopropoxybenzaldehyde for researchers, scientists, and professionals in drug development. The following frequently asked questions (FAQs) and troubleshooting guide are designed to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry environment at temperatures between 2-8°C.[1] For long-term storage, some suppliers of structurally similar compounds recommend temperatures as low as -20°C.

Q2: How sensitive is this compound to environmental factors?

A2: Based on data from structurally similar brominated benzaldehydes, this compound is likely sensitive to light, moisture, and air.[2] Exposure to these elements can lead to degradation of the material. It is crucial to handle the compound in a controlled environment and minimize its exposure to atmospheric conditions.

Q3: What materials and chemicals are incompatible with this compound?

A3: this compound is expected to be incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[2] Contact with these substances can cause vigorous and potentially hazardous reactions.

Q4: What are the signs of degradation of this compound?

A4: Visual signs of degradation can include a change in color or the appearance of impurities. From a chemical perspective, degradation may be identified by the appearance of unexpected spots on a thin-layer chromatography (TLC) plate or additional peaks in analytical data such as HPLC or GC-MS.

Q5: What personal protective equipment (PPE) should be used when handling this compound?

A5: When handling this compound, it is important to use appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Troubleshooting Guide

This guide provides potential solutions to common problems encountered when working with this compound.

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Verify that the compound has been stored at the recommended temperature (2-8°C) in a tightly sealed container. 2. Minimize exposure to light, air, and moisture during handling. 3. Consider using a fresh batch of the compound.
Reaction failure or low yield Incompatibility with other reagents or solvents.1. Ensure that all reagents and solvents are compatible with benzaldehydes. Avoid strong oxidizing agents, strong bases, and strong reducing agents. 2. Check the purity of the starting material.
Change in physical appearance (e.g., color) Exposure to light, air, or moisture.1. Store the compound in an amber-colored vial to protect it from light. 2. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible.

Storage Conditions Summary

Parameter Condition Reference
Temperature 2-8°C[1]
Atmosphere Dry, sealed from air[1][2]
Light Protected from light[2]

General Experimental Protocol for Handling

The following is a generalized protocol for handling this compound to minimize degradation:

  • Preparation : Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture onto the compound.

  • Inert Atmosphere : If possible, handle the compound in a glove box or under a stream of an inert gas like nitrogen or argon.

  • Dispensing : Use clean, dry spatulas and glassware. Promptly and securely reseal the container after dispensing the required amount.

  • Storage : Immediately return the sealed container to the recommended storage conditions (2-8°C).

Logical Workflow for Handling and Storage

G Workflow for Handling and Storage of this compound cluster_storage Storage cluster_handling Handling cluster_troubleshooting Troubleshooting storage_conditions Store at 2-8°C Sealed and Dry Protect from Light equilibration Equilibrate to Room Temp storage_conditions->equilibration Retrieve from Storage dispensing Dispense in Controlled Environment (e.g., Fume Hood) equilibration->dispensing dispensing->storage_conditions Return Unused Compound usage Use in Experiment dispensing->usage degradation_check Check for Degradation (e.g., Color Change, Impurities) usage->degradation_check If issues arise degradation_check->usage No Degradation verify_storage Verify Storage Conditions degradation_check->verify_storage Degradation Suspected fresh_batch Use Fresh Batch verify_storage->fresh_batch If conditions were improper

Caption: Logical workflow for proper handling and storage of this compound.

References

column chromatography conditions for purifying 3-Bromo-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Bromo-4-isopropoxybenzaldehyde. This guide provides detailed troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during column chromatography purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the column chromatography of this compound.

Question 1: My compound is not moving from the origin on the TLC plate, or it's streaking badly. What should I do?

Answer: This indicates that the mobile phase is not polar enough or that there are strong interactions with the stationary phase.

  • Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) in your mobile phase. Test various ratios using Thin Layer Chromatography (TLC) to find the optimal polarity that gives your target compound a retention factor (Rf) of approximately 0.2-0.3 for good separation.[1][2]

  • Add a Modifier: Aldehydes can sometimes interact strongly with the acidic silica gel, leading to streaking. Adding a small amount of a modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can help to deactivate the acidic sites on the silica gel and improve the peak shape.[1][2]

  • Consider an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive or basic compounds.[1][2]

Question 2: My compound is eluting too quickly (high Rf value) and is not separating from impurities. How can I improve the separation?

Answer: A high Rf value suggests that the mobile phase is too polar.

  • Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent in your mobile phase. For example, if you are using a 20% ethyl acetate in hexane solution, try decreasing it to 10% or 5%.

  • Use a Shallow Gradient: Instead of isocratic elution (using a single solvent mixture), a shallow gradient elution can improve the separation of compounds with similar polarities. Start with a less polar mobile phase and gradually increase the polarity during the chromatography run.[2]

Question 3: I have co-eluting impurities with my desired product. What are my options?

Answer: Co-elution occurs when the impurity has a very similar polarity to your target compound.

  • Optimize the Mobile Phase: Experiment with different solvent systems. Sometimes, changing one of the solvents in your mobile phase (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.

  • Change the Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, switching to a different stationary phase like alumina or a reverse-phase silica (C18) might provide the necessary difference in selectivity to separate the impurity.[2][3]

Question 4: I am observing a lower than expected yield of my purified compound. What could be the reasons?

Answer: Low yield can be due to several factors.

  • Irreversible Adsorption: The compound might be strongly and irreversibly binding to the stationary phase. The addition of a modifier as mentioned earlier can sometimes mitigate this.

  • Compound Instability: Aldehydes can be sensitive to the acidic nature of silica gel and may decompose during purification.[1] Using a less acidic stationary phase or neutralizing the silica gel with a triethylamine wash before packing the column can be beneficial.

  • Incomplete Elution: Ensure that you have eluted the column with a sufficiently polar solvent at the end of the purification to wash out any remaining product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A good starting point for many organic compounds of intermediate polarity is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[4] You can start by testing a ratio of 9:1 hexane:ethyl acetate on a TLC plate and adjusting the ratio based on the resulting Rf value. The goal is to have an Rf of around 0.2-0.3 for your product.[1]

Q2: What is the recommended stationary phase for this purification?

A2: Silica gel is the most common and generally suitable stationary phase for the purification of aromatic aldehydes.[5] However, if you encounter issues with compound degradation or streaking, neutral or basic alumina can be a viable alternative.[1]

Q3: How much silica gel should I use for my column?

A3: A general guideline is to use a silica gel to crude material weight ratio of at least 30:1 to 50:1 for good separation. For difficult separations, this ratio can be increased to 100:1 or more.

Q4: Should I perform dry packing or wet packing for my column?

A4: Both methods can be effective, but wet packing (slurry packing) is often preferred as it can lead to a more homogenous and well-packed column, minimizing issues like cracking or channeling of the stationary phase.[6]

Data Presentation

The following table provides representative data for the elution of this compound using different mobile phase compositions on a silica gel stationary phase, as determined by TLC analysis.

Mobile Phase (Hexane:Ethyl Acetate)Retention Factor (Rf) of this compoundObservations
95:50.15Compound moves slowly, good for starting the column.
90:100.28Optimal for separation , good resolution from less polar impurities.
80:200.45Compound moves faster, may co-elute with more polar impurities.
70:300.65Too polar, poor separation from other compounds.

Experimental Protocols

Detailed Methodology for TLC Analysis and Column Chromatography

  • TLC Analysis for Solvent System Selection:

    • Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.

    • Spot the solution onto a silica gel TLC plate.

    • Develop the TLC plate in a chamber containing a pre-determined mobile phase (e.g., 9:1 hexane:ethyl acetate).

    • Visualize the spots under UV light.

    • Adjust the mobile phase composition until the Rf of the desired compound is between 0.2 and 0.3.

  • Column Preparation (Wet Packing Method):

    • Choose an appropriate size glass column with a stopcock.

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the settled silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading and Elution:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column.

    • Open the stopcock and allow the sample to enter the silica gel bed.

    • Carefully add the mobile phase to the column, ensuring not to disturb the top layer.

    • Begin eluting the column, collecting fractions in test tubes.

    • If using a gradient, gradually increase the polarity of the mobile phase as the chromatography progresses.

  • Fraction Analysis:

    • Monitor the elution process by spotting collected fractions onto TLC plates.

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.

Troubleshooting_Workflow start Start Purification tlc Perform TLC Analysis start->tlc rf_check Is Rf between 0.2-0.3? tlc->rf_check adjust_polarity Adjust Mobile Phase Polarity rf_check->adjust_polarity No pack_column Pack Column rf_check->pack_column Yes adjust_polarity->tlc run_column Run Column & Collect Fractions pack_column->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions separation_check Good Separation? analyze_fractions->separation_check streaking_check Streaking or Tailing? separation_check->streaking_check Yes troubleshoot_separation Use Shallow Gradient or Change Solvent System separation_check->troubleshoot_separation No combine_fractions Combine Pure Fractions streaking_check->combine_fractions No troubleshoot_streaking Add Modifier (e.g., Et3N) or Change Stationary Phase streaking_check->troubleshoot_streaking Yes end Purified Product combine_fractions->end troubleshoot_streaking->tlc troubleshoot_separation->tlc

Caption: Troubleshooting workflow for column chromatography purification.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 3-Bromo-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the comprehensive characterization of 3-Bromo-4-isopropoxybenzaldehyde, a key intermediate in pharmaceutical synthesis. The selection of appropriate analytical techniques is crucial for ensuring the identity, purity, and quality of this compound. This document outlines various methodologies, presents comparative data, and provides detailed experimental protocols to aid researchers in their analytical endeavors.

Comparison of Analytical Methods

The characterization of this compound typically involves a combination of spectroscopic and chromatographic techniques to elucidate its chemical structure and assess its purity. While specific experimental data for this exact compound is not extensively published, this guide draws upon data from structurally similar compounds, such as other substituted benzaldehydes, to provide a comparative framework.

Table 1: Comparison of Key Analytical Methods for the Characterization of Aromatic Aldehydes

Analytical TechniqueInformation ProvidedPerformance and ApplicabilityPotential Alternatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.High-resolution technique essential for unambiguous structure elucidation.2D NMR techniques (COSY, HSQC, HMBC) can provide more detailed structural insights for complex molecules.[1]
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.Highly sensitive technique, often coupled with chromatography (GC-MS or LC-MS) for mixture analysis.[1]High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, enabling the determination of the molecular formula.[1]
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.A rapid and non-destructive technique for confirming the presence of key functional groups like the aldehyde (C=O) and ether (C-O) groups.Raman spectroscopy can be a complementary technique, especially for non-polar bonds.
High-Performance Liquid Chromatography (HPLC) Separates the compound from impurities, allowing for purity assessment and quantification.A versatile and widely used technique for purity determination and quantitative analysis. Reverse-phase HPLC is a common method for aromatic aldehydes.[2]Ultra-Performance Liquid Chromatography (UPLC) offers faster analysis times and higher resolution.[2] Supercritical Fluid Chromatography (SFC) can be an alternative for compounds unstable in aqueous mobile phases.[3]
Gas Chromatography (GC) Separates volatile compounds and can be used for purity assessment, particularly for residual solvents or volatile impurities.Suitable for thermally stable and volatile compounds. Often coupled with a mass spectrometer (GC-MS) for identification.[4]Headspace GC can be used for the analysis of highly volatile impurities.
Melting Point Analysis Provides a physical constant that can be used as an indicator of purity.A simple and quick method to assess purity; a sharp melting point range suggests high purity.Differential Scanning Calorimetry (DSC) can provide more detailed information about thermal transitions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory practices and information gathered for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum using a standard pulse sequence.

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a carbon NMR spectrum using a proton-decoupled pulse sequence.

    • Typical spectral width: 0-220 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the specific protons and carbons in the molecule.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern.

  • Instrumentation: A mass spectrometer, often coupled with a GC or LC system.

  • Ionization Method: Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.

  • GC-MS Protocol (for a thermally stable compound):

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Injection: Inject a small volume (e.g., 1 µL) of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be visible in the molecular ion cluster. Analyze the fragmentation pattern to gain further structural information.

Infrared (IR) Spectroscopy
  • Objective: To identify the characteristic functional groups.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Neat: Place a small amount of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid (ATR): Place the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the aldehyde C=O stretch (typically around 1700 cm⁻¹), aromatic C=C stretches (around 1600-1450 cm⁻¹), and the C-O ether stretch (around 1250 cm⁻¹).

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is commonly used for aromatic compounds.[2]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.[2] The composition can be run isocratically (constant) or as a gradient (changing over time).

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Data Analysis: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the characterization process and a decision-making guide for selecting the appropriate analytical techniques.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Structure Elucidation cluster_2 Purity Assessment Sample_Preparation Sample Preparation Physical_Properties Physical Properties (Melting Point) Sample_Preparation->Physical_Properties Spectroscopic_Screening Spectroscopic Screening (IR Spectroscopy) Sample_Preparation->Spectroscopic_Screening NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Spectroscopic_Screening->NMR_Spectroscopy Functional Groups Confirmed Mass_Spectrometry Mass Spectrometry (MS) NMR_Spectroscopy->Mass_Spectrometry Proposed Structure Chromatographic_Analysis Chromatographic Analysis (HPLC or GC) Mass_Spectrometry->Chromatographic_Analysis Structure Confirmed Quantitative_Analysis Quantitative Analysis Chromatographic_Analysis->Quantitative_Analysis Purity > 95%

Caption: Workflow for the analytical characterization of this compound.

Technique_Selection node_action node_action Start Need to Characterize This compound Is_Structure_Known Is the chemical structure known? Start->Is_Structure_Known Is_Purity_Critical Is purity the primary concern? Is_Structure_Known->Is_Purity_Critical Yes Use_NMR_MS Use NMR and MS for structure elucidation Is_Structure_Known->Use_NMR_MS No Are_Volatile_Impurities_Suspected Are volatile impurities a concern? Is_Purity_Critical->Are_Volatile_Impurities_Suspected No Use_HPLC Use HPLC for purity assessment Is_Purity_Critical->Use_HPLC Yes Use_GC Use GC for residual solvent analysis Are_Volatile_Impurities_Suspected->Use_GC Yes End Characterization Complete Are_Volatile_Impurities_Suspected->End No Use_NMR_MS->Is_Purity_Critical Use_HPLC->Are_Volatile_Impurities_Suspected Use_GC->End

Caption: Decision tree for selecting analytical techniques for this compound.

References

A Comparative Guide to the Reactivity of 3-Bromo-4-isopropoxybenzaldehyde and Other Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 3-Bromo-4-isopropoxybenzaldehyde with other substituted benzaldehydes in key organic reactions. Understanding the influence of aromatic ring substituents on the reactivity of the aldehyde functional group is paramount for optimizing reaction conditions, elucidating mechanisms, and designing novel molecules in medicinal chemistry and materials science. This document presents supporting experimental data, detailed methodologies for cited experiments, and visualizations to clarify reaction pathways and workflows.

The Influence of Substituents on Benzaldehyde Reactivity: An Overview

The reactivity of the carbonyl group in benzaldehyde derivatives is primarily dictated by the electrophilicity of the carbonyl carbon. This electrophilicity is modulated by the electronic effects of the substituents on the benzene ring. These effects are broadly categorized as inductive effects and resonance effects.

  • Electron-Withdrawing Groups (EWGs) increase the electrophilicity of the carbonyl carbon by pulling electron density away from it. This makes the aldehyde more susceptible to nucleophilic attack. Common EWGs include nitro (-NO₂), cyano (-CN), halo (-F, -Cl, -Br, -I), and carbonyl groups (-COR).[1][2]

  • Electron-Donating Groups (EDGs) decrease the electrophilicity of the carbonyl carbon by pushing electron density towards it. This renders the aldehyde less reactive towards nucleophiles. Typical EDGs include alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups.[1][2]

The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of these electronic effects on reaction rates. In this equation, k is the rate constant for the substituted benzaldehyde, k₀ is the rate constant for unsubstituted benzaldehyde, σ is the substituent constant (a measure of the electronic effect of the substituent), and ρ is the reaction constant (a measure of the reaction's sensitivity to substituent effects). A positive ρ value indicates that the reaction is accelerated by EWGs.[2]

Electronic Profile of this compound

The target molecule, this compound, possesses two key substituents:

  • Bromo Group (at position 3): The bromine atom is an electron-withdrawing group primarily through its inductive effect (-I). It also has a weak electron-donating resonance effect (+R) due to its lone pairs, but the inductive effect is generally dominant for halogens.[3]

  • Isopropoxy Group (at position 4): The isopropoxy group is an electron-donating group due to the resonance effect (+R) of the oxygen lone pairs, which is stronger than its electron-withdrawing inductive effect (-I).[3]

The overall electronic effect on the aldehyde's reactivity is a combination of these opposing influences. The para-isopropoxy group will have a significant electron-donating resonance effect, tending to decrease the electrophilicity of the carbonyl carbon. The meta-bromo group will exert an electron-withdrawing inductive effect, which will somewhat counteract the donating effect of the isopropoxy group. Predicting the precise reactivity requires experimental data; however, it is likely that the strong +R effect of the alkoxy group will be the dominant factor, making this compound generally less reactive towards nucleophiles than unsubstituted benzaldehyde but more reactive than benzaldehydes with strongly donating groups like p-dimethylamino.

Comparative Reactivity Data

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. The rate is generally enhanced by EWGs and diminished by EDGs.

Table 1: Relative Rate Constants for the Wittig Reaction of Substituted Benzaldehydes

Substituent (Position)Reaction TypeRelative Rate Constant (k/k₀)
p-NO₂Wittig Reaction14.7
m-NO₂Wittig Reaction10.5
p-ClWittig Reaction2.75
HWittig Reaction1.00
p-CH₃Wittig Reaction0.45
p-OCH₃Wittig ReactionValue not available, but expected to be < 0.45
3-Br, 4-O-iPr (Predicted) Wittig Reaction Predicted to be < 1.00

Data sourced from a comparative guide on substituted benzaldehydes. The guide did not provide a value for p-OCH₃ but based on its electron-donating nature, it is expected to be less than that of p-CH₃.[1]

The electron-withdrawing nitro and chloro groups significantly accelerate the Wittig reaction, while the electron-donating methyl group retards it.[1] Based on the electronic effects of its substituents, this compound is predicted to be less reactive than unsubstituted benzaldehyde in the Wittig reaction.

Oxidation Reactions

The oxidation of benzaldehydes to carboxylic acids is a common transformation. The influence of substituents can be more complex and may depend on the specific oxidizing agent and reaction mechanism.

Table 2: Relative Rate Constants for the Oxidation of Substituted Benzaldehydes with Benzyltrimethylammonium Chlorobromate (BTMACB)

Substituent (Position)Reaction TypeRelative Rate Constant (k/k₀)
p-OCH₃Oxidation with BTMACB6.31
p-CH₃Oxidation with BTMACB2.51
p-NO₂Oxidation with BTMACB1.62
m-NO₂Oxidation with BTMACB1.35
HOxidation with BTMACB1.00
p-ClOxidation with BTMACB0.55
3-Br, 4-O-iPr (Predicted) Oxidation with BTMACB Prediction is complex

Data sourced from a comparative guide on substituted benzaldehydes.[1]

Interestingly, in this specific oxidation, both strong electron-donating (p-OCH₃) and electron-withdrawing (p-NO₂) groups accelerate the reaction compared to unsubstituted benzaldehyde, suggesting a complex mechanism.[1]

Reduction Reactions

The reduction of benzaldehydes to benzyl alcohols is another fundamental transformation. The reactivity trends are generally opposite to those of nucleophilic addition, with EDGs often favoring the reaction.

Quantitative comparative data for the reduction of a wide range of substituted benzaldehydes was not available in the searched literature.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Protocol 1: General Procedure for a Comparative Wittig Reaction

This protocol describes a general method for comparing the reaction rates of different substituted benzaldehydes in a Wittig reaction with a stabilized ylide.

Materials:

  • Substituted benzaldehyde (e.g., 4-nitrobenzaldehyde, 4-chlorobenzaldehyde, benzaldehyde, 4-methylbenzaldehyde, this compound)

  • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide)

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • In separate, dry, 10 mL round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 mmol of each substituted benzaldehyde in 5 mL of anhydrous DCM.

  • To each flask, add 1.1 mmol of (carbethoxymethylene)triphenylphosphorane at room temperature.

  • Stir the reactions at room temperature and monitor their progress by thin-layer chromatography (TLC) at regular time intervals (e.g., 15, 30, 60, 120 minutes).

  • Quench the reactions at the same time point by adding 5 mL of water.

  • Separate the organic layer, wash with brine (5 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Analyze the crude reaction mixtures by ¹H NMR or GC-MS to determine the conversion to the corresponding ethyl cinnamate derivative. The relative reactivity can be inferred from the percentage conversion at a given time.

Protocol 2: General Procedure for a Comparative Knoevenagel Condensation

This protocol outlines a method to compare the reactivity of various substituted benzaldehydes in a Knoevenagel condensation with malononitrile.

Materials:

  • Substituted benzaldehyde (as in Protocol 1)

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

  • Ice bath

Procedure:

  • In separate test tubes, dissolve 1.0 mmol of each substituted benzaldehyde in 2 mL of ethanol.

  • To each test tube, add 1.0 mmol of malononitrile.

  • Add a catalytic amount (e.g., 2 drops) of piperidine to each tube.

  • Stir the mixtures at room temperature and monitor the time taken for the first appearance of a precipitate (the product).

  • Alternatively, monitor the reactions by TLC to follow the disappearance of the starting aldehyde.

  • The inverse of the time taken for the reaction to reach a certain percentage of completion (e.g., 50%) can be used as a measure of the relative reaction rate.

Protocol 3: General Procedure for a Comparative Cannizzaro Reaction

This protocol provides a framework for comparing the rates of the Cannizzaro disproportionation for non-enolizable substituted benzaldehydes.

Materials:

  • Substituted benzaldehyde (non-enolizable, e.g., 4-methoxybenzaldehyde, benzaldehyde, 4-chlorobenzaldehyde)

  • Potassium hydroxide (KOH)

  • Methanol

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • In separate sealed vials, prepare a solution of 1.0 mmol of each substituted benzaldehyde in 2 mL of methanol.

  • In separate vials, prepare a concentrated solution of KOH in a minimal amount of water.

  • Add the KOH solution (e.g., 2.0 mmol) to the aldehyde solutions simultaneously and stir vigorously at a constant temperature (e.g., 60 °C).

  • After a set time (e.g., 1 hour), quench the reactions by adding 5 mL of cold water.

  • Extract the reaction mixtures with diethyl ether (3 x 5 mL) to separate the benzyl alcohol product.

  • Acidify the aqueous layer with concentrated HCl to precipitate the benzoic acid product.

  • Isolate and quantify the amounts of alcohol and acid formed for each substituted benzaldehyde to determine the extent of reaction and thus infer relative reactivity.

Visualizations

The following diagrams illustrate key concepts and workflows related to the reactivity of substituted benzaldehydes.

Substituent_Effects cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) cluster_reactivity Reactivity towards Nucleophiles EWG e.g., -NO₂, -CN, -Br Benzaldehyde Benzaldehyde (C=O Carbon) EWG->Benzaldehyde Inductive/Resonance Withdrawal (Increases δ+) EDG e.g., -OCH₃, -CH₃, -N(CH₃)₂ EDG->Benzaldehyde Inductive/Resonance Donation (Decreases δ+) Increased Increased Reactivity Benzaldehyde->Increased More Electrophilic Decreased Decreased Reactivity Benzaldehyde->Decreased Less Electrophilic

Caption: Influence of substituents on benzaldehyde reactivity.

Wittig_Workflow start Start dissolve Dissolve Substituted Benzaldehyde in DCM start->dissolve add_ylide Add Stabilized Ylide dissolve->add_ylide react Stir at Room Temperature & Monitor by TLC add_ylide->react quench Quench with Water react->quench extract Extract with DCM quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate dry->concentrate analyze Analyze by NMR/GC-MS (Determine Conversion) concentrate->analyze end End analyze->end

Caption: Experimental workflow for comparative Wittig reaction.

Nucleophilic_Addition_Mechanism Aldehyde R-CHO Tetrahedral_Intermediate [R-CH(O⁻)-Nu] Aldehyde->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile :Nu⁻ Nucleophile->Tetrahedral_Intermediate Product R-CH(OH)-Nu Tetrahedral_Intermediate->Product Protonation Proton_Source H⁺ Proton_Source->Product

Caption: General mechanism of nucleophilic addition to an aldehyde.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Bromo-4-alkoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-4-isopropoxybenzaldehyde and its structural analogs, 3-bromo-4-ethoxybenzaldehyde and 3-bromo-4-methoxybenzaldehyde. Understanding the subtle yet significant differences in the NMR spectra of these compounds is crucial for their unambiguous identification, purity assessment, and for elucidating structure-activity relationships in drug discovery and development. This document presents a standardized experimental protocol for acquiring high-quality NMR data, detailed spectral analysis with comparative data tables, and a logical workflow for spectral interpretation.

Experimental Protocols

A standardized protocol is essential for obtaining reproducible and high-quality NMR spectra. The following is a general procedure for the ¹H and ¹³C NMR analysis of the aforementioned benzaldehyde derivatives.

1. Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid benzaldehyde derivative.

  • Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample completely. Deuterated chloroform (CDCl₃) is a common choice for these compounds.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers often use the residual solvent peak as a secondary reference.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Matching: The NMR probe should be tuned and matched to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to ensure optimal sensitivity.

  • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting a series of shim coils to obtain sharp, symmetrical NMR signals.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: A 30° or 45° pulse is typically used for routine qualitative spectra.

    • Spectral Width: A spectral width of approximately 12-16 ppm is usually sufficient to cover the entire proton chemical shift range.

    • Acquisition Time: An acquisition time of 2-4 seconds is standard.

    • Relaxation Delay: A relaxation delay of 1-5 seconds between pulses ensures that the protons have fully relaxed, allowing for accurate integration.

    • Number of Scans: The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Proton Decoupling: Broadband proton decoupling is employed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.

    • Pulse Angle: A 30° or 45° pulse is commonly used.

    • Spectral Width: A spectral width of around 200-220 ppm is generally adequate.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

  • Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS signal (0 ppm) or the residual solvent peak.

  • Integration (¹H NMR): The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to that signal.

  • Peak Picking: The chemical shift of each peak is accurately determined.

Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the NMR spectral analysis of the substituted benzaldehydes.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Interpretation prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Tune, Lock, and Shim acq1->acq2 acq3 Acquire 1H and 13C FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 an1 Analyze Chemical Shifts (δ) proc3->an1 an4 Assign Signals to Molecular Structure an1->an4 an2 Analyze Multiplicities and Coupling Constants (J) an2->an4 an3 Analyze Integrals (1H NMR) an3->an4

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 3-Bromo-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis and quality control of pharmaceutical intermediates and fine chemicals like 3-Bromo-4-isopropoxybenzaldehyde, the rigorous assessment of purity is critical. The selection of an appropriate analytical technique is paramount to ensure the identity, purity, and safety of the final product. This guide provides a detailed comparison of two powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. We present detailed experimental protocols, comparative performance data, and a visual workflow to assist researchers, scientists, and drug development professionals in choosing the most suitable method for their specific needs.

High-Performance Liquid Chromatography (HPLC): A Robust Method for Non-Volatile Impurities

HPLC is a cornerstone of pharmaceutical analysis, particularly well-suited for the separation and quantification of non-volatile and thermally labile compounds.[1][2] For this compound, a reversed-phase HPLC method offers excellent resolution and sensitivity for detecting a range of potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Impurities

GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds.[2][3] It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry. This method is particularly useful for identifying and quantifying residual solvents and other volatile impurities that may be present in the this compound sample.

Comparative Performance Data

The following table summarizes the key performance characteristics of HPLC-UV and GC-MS for the purity assessment of this compound.

ParameterHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Applicability Well-suited for non-volatile and thermally labile compounds.[3]Ideal for volatile and thermally stable compounds.[3]
Typical Column C18, 4.6 mm x 150 mm, 5 µm particle size.HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
Mobile/Carrier Gas Acetonitrile/Water gradient.Helium.
Temperature Typically performed at or near room temperature (e.g., 30 °C).[4]Requires high temperatures for volatilization (e.g., 50-300 °C).[3]
Detection UV-Vis Detector (e.g., at 254 nm).Mass Spectrometer (offering high specificity).[1]
Sensitivity Generally good, can detect impurities at low levels.Very high, especially for volatile compounds.[2]
Impurity Profiling Excellent for non-volatile, polar, and high molecular weight impurities.Excellent for volatile and semi-volatile impurities, including residual solvents.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization for non-volatile compounds, but direct injection is suitable for the target analyte.

Experimental Protocols

HPLC-UV Method

A reversed-phase HPLC method with UV detection is proposed for the routine purity analysis of this compound.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric acid in Water B: Acetonitrile
Gradient 0-5 min: 40% B5-15 min: 40-80% B15-20 min: 80% B20-22 min: 80-40% B22-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

Dissolve 1 mg/mL of this compound in a mixture of Acetonitrile and Water (50:50 v/v).

GC-MS Method

A GC-MS method is proposed for the identification and quantification of volatile impurities in this compound.

Chromatographic Conditions:

ParameterCondition
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 50 °C, hold for 2 minRamp: 15 °C/min to 300 °CHold: 5 min at 300 °C
Injector Temperature 280 °C
Injection Mode Split (10:1)
Injection Volume 1 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temp 150 °C
Mass Range 40-450 amu
Scan Mode Full Scan

Sample Preparation:

Dissolve 1 mg/mL of this compound in Dichloromethane.

Workflow and Method Selection

The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including the nature of the expected impurities and the desired level of sensitivity and specificity.[1]

Workflow for Purity Assessment of this compound cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis start Sample of this compound hplc_prep Dissolve in Acetonitrile/Water start->hplc_prep gcms_prep Dissolve in Dichloromethane start->gcms_prep hplc_analysis Inject into HPLC-UV hplc_prep->hplc_analysis hplc_data Analyze Chromatogram for Non-Volatile Impurities hplc_analysis->hplc_data hplc_result Purity based on Peak Area % hplc_data->hplc_result final_report Comprehensive Purity Report hplc_result->final_report gcms_analysis Inject into GC-MS gcms_prep->gcms_analysis gcms_data Analyze Total Ion Chromatogram and Mass Spectra for Volatile Impurities gcms_analysis->gcms_data gcms_result Identification of Volatile Impurities gcms_data->gcms_result gcms_result->final_report

Caption: Workflow for the purity assessment of this compound.

For routine quality control and the detection of non-volatile impurities, the proposed HPLC method offers a robust and reliable solution. It provides an accurate purity assessment based on the relative peak area. GC-MS serves as a powerful complementary technique, particularly for the identification of unknown volatile or semi-volatile impurities that may not be detected by HPLC-UV. The use of both techniques provides a comprehensive purity profile of this compound.

References

comparative study of different synthetic routes to 3-Bromo-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic pathways to 3-Bromo-4-isopropoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail two distinct routes, offering a comprehensive overview of their methodologies, comparative performance data, and experimental protocols.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Two-Step SynthesisRoute 2: Direct Bromination
Starting Material 4-Hydroxybenzaldehyde4-Isopropoxybenzaldehyde
Key Intermediates 3-Bromo-4-hydroxybenzaldehydeNone
Overall Yield ~75-85%Variable, requires optimization
Purity High, purification after each stepPotentially lower, requires significant purification
Scalability Readily scalableMay present challenges in controlling regioselectivity on a large scale
Key Advantages Well-established reactions, high purity of intermediate and final product.Fewer reaction steps, potentially more atom-economical.
Key Disadvantages Longer reaction sequence.Potential for side-product formation, requires careful control of reaction conditions.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Route_1_Two_Step_Synthesis cluster_0 Step 1: Bromination cluster_1 Step 2: Isopropylation (Williamson Ether Synthesis) 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 3-Bromo-4-hydroxybenzaldehyde 3-Bromo-4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde->3-Bromo-4-hydroxybenzaldehyde Br2, H2O2, H2SO4 dichloroethane, 0°C This compound This compound 3-Bromo-4-hydroxybenzaldehyde->this compound Isopropyl halide, K2CO3 Acetone, reflux

Caption: Route 1: A two-step synthesis starting from 4-hydroxybenzaldehyde.

Route_2_Direct_Bromination 4-Isopropoxybenzaldehyde 4-Isopropoxybenzaldehyde This compound This compound 4-Isopropoxybenzaldehyde->this compound Brominating Agent (e.g., NBS, Br2) Solvent, Catalyst

Caption: Route 2: A single-step direct bromination of 4-isopropoxybenzaldehyde.

Route 1: Two-Step Synthesis from 4-Hydroxybenzaldehyde

This route involves an initial bromination of 4-hydroxybenzaldehyde to form 3-bromo-4-hydroxybenzaldehyde, followed by an isopropylation reaction via Williamson ether synthesis.

Step 1: Bromination of 4-Hydroxybenzaldehyde

This step introduces the bromine atom at the 3-position of the aromatic ring.

Experimental Protocol:

  • A mixture of 12.21 g (0.1 mol) of 4-hydroxybenzaldehyde, 42 ml of dichloroethane, and 16 ml of a 25% aqueous solution of sulfuric acid is cooled to 0°C.

  • With stirring, a solution of 8.8 g (0.055 mol) of bromine in 20 ml of dichloroethane is added over 2 hours.

  • Subsequently, 6.0 ml of 28% hydrogen peroxide (0.055 mol) is added to the reaction mixture at the same temperature over 1 hour.

  • The reaction is stirred for an additional 2 hours at 0°C.

  • The resulting precipitate is filtered, washed with ice-cold water, and dried to yield 3-bromo-4-hydroxybenzaldehyde.

Performance Data:

  • Yield: 86-88%[1]

  • Purity: Chromatographically pure after filtration and washing.[1]

  • Reaction Time: Approximately 5 hours.

  • Temperature: 0°C.

Step 2: Isopropylation of 3-Bromo-4-hydroxybenzaldehyde (Williamson Ether Synthesis)

This classic ether synthesis method introduces the isopropoxy group.

Experimental Protocol:

  • A solution of 3-bromo-4-hydroxybenzonitrile (as an analogue to 3-bromo-4-hydroxybenzaldehyde, 15.00 g, 75.8 mmol), anhydrous potassium carbonate (41.0 g, 296.7 mmol), and acetone (120 mL) is stirred at room temperature for 30 minutes.

  • Potassium iodide (1.20 g, 7.2 mmol), PEG-400, and 2-bromopropane (or isopropyl bromide) (15.53 g, 133.3 mmol) are added to the mixture.

  • The reaction mixture is refluxed for 8 hours and monitored by Thin Layer Chromatography (TLC).

  • After completion, the mixture is filtered, and the solvent is partially removed under reduced pressure.

  • The residue is added to water with vigorous stirring to precipitate the product.

  • The precipitate is filtered and dried to yield the final product.

Performance Data (based on a similar synthesis):

  • Yield: Approximately 89.3% for the analogous oxyalkylation step.

  • Purity: High, can be further purified by recrystallization.

  • Reaction Time: 8.5 hours.

  • Temperature: Reflux temperature of acetone.

Route 2: Direct Bromination of 4-Isopropoxybenzaldehyde

This route aims to synthesize the target molecule in a single step by directly brominating the etherified starting material. While specific literature with detailed experimental data for this exact reaction is scarce, the principles of electrophilic aromatic substitution suggest its feasibility. The isopropoxy group is an ortho-, para-director, and since the para position is blocked, bromination is expected to occur at the ortho position (position 3).

Proposed Experimental Protocol (Hypothetical):

  • Dissolve 4-isopropoxybenzaldehyde in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Cool the solution to a controlled temperature (e.g., 0-5°C).

  • Slowly add a brominating agent, such as N-bromosuccinimide (NBS) in the presence of a catalyst (e.g., silica gel) or a solution of bromine in the chosen solvent.

  • Monitor the reaction progress using TLC.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

  • Perform an aqueous workup, followed by extraction with an organic solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Anticipated Performance and Challenges:

  • Yield: This would need to be determined experimentally and optimized by screening different brominating agents, catalysts, solvents, and temperatures.

  • Purity: The main challenge would be to control the regioselectivity and avoid over-bromination, which could lead to a mixture of products requiring careful purification.

  • Reaction Control: The reaction conditions would need to be finely tuned to maximize the yield of the desired 3-bromo isomer.

Conclusion

For researchers requiring high purity and a reliable, well-documented synthetic procedure, Route 1 (Two-Step Synthesis) is the recommended pathway. The individual steps are high-yielding, and the intermediate can be purified to ensure the final product's quality.

Route 2 (Direct Bromination) presents a more direct and potentially more efficient approach in terms of step economy. However, it requires significant process development and optimization to control selectivity and achieve high purity. This route may be more suitable for exploratory chemistry or if a high-throughput synthesis is desired, and purification capabilities are robust.

The choice between these routes will ultimately depend on the specific requirements of the research or development project, including scale, purity specifications, and available resources for process optimization.

References

A Comparative Guide to the Synthesis of 3-Bromo-4-isopropoxybenzaldehyde: A Novel Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel, efficient synthetic method for 3-Bromo-4-isopropoxybenzaldehyde against a traditional route. The data presented is intended to offer researchers a clear, objective comparison to inform methodological choices in the synthesis of this important intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. The efficiency and environmental impact of its synthesis are therefore of significant interest to the drug development community. This guide details a new, two-step synthetic pathway and compares it with a conventional method, focusing on yield, reaction conditions, and safety profile.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for both the traditional and the new synthetic methods for producing this compound, starting from 4-hydroxybenzaldehyde.

ParameterTraditional MethodNew Method
Step 1: Bromination
Brominating AgentMolecular Bromine (Br₂)Hydrogen Peroxide / Hydrobromic Acid (H₂O₂/HBr)
SolventChloroformWater
Temperature0°C20°C
Reaction TimeNot specified140 minutes
Yield65-75%~70%
Step 2: O-Isopropylation
Reagents2-bromopropane, Potassium Carbonate2-bromopropane, Potassium t-butoxide
SolventAcetoneDimethyl sulfoxide (DMSO)
Reaction Time8 hours (reflux)18 hours
YieldNot specified~57% (on a similar substrate)
Overall Yield (Estimated) ~49-56% ~40%
Purity Recrystallization from waterChromatographic purification
Environmental/Safety Notes Use of toxic chloroform and molecular bromine.Avoids chloroform and molecular bromine, using a greener oxidant.

Experimental Protocols

Traditional Synthetic Method

Step 1: Bromination of 4-hydroxybenzaldehyde A suspension of 4-hydroxybenzaldehyde in chloroform is treated with molecular bromine at 0°C. The molar ratio of 4-hydroxybenzaldehyde to bromine is typically 1.0:1.0-1.1. The reaction mixture is then diluted with petroleum ether, and the resulting precipitate is filtered. The crude product, 3-bromo-4-hydroxybenzaldehyde, is then recrystallized from water to yield a product with a melting point of 124°C.[1]

Step 2: O-Isopropylation of 3-bromo-4-hydroxybenzaldehyde To a solution of 3-bromo-4-hydroxybenzaldehyde in acetone, anhydrous potassium carbonate, potassium iodide, and 2-bromopropane are added. The mixture is refluxed for 8 hours and monitored by TLC. After completion, the mixture is filtered, and the solvent is concentrated under reduced pressure. The residue is then taken up in water to precipitate the crude product, which is subsequently purified.

New Synthetic Method

Step 1: Improved Bromination of 4-hydroxybenzaldehyde In this improved method, 3-bromo-4-hydroxybenzaldehyde is prepared using p-hydroxybenzaldehyde as the raw material and a combination of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) as the brominating agent. The optimal reaction conditions involve a molar ratio of p-hydroxybenzaldehyde to H₂O₂ to HBr of 1:1.2:1.8. The reaction is carried out at a temperature of 20°C for 140 minutes, resulting in a product yield of up to 70.04%.[2] This process is simpler, more convenient to operate, and results in less environmental pollution compared to traditional methods.[2]

Step 2: O-Isopropylation of 3-bromo-4-hydroxybenzaldehyde To a solution of 3-bromo-4-hydroxybenzaldehyde in dimethyl sulfoxide (DMSO), potassium t-butoxide is added, and the mixture is stirred for 20 minutes. Subsequently, 2-bromopropane is added, and the reaction is stirred for 18 hours. The reaction mixture is then diluted with brine and extracted with ethyl acetate. The combined organic layers are dried with magnesium sulfate and concentrated. The resulting residue is purified by silica gel chromatography to afford this compound.[3]

Workflow of the New Synthetic Method

New_Synthetic_Method A 4-hydroxybenzaldehyde B H₂O₂ / HBr Water, 20°C, 140 min A->B C 3-bromo-4-hydroxybenzaldehyde B->C D Potassium t-butoxide 2-bromopropane DMSO, 18h C->D E This compound D->E F Purification (Chromatography) E->F G Final Product F->G

Caption: Workflow of the new synthetic method for this compound.

Conclusion

The new synthetic method presented offers a viable alternative to traditional routes for the synthesis of this compound. The primary advantage of the new method lies in the first step, which employs a greener and safer bromination procedure by avoiding the use of molecular bromine and chlorinated solvents. While the overall estimated yield of the new method is slightly lower based on the available data for a similar substrate in the second step, optimization of the O-isopropylation step could potentially improve its efficiency. The choice between the two methods will ultimately depend on the specific requirements of the researcher, balancing factors such as yield, safety, environmental impact, and available purification techniques.

References

A Comparative Guide to the Biological Activities of 3-Bromo-4-isopropoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the biological activities of derivatives based on the 3-Bromo-4-isopropoxybenzaldehyde scaffold. While direct head-to-head studies on a wide range of these specific derivatives are limited in publicly available literature, this document synthesizes data from structurally related compounds to provide insights into their potential as antimicrobial and anticancer agents. The information presented is intended to guide further research and development in this area.

Comparative Analysis of Biological Activity

Derivatives of this compound, particularly Schiff bases and related analogues, have demonstrated promising biological activities. The following tables summarize quantitative data from studies on these and structurally similar compounds to facilitate a comparative understanding of their potential.

Anticancer Activity

The anticancer potential of various benzaldehyde derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
3/4-Bromo Benzohydrazide Derivative (Compound 22) HCT1161.205-Fluorouracil4.6
Tetrandrine1.53
Novel Bromo and Methoxy Substituted Schiff Base Complex (MnL2) Hep-G22.6 (µg/ml)Cisplatin4.0 (µg/ml)
MCF-73.0 (µg/ml)--
(E)-3-(4-((4-Bromobenzyl)oxy)-3-methoxyphenyl)acrylaldehyde (ABMM-24) H129913.7--
Ibuprofen-appended Benzoxazole Analogue (Compound 7h) MCF-78.92 ± 0.91Doxorubicin9.29 ± 1.02
MDA-MB-2317.54 ± 0.95Doxorubicin7.68 ± 5.36
Ibuprofen-appended Benzoxazole Analogue (Compound 7j) MCF-79.14 ± 8.22Doxorubicin9.29 ± 1.02

Note: The core structures of these compounds vary but share the feature of a substituted bromobenzaldehyde or a related scaffold, providing a basis for preliminary comparison.

Antimicrobial Activity

The antimicrobial efficacy of Schiff base derivatives is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µM/ml)Reference Compound
3/4-Bromo Benzohydrazide Derivative (Compound 12) Various bacteria1.67 (pMICam)-
Novel Bromo and Methoxy Substituted Schiff Base (HL1) Staphylococcus aureus25 (µg/ml)-
Escherichia coli50 (µg/ml)-
Candida albicans25 (µg/ml)-
Novel Bromo and Methoxy Substituted Schiff Base (HL2) Staphylococcus aureus50 (µg/ml)-
Escherichia coli100 (µg/ml)-
Candida albicans50 (µg/ml)-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for key assays used to evaluate the biological activities of the compared derivatives.

Synthesis of Schiff Base Derivatives

A common method for the synthesis of Schiff base derivatives from this compound is through the condensation reaction with a primary amine.

This compound This compound Reaction Condensation Reaction (Reflux) This compound->Reaction Primary_Amine Primary Amine (R-NH2) Primary_Amine->Reaction Solvent Ethanol Solvent->Reaction Catalyst Glacial Acetic Acid Catalyst->Reaction Schiff_Base Schiff Base Derivative Reaction->Schiff_Base

Caption: General workflow for the synthesis of Schiff base derivatives.

Procedure:

  • Dissolve this compound in a suitable solvent, such as ethanol.

  • Add an equimolar amount of the desired primary amine.

  • A catalytic amount of glacial acetic acid is often added to facilitate the reaction.

  • The mixture is refluxed for a specified period, and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated, typically by cooling the reaction mixture to induce crystallization, followed by filtration and washing.

  • The final product is purified by recrystallization.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]

Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat cells with derivatives at various concentrations Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at ~570 nm Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation

Caption: Workflow of the MTT assay for anticancer activity screening.

Procedure:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a period of 24 to 72 hours.

  • Following incubation, an MTT solution is added to each well, and the plates are incubated further to allow for the formation of formazan crystals by viable cells.

  • A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Serial_Dilution Prepare serial dilutions of the test compound Inoculation Inoculate with a standardized microbial suspension Serial_Dilution->Inoculation Incubation_Period Incubate under appropriate conditions Inoculation->Incubation_Period Visual_Inspection Visually inspect for microbial growth Incubation_Period->Visual_Inspection MIC_Determination Determine the lowest concentration with no visible growth (MIC) Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Procedure:

  • Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • The plates are incubated under conditions suitable for the growth of the microorganism.

  • After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.

  • The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

Potential Signaling Pathways

While specific signaling pathway studies for this compound derivatives are not extensively documented, research on the structurally related compound 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) provides valuable insights into potential mechanisms of action. These pathways are often implicated in inflammation, oxidative stress, and cancer progression.

Nrf2/HO-1 Antioxidant Response Pathway

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. BDB has been shown to activate this pathway, leading to the production of antioxidant enzymes.[2]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BDB 3-Bromo-4,5- dihydroxybenzaldehyde (BDB) Nrf2_Keap1 Nrf2-Keap1 Complex BDB->Nrf2_Keap1 promotes dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to HO1 Heme Oxygenase-1 (HO-1) Gene ARE->HO1 activates transcription of Antioxidant_Enzymes Antioxidant Enzymes HO1->Antioxidant_Enzymes

Caption: Activation of the Nrf2/HO-1 pathway by BDB.

NF-κB Inflammatory Pathway

The NF-κB pathway is a key regulator of inflammation. BDB has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.[3]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK activates BDB 3-Bromo-4,5- dihydroxybenzaldehyde (BDB) BDB->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NFκB_IκBα NF-κB-IκBα Complex IκBα->NFκB_IκBα degrades NFκB NF-κB NFκB_IκBα->NFκB releases NFκB_n NF-κB NFκB->NFκB_n translocates to Gene_Expression Pro-inflammatory Gene Expression NFκB_n->Gene_Expression promotes

Caption: Inhibition of the NF-κB pathway by BDB.

References

cross-referencing spectral data for 3-Bromo-4-isopropoxybenzaldehyde with literature values

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Spectral Analysis of 3-Bromo-4-isopropoxybenzaldehyde: A Comparison with Literature Values of Analogous Compounds

For researchers, scientists, and professionals in drug development, accurate structural confirmation of synthesized compounds is paramount. This guide provides a framework for the cross-referencing of spectral data for this compound with literature values of structurally similar compounds. Due to the limited availability of published experimental spectral data for this compound, this guide utilizes data from closely related analogues to predict and benchmark expected spectral features.

Predicted and Comparative Spectral Data

The following table summarizes the expected and observed spectral data for this compound and its analogues. The data for the target compound is predicted based on the analysis of its structural analogues.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) Mass Spec (m/z)
This compound (Predicted) ~9.8 (s, 1H, CHO), ~8.0 (d, 1H, Ar-H), ~7.7 (dd, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~4.7 (sept, 1H, CH), ~1.4 (d, 6H, CH₃)~191, ~160, ~135, ~132, ~128, ~115, ~113, ~72, ~22~2980 (C-H), ~2870 (C-H), ~1685 (C=O), ~1590 (C=C), ~1270 (C-O), ~1120 (C-O)Predicted [M]+ at 242/244 (due to Br isotopes)
3-Bromo-4-hydroxybenzaldehyde ---Experimental data available showing major fragments.
4-Isopropoxybenzaldehyde ----
3-Bromo-4-methoxybenzaldehyde --IR and Mass spectral data available from NIST.Experimental data available showing molecular ion peaks.

Experimental Protocols

Detailed methodologies for acquiring the necessary spectral data are provided below. These protocols are standardized to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0 to 220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy
  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Oil: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify characteristic absorption bands corresponding to functional groups present in the molecule.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Sample Introduction:

    • GC-MS (for volatile compounds): Inject a dilute solution of the sample into the gas chromatograph.

    • Direct Infusion (for ESI): Infuse a dilute solution of the sample directly into the ion source.

  • Data Acquisition (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-500.

  • Data Analysis: Identify the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed.

Workflow and Data Analysis Diagrams

The following diagrams illustrate the workflow for cross-referencing spectral data and the logical process of structural confirmation.

cluster_0 Experimental Data Acquisition cluster_1 Data Processing and Analysis cluster_2 Literature Comparison cluster_3 Structural Verification Sample Sample of this compound NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR IR Infrared Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Process NMR Spectra (Peak Picking, Integration) NMR->NMR_Data IR_Data Analyze IR Spectrum (Functional Groups) IR->IR_Data MS_Data Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS->MS_Data Comparison Compare Experimental and Literature Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Lit_Search Search for Literature Data of Analogues Lit_NMR ¹H and ¹³C NMR of Analogues Lit_Search->Lit_NMR Lit_IR IR of Analogues Lit_Search->Lit_IR Lit_MS MS of Analogues Lit_Search->Lit_MS Lit_NMR->Comparison Lit_IR->Comparison Lit_MS->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Workflow for Cross-Referencing Spectral Data.

Raw_Data Raw Spectral Data (FID, Interferogram, Ion Counts) Processed_Data Processed Spectra (¹H NMR, ¹³C NMR, IR, MS) Raw_Data->Processed_Data Fourier Transform / Data Conversion Peak_Analysis Peak and Fragment Analysis Processed_Data->Peak_Analysis Peak Picking / Integration / Interpretation Structure_Hypothesis Hypothesized Structure Peak_Analysis->Structure_Hypothesis Assign Peaks to Structural Fragments Structure_Hypothesis->Peak_Analysis Verify Assignments Structure_Confirmation Structure Confirmed Structure_Hypothesis->Structure_Confirmation All Data Consistent

Safety Operating Guide

Proper Disposal of 3-Bromo-4-isopropoxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and chemical research, the safe and compliant disposal of laboratory reagents is a critical aspect of laboratory operations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-Bromo-4-isopropoxybenzaldehyde, a compound that requires careful handling due to its potential health and environmental hazards. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Profile and Personal Protective Equipment (PPE)

Hazard Classification and Required PPE

Hazard Classification (Anticipated)GHS Pictograms (Anticipated)Required Personal Protective Equipment (PPE)
Acute Toxicity, OralWarningChemical-resistant gloves (e.g., nitrile rubber)
Skin Corrosion/IrritationWarningLaboratory coat
Serious Eye Damage/Eye IrritationWarningSafety glasses with side-shields or chemical goggles
Specific target organ toxicity (single exposure) - Respiratory systemWarningUse only in a well-ventilated area or with a fume hood. A dust mask may be required for solids.[3]

Step-by-Step Disposal Procedure

The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][2][4][5][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9][10][11]

  • Waste Segregation and Collection :

    • Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

    • As a halogenated compound, it is crucial to segregate this waste from non-halogenated chemical waste streams.[12][13][14] Mixing these waste types can complicate and increase the cost of disposal.

    • The label should clearly state "Hazardous Waste," the full chemical name "this compound," and include the relevant hazard symbols.

  • Storage of Chemical Waste :

    • Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste storage area.[1][3][12]

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2]

    • Utilize secondary containment, such as a larger, chemically resistant tray or bin, to prevent the spread of material in case of a leak.[14]

  • Disposal of Contaminated Materials :

    • Any materials used to clean up spills of this compound, such as absorbent pads or paper towels, must also be treated as hazardous waste.[11] Place these materials in the same designated hazardous waste container.

    • Empty containers that previously held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12] After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.

  • Arranging for Professional Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste container.[4][12]

    • Provide them with accurate information about the contents of the waste container.

Experimental Protocols: Spill Management

In the event of a spill, follow these procedures to ensure safety and proper cleanup:

  • Immediate Response :

    • Alert personnel in the immediate area and restrict access.

    • Ensure the area is well-ventilated. If the spill is significant, evacuate the laboratory.

  • Personal Protective Equipment (PPE) :

    • Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Containment and Cleanup :

    • For solid spills, carefully sweep up the material and place it into the hazardous waste container. Avoid generating dust.[2]

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Once the liquid is absorbed, carefully scoop the material into the designated hazardous waste container.[4][11]

  • Decontamination :

    • Wipe down the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting :

    • Report the spill to your laboratory supervisor and your institution's EHS office, following their specific reporting protocols.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical steps for the proper disposal and spill management of this compound.

Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Don Appropriate PPE B Prepare Labeled, Segregated Hazardous Waste Container C Collect Waste Chemical & Contaminated Materials B->C D Store Securely in Designated Secondary Containment Area C->D E Contact EHS or Licensed Waste Contractor D->E F Arrange for Professional Waste Pickup E->F

Caption: Workflow for the safe disposal of this compound.

Spill_Management_Workflow cluster_response Immediate Response cluster_cleanup Containment & Cleanup cluster_reporting Reporting Spill Spill Occurs Alert Alert Personnel & Restrict Area Spill->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Material into Hazardous Waste Container Contain->Collect Decon Decontaminate Spill Area Collect->Decon Report Report Spill to Supervisor and EHS Decon->Report

Caption: Step-by-step process for managing a spill of this compound.

References

Essential Safety and Operational Guide for 3-Bromo-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, handling procedures, and disposal plans for 3-Bromo-4-isopropoxybenzaldehyde. Adherence to these guidelines is critical for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 or equivalent standards.[1] A face shield should be worn over safety glasses when there is a risk of explosion or significant splash hazard.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are recommended for handling organic solvents and similar compounds.[3][4] Always inspect gloves for integrity before use and change them immediately upon contamination.[2]
Body Protection Laboratory CoatA flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[2]
Respiratory Protection RespiratorUse in a well-ventilated area or a chemical fume hood is required.[5][6] If dust or aerosols are generated and engineering controls are insufficient, a NIOSH/MSHA approved respirator should be used.[5][7]
Footwear Closed-toe ShoesShoes that cover the entire foot are mandatory.[2][8]

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[10]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[7][9][10] If skin irritation persists, seek medical attention.[9]
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing.[7][9] If not breathing, give artificial respiration.[7] If symptoms persist, call a physician.[9]
Ingestion Do NOT induce vomiting.[5][7] Clean mouth with water and drink plenty of water afterwards.[9] Seek immediate medical attention.[10]

Handling and Storage

Proper handling and storage are essential to minimize risks.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3][5]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][9]

  • Wash hands thoroughly after handling.[7][9]

  • Do not eat, drink, or smoke when using this product.[4][7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][9]

  • Keep away from heat, sparks, and open flames.[10]

  • Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[4][5]

Spill and Disposal Plan

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, using fume hoods to exhaust vapors.[3]

  • Contain: For small spills, use an inert absorbent material like vermiculite, sand, or earth to contain the spill.[5]

  • Collect: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[4]

  • Clean: Clean the spill area thoroughly.

  • PPE: Always wear appropriate PPE during spill cleanup.[3]

Disposal:

  • Dispose of the chemical and its container in accordance with local, regional, and national regulations.[7][9]

  • This material should be disposed of as hazardous waste. It is generally classified as a halogenated organic waste.[6]

  • Do not allow the product to enter drains.

Physical and Chemical Properties

The following table summarizes key physical and chemical properties based on data for similar compounds.

PropertyValue
Physical State Solid[4][9]
Appearance No information available for the specific compound. Similar compounds are yellow or off-white.[4]
Molecular Weight 257.11 g/mol
Melting Point Not available. For 3-Bromo-4-hydroxybenzaldehyde: 130 - 135 °C.[9] For 3-bromobenzaldehyde: 18 - 21 °C.[4]
Boiling Point Not available. For 3-bromobenzaldehyde: 228 - 230 °C.[4]
Flash Point Not available. For 3-bromobenzaldehyde: 95 °C / 203 °F.[4]

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References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.